Fmoc-Glutamol(OtBu)
Description
BenchChem offers high-quality Fmoc-Glutamol(OtBu) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Glutamol(OtBu) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,26H,12-15H2,1-3H3,(H,25,28)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRSVJWUWKIUAA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of Fmoc-Glu(OtBu)-OH in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development and complex peptide synthesis, the precise incorporation of acidic amino acid residues is a critical determinant of success. Among the repertoire of protected amino acids, Fmoc-Glu(OtBu)-OH has established itself as an indispensable building block. This technical guide provides an in-depth exploration of the role of Fmoc-Glu(OtBu)-OH in peptide synthesis, detailing its mechanism of action, experimental protocols, and key physicochemical properties.
Core Principles: Orthogonal Protection in Fmoc/tBu Solid-Phase Peptide Synthesis
Fmoc-Glu(OtBu)-OH is a derivative of glutamic acid strategically designed for use in Solid-Phase Peptide Synthesis (SPPS) employing the widely adopted Fmoc/tBu chemistry.[1] Its utility is rooted in an orthogonal protection strategy, which allows for the selective removal of protecting groups under different chemical conditions, ensuring the controlled, stepwise elongation of the peptide chain.[2][3]
The molecule features two key protecting groups:
-
The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: This group shields the alpha-amino group of glutamic acid. It is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] This deprotection step exposes the amino group, making it available for coupling with the next amino acid in the sequence.
-
The γ-OtBu (tert-butyl) ester: This group protects the side-chain carboxyl group of glutamic acid. The OtBu group is acid-labile and remains stable under the basic conditions used for Fmoc group removal.[1][3] It is cleaved during the final step of SPPS, typically with a strong acid cocktail containing trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the solid support resin.[1]
This orthogonal scheme is the cornerstone of modern SPPS, preventing unwanted side reactions such as the formation of branched peptides or oligomerization at the side chain.[3]
Physicochemical and Quantitative Data
The selection of high-quality reagents is paramount for successful peptide synthesis. Fmoc-Glu(OtBu)-OH is commercially available from various suppliers, and its key properties are summarized below for easy comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₇NO₆ | [6][7] |
| Molecular Weight | 425.47 g/mol | [6][7] |
| Appearance | White to off-white powder | [6] |
| Purity (HPLC) | ≥98.0% to ≥99.0% | [8][9] |
| Enantiomeric Purity | ≥99.8% | [8] |
| Solubility | Soluble in DMF and DMSO; insoluble in H₂O | [6][10] |
| Storage Temperature | 2-8°C | [7][9] |
| Optical Rotation | [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) | [7][9] |
Experimental Protocols: Incorporation of Fmoc-Glu(OtBu)-OH in SPPS
The following section details a standard protocol for the incorporation of Fmoc-Glu(OtBu)-OH into a growing peptide chain on a solid support.
Materials
-
Fmoc-Glu(OtBu)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Step-by-Step Methodology
-
Resin Swelling: The solid support resin is swelled in DMF for at least 30-60 minutes in a reaction vessel to ensure optimal reaction conditions.[1]
-
Fmoc Deprotection: The Fmoc group from the N-terminus of the growing peptide chain is removed by treating the resin with a 20% piperidine solution in DMF. This is typically a two-step process: a brief initial treatment (2-5 minutes) followed by a longer treatment (10-20 minutes) to ensure complete deprotection.[1][11] The resin is then thoroughly washed with DMF to remove residual piperidine.[1]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HATU or HBTU (3-5 equivalents) are dissolved in DMF.[1][6]
-
A base, typically DIPEA (6-10 equivalents), is added to the mixture to facilitate the activation of the carboxylic acid group.[1][6]
-
This activated amino acid solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours with agitation.[1]
-
The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test. A negative test indicates the absence of free primary amines and thus a complete reaction.[6]
-
-
Washing: Following the coupling step, the resin is extensively washed with DMF and DCM to remove any unreacted reagents and byproducts.[1]
-
Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.[11]
-
Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the resin is washed with DCM and dried. The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group from the glutamic acid residues) are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[11]
-
Peptide Precipitation and Purification: The crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether.[11] The precipitate is then collected, washed, and can be purified to a high degree using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the role of Fmoc-Glu(OtBu)-OH in peptide synthesis, the following diagrams illustrate the key chemical structures and processes.
Caption: Chemical structure of Fmoc-Glu(OtBu)-OH.
Caption: SPPS workflow for incorporating Fmoc-Glu(OtBu)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. nbinno.com [nbinno.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. Fmoc-Glu(OtBu)-OH [cem.com]
- 9. Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 [sigmaaldrich.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-L-glutamic acid 5-tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-glutamic acid 5-tert-butyl ester, also known as Fmoc-Glu(OtBu)-OH, is a crucial amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and an acid-labile tert-butyl (tBu) ester on the side-chain carboxyl group, enables orthogonal protection strategies. This allows for the selective deprotection of the N-terminus for peptide chain elongation and subsequent side-chain deprotection during final cleavage, making it an invaluable component in the synthesis of complex peptides for research and therapeutic applications.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and purification, and its applications in peptide chemistry.
Physicochemical Properties
The key physicochemical properties of Fmoc-L-glutamic acid 5-tert-butyl ester are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₂₄H₂₇NO₆[1] |
| Molecular Weight | 425.47 g/mol [1] |
| Appearance | White to off-white powder or crystalline solid[1][2] |
| Melting Point | 83-91.2 °C[1][3] |
| Optical Rotation [α]D²⁰ | -4.5° to -8.8° (c=1 in 80% acetic acid or methanol)[1][3] |
| Purity (HPLC) | ≥98.0%[1][4] |
| CAS Number | 71989-18-9[1] |
| Solubility | Soluble in DMSO (90 mg/mL), Methanol, Ethyl Acetate, and N,N-dimethylformamide.[2][3][5] Poorly soluble in water and insoluble in petroleum ether.[2] |
| pKa (Predicted) | 3.70 ± 0.10[3] |
| Density (Predicted) | 1.232 ± 0.06 g/cm³[3] |
| Boiling Point (Predicted) | 633.5 ± 55.0 °C[3] |
Spectroscopic Data
Detailed spectroscopic data is essential for the structural confirmation of Fmoc-L-glutamic acid 5-tert-butyl ester.
-
¹H NMR: Spectral data is available for the confirmation of the proton environments within the molecule.[6][7]
-
IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups present in the compound.[8]
-
Mass Spectrometry: Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule.
Experimental Protocols
Synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester
A common and scalable method for the synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester involves a multi-step process starting with the protection of L-glutamic acid.[1] The general workflow is outlined below.
Detailed Protocol:
-
Formation of L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂):
-
In a suitable reaction vessel, L-glutamic acid is reacted with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid.[1][9]
-
The reaction is typically carried out at a controlled temperature (e.g., 10-20°C) for an extended period (e.g., 48 hours).[1][10]
-
Following the reaction, the mixture is worked up by adding water and extracting the product into the organic phase.[9] The organic layer is then neutralized.[9]
-
-
Selective removal of the α-tert-butyl ester:
-
The di-tert-butyl ester is treated with a copper salt, such as copper(II) chloride (CuCl₂), to form a copper complex.[1][9] This reaction is typically heated (e.g., 50°C) for several hours.[1][9]
-
The copper is subsequently removed using a chelating agent like tetramethylethylenediamine (TMEDA) or EDTA in a suitable solvent system, and the pH is adjusted to yield L-Glutamic acid 5-tert-butyl ester.[1][9][11]
-
-
N-terminal Fmoc Protection:
Purification of Fmoc-L-glutamic acid 5-tert-butyl ester
High purity of Fmoc-L-glutamic acid 5-tert-butyl ester is critical for successful peptide synthesis.[1] The crude product is typically purified through a series of acidification, extraction, and crystallization steps.[1]
Detailed Protocol:
-
Acidification: The crude reaction mixture is acidified with an acid such as hydrochloric acid (HCl).[1]
-
Extraction: The product is extracted into an organic solvent, typically ethyl acetate.[1]
-
Washing and Drying: The organic layer is washed with brine to remove water-soluble impurities and then dried over an anhydrous drying agent like sodium sulfate.[1]
-
Concentration and Crystallization: The ethyl acetate is removed under reduced pressure to concentrate the product.[1] Crystallization is then induced, often by adding a non-polar solvent such as hexane, to yield the purified solid product.[1]
Applications in Peptide Synthesis
Fmoc-L-glutamic acid 5-tert-butyl ester is a cornerstone reagent in Fmoc-based solid-phase peptide synthesis.[12] Its primary application lies in the introduction of glutamic acid residues into a growing peptide chain.[2] The orthogonal protection scheme, where the Fmoc group is removed by a mild base (like piperidine) and the tert-butyl group by a strong acid (like trifluoroacetic acid), is fundamental to the successful synthesis of complex peptides.[13][14] This strategy prevents unwanted side reactions and ensures the integrity of the final peptide product.[13]
Beyond standard peptide synthesis, this compound is also utilized in the preparation of more complex structures such as stapled α-helical peptides and peptide C-terminal thioesters.[2]
Storage and Handling
For long-term stability, Fmoc-L-glutamic acid 5-tert-butyl ester powder should be stored at -20°C for up to three years.[5] In solvent, it should be stored at -80°C for up to one year.[5] It is important to keep the compound away from moisture.[5] Recommended storage conditions may also be at 0-8°C or below +30°C.[3][15] Always refer to the supplier's specific recommendations for storage.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, purification, and applications of Fmoc-L-glutamic acid 5-tert-butyl ester. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development, facilitating the efficient and high-purity synthesis of this essential building block for peptide-based research and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-L-glutamic acid 5-tert-butyl ester | 71989-18-9 [chemicalbook.com]
- 3. Fmoc-L-glutamic acid 5-tert-butyl ester CAS#: 71989-18-9 [m.chemicalbook.com]
- 4. Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 [sigmaaldrich.com]
- 5. Fmoc-L-glutamic acid 5-tert-butyl ester | TargetMol [targetmol.com]
- 6. Fmoc-N-methyl-L-glutamic acid 5-tert-butyl ester(200616-40-6) 1H NMR [m.chemicalbook.com]
- 7. Fmoc-L-glutamic acid 5-tert-butyl ester(71989-18-9) 1H NMR spectrum [chemicalbook.com]
- 8. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]
- 11. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]
- 12. peptide.com [peptide.com]
- 13. nbinno.com [nbinno.com]
- 14. L-Glutamic acid 5-tert-butyl ester synthesis - chemicalbook [chemicalbook.com]
- 15. chemimpex.com [chemimpex.com]
A Technical Guide to Fmoc-Glu(OtBu)-OH: Structure, Properties, and Application in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Fmoc-L-glutamic acid γ-tert-butyl ester, commonly known as Fmoc-Glu(OtBu)-OH. This reagent is a cornerstone in modern solid-phase peptide synthesis (SPPS) for the precise incorporation of glutamic acid residues into peptide sequences. This document outlines its chemical properties, molecular structure, and detailed protocols for its application in peptide synthesis, catering to the needs of researchers and professionals in drug development and peptide chemistry.
Core Properties of Fmoc-Glu(OtBu)-OH
Fmoc-Glu(OtBu)-OH is a derivative of the amino acid glutamic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This dual protection strategy is fundamental to its utility in Fmoc-based SPPS.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₇NO₆ | [1] |
| Molecular Weight | 425.47 g/mol | [2] |
| Alternate Molecular Weight | 425.49 g/mol , 425.5 g/mol | [1][3][4] |
| CAS Number | 71989-18-9 | [5][2][3][4] |
| Appearance | White to off-white powder | --- |
| Purity (typical) | ≥98.0% (HPLC) | [5] |
| Melting Point | 90 °C | [2] |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in water |
Note: A hydrate form of Fmoc-Glu(OtBu)-OH exists with the molecular formula C₂₄H₂₉NO₇ and a molecular weight of approximately 443.5 g/mol .[6]
Chemical Structure
Caption: Chemical structure of Fmoc-Glu(OtBu)-OH.
Experimental Protocols in Solid-Phase Peptide Synthesis
The use of Fmoc-Glu(OtBu)-OH in SPPS follows a cyclical process of deprotection, coupling, and washing. The protocols provided below are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.
General Workflow for SPPS using Fmoc-Glu(OtBu)-OH
Caption: General workflow for solid-phase peptide synthesis.
Protocol 1: Fmoc Deprotection
The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
20% (v/v) piperidine in DMF
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.[7]
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[4]
-
Agitate the mixture for 3-5 minutes at room temperature.[4]
-
Drain the deprotection solution.
-
Repeat the addition of 20% piperidine/DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8]
-
A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine.[3]
Protocol 2: Coupling of Fmoc-Glu(OtBu)-OH
The coupling reaction involves the activation of the carboxylic acid of Fmoc-Glu(OtBu)-OH to facilitate the formation of a peptide bond with the free N-terminal amine of the growing peptide chain on the resin.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading)
-
Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents)[8] or HBTU/TBTU.[9]
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)[8][9]
-
DMF
Procedure:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH and the coupling reagent (e.g., HATU) in DMF.[8]
-
Add the base (e.g., DIPEA) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.[8]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[8] The completion of the coupling can be monitored using a Kaiser test (a negative result indicates successful coupling).
-
Drain the coupling solution and wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).[8]
Signaling Pathway of Fmoc-SPPS Cycle
Caption: Key steps in one cycle of Fmoc-based solid-phase peptide synthesis.
Protocol 3: Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups, including the OtBu group of glutamic acid, are removed simultaneously.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[10]
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[11]
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[10]
-
Stir or agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[8]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.[8]
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Conclusion
Fmoc-Glu(OtBu)-OH is an indispensable reagent in the field of peptide synthesis. Its strategic design, with an orthogonal protection scheme, allows for the efficient and controlled assembly of complex peptide molecules. The protocols outlined in this guide provide a foundational framework for the successful incorporation of glutamic acid into synthetic peptides. Researchers and drug development professionals can leverage this information to optimize their synthetic strategies and advance the development of novel peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Orthogonal Protection Strategy Using Fmoc and OtBu Groups: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern chemical peptide synthesis, enabling the precise assembly of amino acids into complex peptide chains. Among the various methodologies, the orthogonal protection strategy employing the 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and the tert-butyl (OtBu) group for side-chain protection has become the gold standard in solid-phase peptide synthesis (SPPS).[1] This guide provides an in-depth technical overview of the Fmoc/OtBu strategy, detailing its core principles, experimental protocols, quantitative data on reaction efficiencies, and visualizations of the key chemical processes.
The power of the Fmoc/tBu strategy lies in its orthogonality: the two types of protecting groups are removed under distinct and non-interfering chemical conditions.[2][3] The Fmoc group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent, allowing for its repeated removal at each cycle of peptide chain elongation.[4] Conversely, the OtBu and other tert-butyl-based side-chain protecting groups are stable to these basic conditions but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), in the final step of the synthesis.[3][4] This orthogonal scheme minimizes unwanted side reactions and is compatible with a wide range of amino acid functionalities, making it ideal for the synthesis of complex and sensitive peptides.[5]
Data Presentation: A Quantitative Look at Efficiency and Kinetics
The success of peptide synthesis relies on the near-quantitative completion of both deprotection and coupling steps. Below are tables summarizing key quantitative data related to the Fmoc/OtBu strategy.
Table 1: Comparison of Common Coupling Reagents in Fmoc SPPS
| Coupling Reagent/System | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Advantages: Highly reactive, excellent for sterically hindered couplings.[6][7] Disadvantages: Higher cost, potential for guanidinylation if used in excess.[7] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | Advantages: Fast and efficient, widely used.[6] Disadvantages: Potential for guanidinylation if used in excess.[7] |
| HCTU | Aminium/Uronium Salt | 5-20 minutes | >99 | >95 | Very Low | Advantages: Very fast reaction times, cost-effective alternative to HATU.[6][7] Disadvantages: Can have impurities that affect peptide purity.[7] |
| PyBOP | Phosphonium Salt | 30-60 minutes | >98 | >95 | Low | Advantages: Efficient, no risk of guanidinylation.[7] Disadvantages: Can be more expensive than carbodiimides. |
| DIC/HOBt or Oxyma | Carbodiimide/Additive | 60-180 minutes | 95-99 | >90 | Low | Advantages: Cost-effective, minimal racemization.[6][8] Disadvantages: Slower reaction times, formation of insoluble urea byproduct (with DCC).[8] |
Table 2: Fmoc Deprotection Kinetics with Different Bases
| Deprotection Reagent | Concentration | Typical Deprotection Time | Efficacy | Notes |
| Piperidine | 20% in DMF | 2 x (1-10) min | High | The most common reagent, but can promote aspartimide formation.[9] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF/NMP (often with a scavenger like piperazine) | < 1 minute | Very High | Much faster than piperidine, but can significantly increase aspartimide formation.[2][10] Not recommended for Asp-containing peptides.[2] |
| Piperazine | 5-10% in DMF/NMP | 2 x (5-15) min | High | A weaker base than piperidine, which can reduce aspartimide formation.[11] |
Table 3: Strategies to Minimize Aspartimide Formation
| Strategy | Description | Reported Effectiveness |
| Modified Deprotection Conditions | Addition of 0.1 M HOBt or Oxyma to 20% piperidine in DMF.[12] | Significantly reduces aspartimide formation.[12] |
| Bulky Side-Chain Protecting Groups | Use of Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH.[12] | Fmoc-Asp(OBno)-OH reduces aspartimide formation to almost undetectable amounts in Asp-Asn and Asp-Arg sequences. For the challenging Asp-Gly sequence, it is also highly effective.[12][13] |
| Backbone Protection | Incorporation of a backbone-protecting group (e.g., Hmb, Dmb) on the nitrogen of the amino acid following the Asp residue.[12] | Prevents the initial cyclization that leads to aspartimide formation.[12] |
Experimental Protocols
Detailed methodologies for the key steps in Fmoc/tBu solid-phase peptide synthesis are provided below. These protocols are for manual synthesis on a 0.1 mmol scale.
Protocol 1: Resin Swelling and Preparation
-
Place 0.1 mmol of the appropriate Fmoc-amino acid-loaded resin in a reaction vessel.
-
Add 5-10 mL of N,N-dimethylformamide (DMF) to the resin.
-
Agitate the mixture gently for 30-60 minutes to allow the resin to swell completely.
-
Drain the DMF from the reaction vessel.
Protocol 2: Nα-Fmoc Group Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[5]
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Perform a Kaiser test (Protocol 4) to confirm the presence of a free primary amine.
Protocol 3: Amino Acid Coupling (using HATU)
-
In a separate vial, pre-activate the next Fmoc-amino acid by dissolving the Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in 2 mL of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL).
-
Perform a Kaiser test (Protocol 4) to confirm the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates a complete reaction. If the test is positive, a recoupling step may be necessary.
Protocol 4: Kaiser Test for Monitoring Coupling
-
Prepare three solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.[5]
-
-
Take a small sample of resin beads (~5-10 beads) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the beads.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color:
Protocol 5: Final Cleavage and Deprotection
-
After the final synthesis cycle and Nα-Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) (5 x 10 mL) and dry it under a vacuum for at least 1 hour.[5]
-
Prepare the cleavage cocktail. A common and effective cocktail for many peptides is "Reagent K" (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5) or a less odorous alternative like TFA/Triisopropylsilane (TIS)/water at 95:2.5:2.5.[14] TIS is a scavenger for the cations generated during deprotection.[15]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under a vacuum. The peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Process: Workflows and Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key logical and chemical pathways in the Fmoc/OtBu orthogonal protection strategy.
Caption: High-level workflow of the iterative cycle in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Nα-Fmoc group deprotection using piperidine.
Caption: Mechanism of OtBu side-chain deprotection using Trifluoroacetic Acid (TFA).
Conclusion
The orthogonal protection strategy utilizing Fmoc and OtBu groups is a robust and versatile methodology that has revolutionized peptide synthesis. Its widespread adoption is a testament to its efficiency, mild reaction conditions, and applicability to a diverse range of peptide sequences. A thorough understanding of the underlying chemistry, careful selection of reagents based on quantitative data, and adherence to optimized experimental protocols are paramount to achieving high yields of pure peptide products. This guide provides the foundational knowledge and practical details for researchers, scientists, and drug development professionals to successfully implement and troubleshoot the Fmoc/OtBu strategy in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. digital.csic.es [digital.csic.es]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Glu(OtBu)-OH
In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high purity and yield of the target peptide. Among these essential building blocks, Fmoc-Glu(OtBu)-OH has established itself as the gold standard for the incorporation of glutamic acid residues. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key features, experimental protocols, and critical considerations associated with the use of Fmoc-Glu(OtBu)-OH in SPPS.
Core Attributes of Fmoc-Glu(OtBu)-OH
Fmoc-Glu(OtBu)-OH is a derivative of glutamic acid where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the γ-carboxyl group of the side chain is protected by the acid-labile tert-butyl (OtBu) ester. This orthogonal protection scheme is the foundation of the widely adopted Fmoc/tBu strategy in SPPS, which allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protecting groups.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-Glu(OtBu)-OH is crucial for its effective use in peptide synthesis.
| Property | Value |
| CAS Number | 71989-18-9 |
| Molecular Formula | C₂₄H₂₇NO₆ |
| Molecular Weight | 425.47 g/mol |
| Appearance | White to off-white powder[2] |
| Melting Point | 91 - 94 °C[2] |
| Assay (HPLC) | ≥98.0% |
| Solubility | Insoluble in water[2] |
| Storage Temperature | 2-8°C |
| Optical Activity | [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) |
The Fmoc/tBu Strategy in Solid-Phase Peptide Synthesis
The use of Fmoc-Glu(OtBu)-OH is integral to the Fmoc/tBu SPPS workflow. This strategy offers the significant advantage of employing mild basic conditions for the iterative deprotection of the N-terminal Fmoc group, which is compatible with a wide range of sensitive amino acid residues and modifications.[3] The acid-labile side-chain protecting groups, including the OtBu group of glutamic acid, remain stable throughout the synthesis and are removed in a single final step.
Detailed Experimental Protocols
Accurate and reproducible experimental procedures are critical for successful peptide synthesis. The following are detailed protocols for the key steps involving Fmoc-Glu(OtBu)-OH.
Protocol 1: Fmoc Deprotection
This procedure outlines the removal of the N-terminal Fmoc group from the growing peptide chain attached to the solid support.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[4]
-
Agitate the slurry for 5 minutes at room temperature.[5]
-
Drain the deprotection solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[5]
-
Confirm the completion of deprotection using a colorimetric test such as the Kaiser test, which detects the presence of free primary amines.[4]
Protocol 2: Coupling of Fmoc-Glu(OtBu)-OH
This protocol details the incorporation of an Fmoc-Glu(OtBu)-OH residue into the peptide chain.
Materials:
-
Deprotected peptide-resin
-
Fmoc-Glu(OtBu)-OH
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA))
-
DMF
-
DCM
Procedure:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to the resin loading), a coupling reagent such as HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[3]
-
Pre-activate the amino acid solution for 1-2 minutes.[5]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[5]
-
Monitor the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative result (no color change) indicates complete coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[5]
Protocol 3: Final Cleavage and Side-Chain Deprotection
This procedure describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the OtBu and other acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[3]
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.[3][6]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation Strategies
While the Fmoc/tBu strategy is robust, certain side reactions can occur, particularly in sequences containing glutamic acid.
Pyroglutamate Formation
If glutamic acid is at the N-terminus of the peptide, it can undergo intramolecular cyclization to form a pyroglutamate residue.[3] This side reaction is more prevalent during the coupling of the subsequent amino acid and can be minimized by ensuring rapid and efficient coupling.[3][7]
Side Reactions from the Tert-Butyl Group
During the final TFA cleavage, the tert-butyl cation (tBu⁺) is generated from the OtBu protecting group. This highly reactive carbocation can alkylate nucleophilic residues such as tryptophan and cysteine.[1][8] To prevent these side reactions, scavengers like triisopropylsilane (TIS) and water are included in the cleavage cocktail to trap the tert-butyl cations.[9]
Conclusion
Fmoc-Glu(OtBu)-OH is an indispensable reagent in modern solid-phase peptide synthesis. Its orthogonal protecting groups, compatibility with the mild Fmoc/tBu strategy, and well-defined reaction protocols make it a reliable choice for the incorporation of glutamic acid into a wide array of peptides. A thorough understanding of its properties, adherence to optimized protocols, and awareness of potential side reactions are key to leveraging the full potential of this critical building block in the synthesis of complex and therapeutically relevant peptides.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-Glu(OtBu)-OH(71989-18-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mesalabs.com [mesalabs.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
The Cornerstone of Modern Peptide Science: An In-depth Technical Guide to Fmoc-Glu(OtBu)-OH
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Applications of Fmoc-Glu(OtBu)-OH in Biochemical Research.
Fmoc-Glu(OtBu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester, stands as a pivotal building block in the field of biochemical research, particularly in the realm of synthetic peptide chemistry. Its unique structural characteristics, featuring a base-labile α-amino protecting group (Fmoc) and an acid-labile side-chain protecting group (OtBu), provide the necessary orthogonality for the precise and efficient assembly of complex peptide chains. This technical guide delves into the core applications of Fmoc-Glu(OtBu)-OH, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary and most widespread application of Fmoc-Glu(OtBu)-OH is in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. The strategic use of the Fmoc and OtBu protecting groups allows for a stepwise and controlled elongation of the peptide chain on a solid support.
The Fmoc group shields the α-amino group of the glutamic acid, preventing its participation in peptide bond formation until it is selectively removed by a mild base, typically piperidine.[1] Concurrently, the tert-butyl (OtBu) ester protects the γ-carboxyl group of the glutamic acid side chain from unwanted side reactions during the coupling steps.[2][3] This OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, usually with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid resin.[2][3]
The Orthogonal Protecting Group Strategy
The differential lability of the Fmoc and OtBu groups is the essence of the orthogonal protection strategy, which is fundamental to the success of Fmoc-based SPPS. This strategy ensures that the deprotection of the α-amino group for chain elongation does not affect the side-chain protection, and vice versa.
Quantitative Data in Peptide Synthesis
The use of high-purity Fmoc-Glu(OtBu)-OH is critical for achieving high yields and purity of the final peptide. Commercially available Fmoc-Glu(OtBu)-OH often boasts high purity levels, which is a prerequisite for successful synthesis.
| Parameter | Specification | Reference |
| HPLC Purity | ≥ 99.0% | [4] |
| Enantiomeric Purity | ≥ 99.8% | [4] |
| Stability in DMF (7 days) | >98% | [1] |
The efficiency of the coupling reaction and the prevention of side reactions are paramount. While direct quantitative data for the coupling efficiency of Fmoc-Glu(OtBu)-OH is not always explicitly reported in comparative studies, its widespread use as the standard reagent for incorporating glutamic acid attests to its high efficiency under optimized conditions.[5] The OtBu protecting group is effective in minimizing side reactions such as the formation of glutarimide, a common issue with glutamic acid residues. The use of bulkier protecting groups can further reduce such side reactions, but Fmoc-Glu(OtBu)-OH remains the workhorse for most applications due to its balance of reactivity and protection.[6]
| Side Reaction | Protecting Group | Byproduct Formation | Reference |
| Glutarimide Formation | OtBu | Low | [6] |
| Glutarimide Formation | O-2-PhiPr | Very Low | [6] |
Experimental Protocols
Standard Protocol for Incorporation of Fmoc-Glu(OtBu)-OH in SPPS
This protocol outlines the manual steps for a single coupling cycle. These steps are repeated for each amino acid in the peptide sequence.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[5]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[5]
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF to remove residual piperidine.[5]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.[5]
-
Add a base, such as DIPEA (6-10 equivalents), to the activation mixture.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[5]
-
Monitor the coupling completion using a qualitative method such as the Kaiser test.
-
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[5]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the OtBu and other side-chain protecting groups.[7]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Applications in Drug Delivery and Biomaterials
While Fmoc-Glu(OtBu)-OH is primarily a tool for peptide synthesis, the resulting glutamic acid-containing peptides have significant applications in drug delivery and the creation of advanced biomaterials.
Stimuli-Responsive Hydrogels
Peptides rich in glutamic acid can be designed to self-assemble into hydrogels that are responsive to environmental stimuli, such as pH.[8][9][10] The carboxylic acid side chains of the glutamic acid residues can be protonated or deprotonated in response to changes in pH, leading to changes in the hydrogel's structure and properties.[11] This "smart" behavior can be harnessed for controlled drug release. For example, a drug can be encapsulated within the hydrogel and released when a specific pH trigger is encountered, such as in the acidic microenvironment of a tumor.[10]
The synthesis of these pH-responsive peptides relies on the precise incorporation of glutamic acid, which is facilitated by the use of Fmoc-Glu(OtBu)-OH during SPPS.
Enhanced Pharmacological Properties
The incorporation of glutamic acid into therapeutic peptides can also enhance their pharmacological properties, such as solubility and bioavailability.[12] Furthermore, the ability to create cyclic peptides, which often exhibit greater stability and receptor affinity, is also dependent on the strategic use of protected amino acids like Fmoc-Glu(OtBu)-OH.[6]
Conclusion
Fmoc-Glu(OtBu)-OH is an indispensable reagent in modern biochemical research and drug development. Its role in enabling the precise and efficient synthesis of peptides through SPPS is unparalleled. The orthogonal protection strategy afforded by the Fmoc and OtBu groups provides the control necessary to construct complex and modified peptides. The applications of these synthetically derived peptides in areas such as stimuli-responsive drug delivery and the development of novel biomaterials highlight the profound impact of this foundational building block on advancing science and medicine. This guide provides a solid foundation for researchers to effectively utilize Fmoc-Glu(OtBu)-OH in their work, paving the way for future discoveries and innovations.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-Glu(OtBu)-OH [cem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc-conjugated dipeptide-based hydrogels and their pH-tuneable behaviour - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. pH-sensitive peptide hydrogel for glucose-responsive insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
A Tale of Two Building Blocks: A Technical Comparison of Fmoc-Glu(OtBu)-OH and Fmoc-Glutamol(OtBu)
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug discovery, the precise selection of molecular building blocks is paramount to achieving desired therapeutic outcomes. This technical guide provides an in-depth comparison of two structurally related yet functionally distinct glutamic acid derivatives: the ubiquitous Fmoc-Glu(OtBu)-OH and its reduced counterpart, Fmoc-Glutamol(OtBu) . Understanding their fundamental differences in chemical properties, synthesis, and applications is crucial for the rational design of novel peptide-based therapeutics, including peptidomimetics and other modified biomolecules.
Core Structural and Functional Differences
The primary distinction between these two molecules lies in the functional group at the alpha-carbon. Fmoc-Glu(OtBu)-OH is a standard N-alpha-Fmoc and side-chain protected amino acid , featuring a carboxylic acid at the alpha-position. This carboxylic acid is the reactive site for peptide bond formation during standard Solid-Phase Peptide Synthesis (SPPS).
In contrast, Fmoc-Glutamol(OtBu), chemically named (S)-(4-Fmoc-amino)-5-hydroxypentanoic acid tert-butyl ester, is an amino alcohol . The alpha-carboxylic acid has been reduced to a primary alcohol (-CH₂OH). This structural modification fundamentally alters its reactivity and its role in synthetic chemistry. It can no longer form a standard amide bond at this position but instead introduces a stable, non-hydrolyzable linkage, making it a valuable tool for creating peptide isosteres with enhanced stability against enzymatic degradation.
Quantitative Data Summary
A summary of the key physicochemical properties of both compounds is presented below for direct comparison.
| Property | Fmoc-Glu(OtBu)-OH | Fmoc-Glutamol(OtBu) |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | tert-butyl (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoate |
| Molecular Formula | C₂₄H₂₇NO₆[1] | C₂₄H₂₉NO₅ |
| Molecular Weight | 425.47 g/mol [2] | 411.49 g/mol |
| Appearance | White to off-white powder[2] | White to off-white solid |
| Melting Point | 80-95 °C[1] | Not readily available |
| Solubility | Soluble in DMSO and DMF[2] | Soluble in organic solvents |
| Optical Rotation | [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) | Not readily available |
| CAS Number | 71989-18-9[1] | 153815-59-9 |
Synthesis and Experimental Protocols
Synthesis of Fmoc-Glu(OtBu)-OH
Fmoc-Glu(OtBu)-OH is a commercially available reagent, but its synthesis generally involves the protection of the amino group of L-glutamic acid with Fmoc-OSu or Fmoc-Cl, followed by the protection of the side-chain carboxylic acid as a tert-butyl ester.
Synthesis of Fmoc-Glutamol(OtBu) via Reduction of Fmoc-Glu(OtBu)-OH
Fmoc-Glutamol(OtBu) is synthesized by the reduction of the alpha-carboxylic acid of Fmoc-Glu(OtBu)-OH. A general and effective method for this transformation is the use of sodium borohydride in the presence of an activating agent for the carboxylic acid.
Experimental Protocol: Reduction of Fmoc-Glu(OtBu)-OH to Fmoc-Glutamol(OtBu)
-
Materials:
-
Fmoc-Glu(OtBu)-OH
-
Anhydrous Tetrahydrofuran (THF)
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Fmoc-Glu(OtBu)-OH (1 equivalent) in anhydrous THF and cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (1 equivalent) and stir for 5 minutes.
-
Slowly add isobutyl chloroformate (1 equivalent) and stir the mixture for an additional 15 minutes at -15 °C to form the mixed anhydride.
-
In a separate flask, dissolve sodium borohydride (2-3 equivalents) in a small amount of water.
-
Slowly add the aqueous NaBH₄ solution to the mixed anhydride solution, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure Fmoc-Glutamol(OtBu).
-
Applications in Research and Drug Development
Fmoc-Glu(OtBu)-OH: The Workhorse of Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Glu(OtBu)-OH is a cornerstone of modern Fmoc-based SPPS.[3] Its orthogonal protecting groups (base-labile Fmoc for the α-amino group and acid-labile OtBu for the side-chain carboxyl group) allow for the stepwise and controlled assembly of peptide chains.[3]
-
Linear and Cyclic Peptides: It is a standard building block for the synthesis of a vast array of linear and cyclic peptides with therapeutic potential.
-
Modified Peptides: The protected glutamic acid residue can be incorporated into peptides that undergo post-translational modifications.
-
Peptide Libraries: It is extensively used in the generation of peptide libraries for high-throughput screening in drug discovery.
Fmoc-Glutamol(OtBu): A Gateway to Peptide Isosteres and Pseudopeptides
The primary application of Fmoc-Glutamol(OtBu) is in the synthesis of peptidomimetics where a standard amide bond is replaced by a more stable linkage. This modification can significantly enhance the pharmacokinetic properties of a peptide, such as its resistance to proteolysis.
-
Reduced Amide Bond Isosteres: The hydroxyl group of Fmoc-Glutamol(OtBu) can be further modified, for example, by conversion to an amine, to form a reduced amide bond isostere (-CH₂-NH-) when coupled with a carboxylic acid.
-
Pseudopeptides: Incorporation of Fmoc-Glutamol(OtBu) into a peptide sequence results in a pseudopeptide with altered backbone properties.[4]
-
C-Terminal Modification: It can be used as a C-terminal residue in a peptide chain, resulting in a peptide alcohol, which can have unique biological activities.
Signaling Pathways and Experimental Workflows
While specific signaling pathways targeted by peptides containing Fmoc-Glutamol(OtBu) are highly dependent on the full peptide sequence, the following diagrams illustrate the general synthetic workflows and logical relationships of these two building blocks.
Conclusion
Fmoc-Glu(OtBu)-OH and Fmoc-Glutamol(OtBu) represent a fascinating example of how a subtle structural modification—the reduction of a carboxylic acid to an alcohol—can dramatically expand the synthetic chemist's toolkit. While Fmoc-Glu(OtBu)-OH remains an indispensable component for the routine synthesis of peptides, Fmoc-Glutamol(OtBu) opens the door to the creation of novel peptidomimetics with potentially superior therapeutic profiles. A thorough understanding of the distinct properties and applications of each of these building blocks is essential for the continued advancement of peptide-based drug discovery.
References
- 1. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester, a crucial building block in solid-phase peptide synthesis (SPPS). Due to its orthogonal protecting groups—the acid-labile tert-butyl (tBu) ester on the side chain and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group—this reagent is invaluable for the synthesis of complex peptides.[1] This document outlines the detailed experimental protocols, key quantitative data, and a visual representation of the synthetic workflow.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-L-glutamic acid 5-tert-butyl ester is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₇NO₆[1] |
| Molecular Weight | 425.47 g/mol [1] |
| Appearance | White to off-white powder or crystalline solid[1][2] |
| Melting Point | 83-91.2 °C[1][3] |
| Optical Rotation [α]D²⁰ | -4.5° to -8.8° (c=1 in 80% acetic acid or methanol)[1][3] |
| Purity (HPLC) | ≥98.0%[1] |
| CAS Number | 71989-18-9[1] |
Synthesis Methodology
The synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester is a multi-step process that typically begins with the protection of L-glutamic acid.[1] A common and scalable approach involves the initial formation of the di-tert-butyl ester of glutamic acid, followed by the selective removal of the α-tert-butyl ester and subsequent protection of the α-amino group with the Fmoc moiety.[1][3][4]
Chemical Reaction Pathway
Caption: Chemical synthesis pathway for Fmoc-L-glutamic acid 5-tert-butyl ester.
Experimental Protocols
The following sections provide a detailed methodology for the synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester.
Step 1: Synthesis of L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂)
-
In a 3000 mL three-necked flask equipped with a mechanical stirrer, add 2324 g of tert-butyl acetate and 73.5 g of L-glutamic acid.[1]
-
Stir the mixture and slowly add 160.8 mL of perchloric acid while maintaining the temperature at 10°C.[1]
-
Allow the reaction to proceed for 48 hours at 10°C.[1]
-
Cool the reaction mixture to 0°C and add 1000 mL of water.[1]
-
Perform an extraction using the excess tert-butyl acetate as the organic phase.[1]
-
Neutralize the organic layer with a saturated sodium carbonate (Na₂CO₃) solution to a pH of 8-9.[1][5]
-
Separate the layers and wash the organic layer three times with 400 mL of 1% Na₂CO₃ solution.[5]
-
Concentrate the tert-butyl acetate layer under reduced pressure to obtain an oily substance, Glu(OtBu)₂. A yield of approximately 32.4% can be expected.[5]
Step 2: Synthesis of L-Glutamic acid 5-tert-butyl ester (Glu(OtBu))
-
In a 1000 mL three-necked flask, add the 42 g of Glu(OtBu)₂ obtained from the previous step, 400 mL of water, and 11 g of copper(II) chloride (CuCl₂).[3][5]
-
Heat the mixture to 50°C and react for 12 hours to form the copper complex, Cu[Glu(OtBu)]ₓ (where x=1-2).[1][3][5]
-
Add 19 g of tetramethylethylenediamine (TMEDA) and 100 mL of dioxane.[1][3][5]
-
Adjust the pH to 8-9 with triethylamine to yield L-Glutamic acid 5-tert-butyl ester (Glu(OtBu)).[1][3][5]
Step 3: N-terminal Fmoc Protection
-
To the solution containing Glu(OtBu), add 48 g of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][3]
-
Maintain the pH at 8-9 and allow the reaction to proceed for 10 hours to obtain the crude Fmoc-L-glutamic acid 5-tert-butyl ester.[1][3]
Purification Protocol
Purification of the crude product is crucial to achieve the high purity required for peptide synthesis. The primary methods employed are acidification, extraction, and crystallization.[1]
Caption: Purification workflow for Fmoc-L-glutamic acid 5-tert-butyl ester.
-
Acidify the crude reaction mixture from the synthesis step with hydrochloric acid (HCl).[1][3]
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.[1]
-
Concentrate the ethyl acetate layer under reduced pressure.[1][3]
-
Induce crystallization of the product. This can be facilitated by the addition of a non-polar solvent such as hexane.[1]
-
Filter the resulting white solid and wash with a cold solvent (e.g., a mixture of ethyl acetate and hexane).[1]
-
Dry the purified solid under vacuum to obtain the final product.[1][3]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis protocol.
| Parameter | Value | Reference |
| Starting Material (L-Glutamic Acid) | 73.5 g | [1] |
| Intermediate (Glu(OtBu)₂) Yield | 42 g (32.4%) | [5] |
| Final Product (Fmoc-Glu(OtBu)-OH) Yield | 55 g | [3] |
| Purity (HPLC) | 99.4% | [3] |
| Optical Rotation | -8.8° | [3] |
| Melting Point | 88.7-91.2 °C | [3] |
| Isomer Content | 0.12% | [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]
- 4. Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester | Semantic Scholar [semanticscholar.org]
- 5. Page loading... [wap.guidechem.com]
Biological activity of peptides containing glutamic acid.
An In-depth Technical Guide to the Biological Activity of Peptides Containing Glutamic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid, a non-essential alpha-amino acid, is a fundamental component of proteins and a key molecule in cellular metabolism.[1] In its anionic form, glutamate, it is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a critical role in neural communication, memory, learning, and synaptic plasticity.[1][2] Beyond its role as a neurotransmitter, glutamic acid's unique chemical properties—conferred by its acidic side chain—make it a crucial residue in a diverse array of bioactive peptides. Its ability to participate in electrostatic interactions, hydrogen bonding, and to serve as a versatile linker for chemical modifications has been leveraged in the development of novel therapeutics.[3][4]
This technical guide provides a comprehensive overview of the biological activities of peptides containing glutamic acid. It details their mechanisms of action, summarizes quantitative data on their activity, presents detailed experimental protocols for their study, and visualizes the key signaling pathways they modulate.
Section 1: Key Biological Activities and Mechanisms
Peptides incorporating glutamic acid exhibit a wide spectrum of biological functions, from neurotransmission and metabolic regulation to immunomodulation and enzyme inhibition.
Neurotransmission and Neuromodulation
Glutamic acid itself is a primary excitatory neurotransmitter.[1] Peptides containing this residue can act as highly specific neuromodulators.
-
N-Acetylaspartylglutamic Acid (NAAG): As the third most common neurotransmitter in the mammalian nervous system, NAAG is a dipeptide composed of N-acetylaspartic acid and glutamic acid.[5] It functions by activating the metabotropic glutamate receptor type 3 (mGluR3), a presynaptic receptor that, when activated, reduces the release of neurotransmitters like glutamate.[5] This mechanism is neuroprotective, as excessive glutamate can lead to excitotoxicity, a process implicated in neurodegenerative diseases.[6] The enzymatic breakdown of NAAG by NAAG peptidases is a key therapeutic target; inhibiting these enzymes increases NAAG concentration in the synapse, enhancing its neuroprotective effects.[5]
Metabolic Regulation and Drug Half-Life Extension
The side-chain carboxyl group of glutamic acid provides a convenient attachment point for chemical moieties that can dramatically improve the pharmacokinetic properties of peptide drugs.
-
GLP-1 Receptor Agonists: In blockbuster drugs for type 2 diabetes and obesity, such as Semaglutide and Tirzepatide, glutamic acid is used as a linker to attach a fatty acid chain to the peptide backbone.[3] This modification enhances the peptide's binding to serum albumin, significantly extending its circulatory half-life and allowing for less frequent administration (e.g., once weekly).[3]
Immunomodulation and Vaccine Development
Peptides containing glutamic acid are being investigated as components of therapeutic vaccines, particularly in oncology.
-
Cytotoxic T Lymphocyte (CTL) Epitopes: The decapeptide ELA, an analog of the Melan-A/MART-1 melanoma antigen, contains an N-terminal glutamic acid and is a candidate for cancer vaccines.[7] It is designed to be presented by major histocompatibility complex (MHC) class I molecules to elicit a tumor-specific CTL response.[7] A significant challenge with such peptides is the chemical instability of the N-terminal glutamic acid, which can cyclize to form a pyroglutamic acid derivative, a modification that abrogates CTL activity.[7] Research has shown that formulating these peptides as hydrochloride salts instead of acetate salts can enhance their stability.[7]
Enzyme Inhibition
The specific geometry and chemical properties of glutamic acid-containing peptides make them effective inhibitors of certain enzymes, notably viral proteases.
-
SARS-CoV 3CL Protease Inhibitors: Researchers have synthesized peptides containing glutamic acid and a trifluoromethyl ketone group as inhibitors of the SARS-CoV 3CL protease (3CLpro), an enzyme essential for viral replication.[8] The glutamic acid residue interacts with the enzyme's active site, while the trifluoromethyl ketone forms a stable adduct with the catalytic cysteine residue.[8]
Structural Roles in Receptor Activation
The introduction of a charged glutamic acid residue into a hydrophobic transmembrane domain can drive receptor dimerization and constitutive activation.
-
neu/erbB-2 Receptor Activation: A single point mutation changing a valine to a glutamic acid in the transmembrane domain of the neu/erbB-2 receptor tyrosine kinase leads to its constitutive activation.[9] The protonated glutamic acid side chain forms strong hydrogen bonds within the membrane, promoting the dimerization of receptor molecules, which is the mechanism of activation.[9]
Section 2: Quantitative Analysis of Peptide Activity
This section summarizes key quantitative data from studies on glutamic acid-containing peptides. The data is presented in tables to facilitate comparison.
Table 1: Inhibitory Activity of Glutamic Acid-Containing Peptides against SARS-CoV 3CL Protease Data sourced from a fluorescence-based peptide cleavage assay.[8]
| Compound ID | Peptide Sequence/Structure | Target | K_i (μM) |
| 1 | Cbz-Val-Leu-Glu-CF3 | SARS-CoV 3CLpro | 116.1 ± 13.6 |
Table 2: Neuroprotective Activity of Peptides in a Glutamic Acid Excitotoxicity Model Data represents the concentration of peptide required to achieve a specific level of neuronal viability in primary cortical neuron cultures exposed to glutamic acid. Neuronal viability was measured by MTS assay 24 hours after insult.[10]
| Peptide | Sequence/Structure | Assay | Effective Concentration (μM) for significant protection (P < 0.05) |
| R15 | ARRRARRRRAARRRA | Glutamic Acid Excitotoxicity | ~1-5 |
| R10/A5 | ARRRARRRRAARRRA | Glutamic Acid Excitotoxicity | > 5 (less effective) |
| R10/W5 | WRRRWRRRRWWRRRW | Glutamic Acid Excitotoxicity | ~1-5 |
Section 3: Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines key experimental protocols used in the study of glutamic acid-containing peptides.
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides.[11][12]
-
Objective: To synthesize a peptide of a defined sequence on a solid resin support.
-
Materials:
-
Rink Amide or Wang resin.
-
Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH).
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Activator base: DIPEA (N,N-Diisopropylethylamine).
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane).
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water.
-
-
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[12]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 1-2 hours.
-
Capping: Cap any unreacted sites on the resin using acetic anhydride or 5% methanol in DMF.[11]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid by treating the resin with 20% piperidine in DMF for 5-10 minutes, repeating once.[11]
-
Iterative Coupling and Deprotection: Sequentially couple the remaining amino acids using the same activation and deprotection steps. For glutamic acid, use the side-chain protected version (e.g., Fmoc-Glu(OtBu)-OH). Monitor coupling completion with a Kaiser test.[11]
-
Cleavage and Global Deprotection: Once the sequence is complete, wash the resin thoroughly with DCM. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously by treating with the cleavage cocktail for 2-3 hours.[12]
-
Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to collect the peptide pellet.
-
Peptide Purification and Characterization
-
Objective: To purify the synthesized peptide and verify its identity and purity.
-
Methodology:
-
Purification (Reverse-Phase HPLC): Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).[11] Purify the peptide using a preparative reverse-phase HPLC system with a C18 column. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).[12] Collect fractions corresponding to the major peak.
-
Purity Analysis (Analytical HPLC): Analyze the purity of the collected fractions on an analytical HPLC system with a C18 column. Pure fractions should show a single sharp peak.[12]
-
Identity Confirmation (Mass Spectrometry): Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it matches the theoretical mass of the desired sequence.[11]
-
Enzyme Inhibition Assay (Fluorescence-Based)
This protocol is adapted from the method used to test inhibitors of SARS-CoV 3CLpro.[8]
-
Objective: To determine the inhibitory constant (K_i) of a peptide against a specific protease.
-
Materials:
-
Purified protease (e.g., SARS-CoV 3CLpro).
-
Fluorogenic substrate peptide for the protease.
-
Assay buffer.
-
Test inhibitor peptide (glutamic acid-containing peptide).
-
96-well microplate and a fluorescence plate reader.
-
-
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor peptide in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the inhibitor peptide at various concentrations, and the purified enzyme.
-
Incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature to allow for binding.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The cleavage of the substrate releases a fluorophore, leading to a signal increase.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the K_i value.
-
Section 4: Signaling Pathways and Visualizations
Visualizing the complex interactions of peptides is essential for understanding their function. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
General Experimental Workflow
This diagram outlines the typical process from peptide design to biological evaluation.
Caption: A typical workflow for the synthesis, purification, and analysis of bioactive peptides.
NAAG-Mediated Neuroprotection Pathway
This diagram illustrates how the peptide NAAG activates the mGluR3 receptor to reduce neuronal excitability.
Caption: Signaling pathway of the NAAG peptide via the mGluR3 receptor.
Pharmacokinetic Modification of a Peptide Drug
This diagram shows the logic behind using glutamic acid as a linker to improve a peptide drug's half-life.
Caption: Use of glutamic acid as a linker for pharmacokinetic modification of peptide drugs.
References
- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Glutamic Acid? [synapse.patsnap.com]
- 3. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alphabet of intrinsic disorder: II. Various roles of glutamic acid in ordered and intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 6. Modified neural peptides as a potent therapy for neurodegenerative diseases - Browse Articles - Conditioning Medicine [conditionmed.org]
- 7. Stability and CTL activity of N-terminal glutamic acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strong hydrogen bonding interactions involving a buried glutamic acid in the transmembrane sequence of the neu/erbB-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
Methodological & Application
Standard Protocol for Using Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Fmoc-Glu(OtBu)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS) for the incorporation of glutamic acid residues into peptide sequences. The strategic use of two orthogonal protecting groups, the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the acid-labile tert-butyl (OtBu) group for the γ-carboxyl group of the side chain, allows for the precise and efficient assembly of peptides. This document provides a detailed guide to the standard protocols for using Fmoc-Glu(OtBu)-OH in SPPS, including quantitative data, experimental procedures, and troubleshooting strategies.
The Fmoc group provides temporary protection of the α-amino group and is readily removed under mild basic conditions, typically with piperidine. The OtBu ester protects the side-chain carboxyl group, preventing unwanted side reactions during peptide elongation. This protecting group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This orthogonality is fundamental to the success of Fmoc-based SPPS.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₇NO₆ |
| Molecular Weight | 425.47 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO |
| Storage | 2-8°C |
Comparison of Common Coupling Reagents for Fmoc-Glu(OtBu)-OH
The choice of coupling reagent is critical for achieving high coupling efficiency. While Fmoc-Glu(OtBu)-OH is generally not considered a sterically hindered amino acid, the use of potent coupling reagents is always recommended to ensure complete and rapid reactions.
| Coupling Reagent | Reagent Equivalents (AA:Coupling Reagent:Base) | Typical Coupling Time | Expected Efficiency | Key Advantages & Disadvantages |
| HATU | 1:0.95:2 | 30-60 min | Very High | High efficiency, fast reaction times, low racemization.[1] High cost. |
| HBTU | 1:0.95:2 | 30-60 min | High | Cost-effective alternative to HATU with good efficiency. |
| HCTU | 1:0.95:2 | 30-60 min | Very High | Similar performance to HATU at a lower cost.[1] |
| DIC/HOBt | 1:1:0 | 1-2 hours | Good | Economical, but generally slower and may be less effective for difficult couplings. |
| PyBOP | 1:1:2 | 30-60 min | High | Effective for many couplings, but can be less efficient than aminium/uronium salts for hindered residues. |
Common Cleavage Cocktails for Final Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The composition of the cleavage cocktail is crucial to prevent side reactions.
| Reagent Name | Composition | Recommended Use |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A general-purpose cocktail for peptides without sensitive residues like Cys, Met, or Trp.[2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For peptides containing sensitive residues such as Cys, Met, or Trp.[3] |
| TFA/DODT/H₂O | 95% TFA, 2.5% DODT, 2.5% H₂O | An alternative for peptides with sensitive residues, using a less odorous scavenger. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Useful when the peptide contains trityl-based protecting groups.[4] |
Experimental Protocols
Standard SPPS Cycle for Incorporating Fmoc-Glu(OtBu)-OH
This protocol describes the manual Fmoc-SPPS for incorporating Fmoc-Glu(OtBu)-OH into a peptide sequence on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Glu(OtBu)-OH and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[2]
-
Fmoc Deprotection:
-
Amino Acid Coupling (Fmoc-Glu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.[1]
-
Add DIPEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).[4]
-
-
Washing: After complete coupling, wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.[1]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[2]
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and agitate for 2-3 hours at room temperature.[2]
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution.
-
Wash the resin 2-3 times with a small volume of fresh TFA.[3]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the combined TFA filtrate to cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide and decant the ether.[2]
-
Wash the peptide pellet with cold diethyl ether two more times.[3]
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualization
References
Application Notes and Protocols for Fmoc-Glu(OtBu)-OH Coupling with HBTU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the coupling efficiency and protocols for the use of Fmoc-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS) utilizing HBTU as the activating reagent. Fmoc-Glu(OtBu)-OH is a standard protected amino acid that generally exhibits high coupling efficiency.[1]
Introduction
Fmoc-Glu(OtBu)-OH is a crucial building block in the synthesis of peptides for research and drug development. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the tert-butyl (OtBu) group shields the side-chain carboxyl group of glutamic acid, preventing unwanted side reactions.[2] HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a widely used and efficient coupling reagent that facilitates the formation of peptide bonds.[3][4] This document outlines the expected efficiency, factors influencing the reaction, and detailed protocols for successful coupling.
Factors Influencing Coupling Efficiency
While the coupling of Fmoc-Glu(OtBu)-OH with HBTU is generally efficient, several factors can influence the outcome:
-
Purity of Reagents and Solvents: The use of high-purity Fmoc-Glu(OtBu)-OH, HBTU, and solvents like N,N-Dimethylformamide (DMF) is critical. Impurities can lead to side reactions and lower coupling yields.
-
Reaction Time: Complete coupling reactions with HBTU are typically rapid, often occurring within 10-30 minutes.[3][4] Monitoring the reaction is essential to determine the optimal time.
-
Base: A tertiary amine base, most commonly N,N-Diisopropylethylamine (DIPEA), is required to activate HBTU. The stoichiometry of the base is important for efficient activation.
-
Steric Hindrance: Fmoc-Glu(OtBu)-OH is not considered a sterically hindered amino acid, which contributes to its high coupling efficiency under standard conditions.[1] In contrast, N-methylated amino acids present significant steric hindrance, leading to slower and often incomplete coupling.[1][5]
-
Monitoring: Proper monitoring of the coupling reaction using a qualitative method like the Kaiser test is crucial to ensure the reaction has gone to completion before proceeding to the next step in the synthesis.[6]
Data Presentation
The following table summarizes the expected performance of HBTU and other common coupling reagents for the incorporation of Fmoc-Glu(OtBu)-OH.
| Coupling Reagent | Typical Performance with Fmoc-Glu(OtBu)-OH | Key Advantages |
| HBTU/HCTU | High Efficiency [1] | Cost-effective and reliable for standard couplings.[7] |
| HATU/HCTU | High Efficiency[1] | Highly recommended for overcoming steric hindrance in more challenging couplings.[1] |
| PyBOP/PyAOP | High Efficiency[1] | Recommended, especially for difficult couplings.[1] |
| DIC/HOBt | High Efficiency[1] | An economical option, though may be less effective for more demanding sequences. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Glu(OtBu)-OH using HBTU
This protocol is suitable for the manual solid-phase synthesis of peptides.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-Glu(OtBu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole) - optional, to suppress racemization[6]
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Piperidine, 20% in DMF
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[5]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation (Pre-activation):
-
Coupling Reaction:
-
Add DIPEA (4.0 equivalents) to the activated amino acid solution.[6]
-
Immediately add the solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring:
-
Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.[1]
-
If the test is positive, continue the coupling for another 30 minutes and re-test.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Visualizations
Caption: Standard workflow for Fmoc-Glu(OtBu)-OH coupling in SPPS.
Caption: Hypothetical signaling pathway involving a synthesized peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc Deprotection of Fmoc-Glu(OtBu)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Glu(OtBu)-OH is a crucial building block in Solid-Phase Peptide Synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group of the glutamic acid. This orthogonal protection strategy allows for the selective removal of the temporary Fmoc group under basic conditions, leaving the acid-labile OtBu group intact until the final cleavage step.[1][2] This document provides detailed protocols and data for the efficient deprotection of the Fmoc group from Fmoc-Glu(OtBu)-OH and other amino acids in a growing peptide chain.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds through a base-catalyzed β-elimination mechanism (E1cB). A secondary amine, most commonly piperidine, acts as the base to abstract the acidic proton on the fluorenyl group's β-carbon. This leads to the elimination of the fluorenyl group as dibenzofulvene (DBF). The free DBF can react with the newly deprotected α-amino group of the peptide chain, leading to termination. To prevent this, the secondary amine also serves as a scavenger, reacting with DBF to form a stable adduct.[3]
Caption: Mechanism of Fmoc deprotection by piperidine.
Standard and Alternative Deprotection Conditions
The choice of base, its concentration, and the reaction time are critical for efficient Fmoc removal while minimizing side reactions. Piperidine is the gold standard, but several alternatives are available for specific applications.
Data Presentation: Comparison of Fmoc Deprotection Reagents
The following table summarizes the conditions for various Fmoc deprotection reagents.
| Reagent | Typical Concentration | Standard Time | Advantages | Disadvantages |
| Piperidine (PP) | 20% in DMF | 5-20 min | Gold standard, efficient DBF scavenger.[3][4] | Can promote aspartimide/glutarimide and DKP formation; controlled substance in some regions.[5] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 7-10 min | Kinetically similar to piperidine; not a controlled substance.[6] | Similar propensity for side reactions as piperidine. |
| Piperazine (PZ) | 5-10% in DMF or NMP | 10 min | Reduces diketopiperazine (DKP) formation.[7] | Less efficient than piperidine at shorter deprotection times.[5][8] |
| Pyrrolidine | 20% in DMF | 30 min | Efficient in less polar, "green" solvents.[3] | May increase aspartimide formation.[3] |
| DBU | 2% (often with 5% Piperazine) | < 5 min | Very fast deprotection; useful for difficult sequences.[7][9] | Non-nucleophilic (requires a scavenger like piperazine); can catalyze aspartimide formation.[9] |
DBU: 1,8-diazabicyclo[5.4.0]undec-7-ene DMF: N,N-Dimethylformamide NMP: N-methyl-2-pyrrolidone DKP: Diketopiperazine
Potential Side Reactions
Optimizing deprotection is key to minimizing side reactions that can reduce the final peptide purity and yield.
-
Aspartimide/Glutamide Formation: The deprotected amine can attack the side-chain ester of a neighboring Asp or Glu residue, especially when followed by specific amino acids like Gly or Ser. This cyclization can lead to byproducts. Using 20% piperidine with 5% formic acid can sometimes mitigate this issue.[10]
-
Diketopiperazine (DKP) Formation: When deprotecting the second amino acid in a sequence, the free N-terminal amine can attack the C-terminal ester bond, cleaving the dipeptide from the resin as a cyclic DKP.[7] This is a significant side reaction, particularly with Proline as the second or third residue. Using milder bases like piperazine can reduce DKP formation.[7]
-
Premature Deprotection: Incomplete removal of the deprotection reagent before the next coupling step can cause premature deprotection of the incoming Fmoc-amino acid, leading to double incorporation.[3] Thorough washing is essential.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF
This protocol describes a standard manual deprotection cycle for a resin-bound peptide during SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Reaction vessel for SPPS
-
Nitrogen source for agitation
Procedure:
-
Resin Swelling & Washing: If starting a new cycle, ensure the resin is well-swollen in DMF. Wash the peptide-resin with DMF (3 x 1 min) to remove any residual reagents from the previous step.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate with nitrogen bubbling for 5 minutes.[1] Drain the solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution. Continue agitation for 15-20 minutes to ensure complete Fmoc removal.[1]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times, 1 min each) to completely remove piperidine and the DBF-adduct.[1]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection. Note: This test does not work for secondary amines like N-methylated amino acids or after Proline.
-
The resin is now ready for the coupling of the next Fmoc-amino acid.
Protocol 2: Optimized Fmoc Deprotection to Reduce DKP Formation
This protocol is an alternative for sequences prone to diketopiperazine formation.
Materials:
-
Fmoc-protected dipeptide-resin
-
N-methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 2% (w/v) DBU and 5% (w/v) piperazine in NMP.[7]
Procedure:
-
Resin Washing: Wash the peptide-resin with NMP (3 x 1 min).
-
Deprotection: Add the 2% DBU / 5% piperazine solution in NMP to the resin. Agitate for 5-7 minutes.
-
Washing: Drain the solution. Wash the resin thoroughly with NMP (5-7 times, 1 min each) to remove all reagents.[7]
-
The deprotected resin is ready for the next coupling step. This method has been shown to significantly reduce DKP formation compared to standard piperidine treatment.[7]
Experimental Workflows and Diagrams
Standard SPPS Cycle Workflow
This diagram illustrates the key steps in a single cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Caption: A standard cycle in Fmoc-based solid-phase peptide synthesis.
Decision Logic for Deprotection Reagent Selection
This diagram outlines a logical approach to selecting an appropriate Fmoc deprotection reagent based on the peptide sequence and synthesis goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Cleavage of the OtBu Protecting Group from Glutamic Acid Side Chain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage of the tert-butyl (OtBu) protecting group from the γ-carboxyl group of glutamic acid residues in peptide synthesis. The OtBu group is a cornerstone of the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[1][2] Its stability under the basic conditions required for Fmoc group removal and its clean cleavage under strong acidic conditions make it an invaluable tool for the synthesis of complex peptides.[2]
Introduction
The strategic protection of reactive amino acid side chains is fundamental to successful peptide synthesis. For glutamic acid, the γ-carboxyl group must be masked to prevent side reactions during peptide chain elongation.[2] The OtBu group serves this purpose effectively due to its steric hindrance and specific chemical lability.[2] It is exceptionally stable to the basic conditions used for the repeated removal of the Nα-Fmoc group (typically 20% piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2][3] This orthogonality is the basis of the Fmoc/tBu strategy, allowing for the sequential construction of the peptide chain followed by a final deprotection step to liberate the native peptide.[2]
Data Presentation: Comparison of Glutamic Acid Side-Chain Protecting Groups
While the OtBu group is the most common choice in Fmoc-SPPS, other protecting groups are available for specific applications, such as the synthesis of protected peptide fragments or on-resin cyclization.[4][5] The following table summarizes the general performance characteristics of common glutamic acid side-chain protecting groups.
| Parameter | tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) |
| Coupling Efficiency | High | High | High |
| Prevention of Pyroglutamate Formation | Excellent | Moderate | Good |
| Prevention of Glutarimide Formation | Excellent | Moderate | Good |
| Orthogonality to Fmoc Group | Excellent | Excellent | Excellent |
| Cleavage Conditions | Strong Acid (e.g., TFA)[5][6] | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acids (HF, TFMSA)[5][6] | Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[5][6] |
| Suitability for Protected Fragments | No | Yes | Yes |
| Typical Crude Peptide Purity | High | Moderate to High | Moderate to High |
| Common Side Reactions | Minimal; t-butyl cation formation can lead to alkylation of sensitive residues (Trp, Met, Cys).[6][7] | Potential for incomplete removal; some partial cleavage during repeated piperidine treatments.[5] | Requires specific palladium catalyst and scavenger; potential for catalyst contamination.[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the cleavage of the OtBu protecting group from a peptide synthesized on a solid support.
Protocol 1: Standard TFA-Mediated Cleavage and Deprotection
This protocol is the most common method for the final deprotection of the OtBu group, performed concurrently with the cleavage of the peptide from the resin.[6]
Materials:
-
Peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.[1][6] (Note: The composition of the cleavage cocktail may be varied to include other scavengers like 1,2-ethanedithiol (EDT) or thioanisole, especially if the peptide contains sensitive residues like Cys, Met, or Trp.[7])
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether for precipitation
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Swelling: Transfer the peptide-resin to a reaction vessel and swell it in DCM for 15-30 minutes.
-
DCM Removal: Drain the DCM from the reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[5]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[1][6]
-
Peptide Collection: Filter the cleavage mixture into a clean collection tube.
-
Resin Washing: Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates to maximize the recovery of the cleaved peptide.[6]
-
Peptide Precipitation: Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.[5][6]
-
Peptide Pelleting: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and byproducts.[6]
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Selective On-Resin Deprotection using Ferric Chloride (FeCl₃)
This is a milder, alternative method for the selective deprotection of the OtBu group while the peptide remains attached to the resin, which can be useful for on-resin side-chain modifications.[8]
Materials:
-
Peptide-resin with OtBu-protected glutamic acid
-
Ferric chloride (FeCl₃)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF) for washing
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.
-
Deprotection Reaction: Add a solution of FeCl₃ (5 equivalents relative to the peptide loading) in DCM to the resin.
-
Incubation: Gently agitate the mixture at room temperature for 1.5 hours.[8]
-
Reagent Removal: After the reaction is complete, thoroughly wash the resin with DMF (e.g., 10 times with a 10-minute incubation for each wash) to remove the excess FeCl₃.[8]
-
The resin with the deprotected glutamic acid side chain is now ready for subsequent on-resin modification.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the chemical mechanism of OtBu deprotection.
Caption: Workflow for TFA-mediated cleavage of OtBu group.
Caption: Mechanism of acid-catalyzed OtBu deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-Glu(OtBu)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-Glu(OtBu)-OH in automated solid-phase peptide synthesis (SPPS). This document outlines optimized protocols, potential challenges, and data-driven recommendations to ensure the successful synthesis of high-purity peptides containing glutamic acid residues.
Introduction to Fmoc-Glu(OtBu)-OH in Peptide Synthesis
Fmoc-Glu(OtBu)-OH is a critical building block in Fmoc-based solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino position provides a base-labile protecting group, while the tert-butyl (OtBu) ester protecting the side-chain carboxyl group is acid-labile. This orthogonal protection scheme allows for the selective deprotection of the Fmoc group at each cycle of peptide elongation without affecting the OtBu group, which is removed during the final cleavage from the resin.[1] The use of the OtBu protecting group for the side chain of glutamic acid helps to prevent side reactions and aggregation, contributing to higher purity and yield of the final peptide.[2]
Data Presentation: Optimizing Synthesis Parameters
The successful incorporation of Fmoc-Glu(OtBu)-OH is dependent on the optimization of several key steps in the SPPS workflow. The following tables summarize comparative data for coupling, deprotection, and cleavage to guide the user in selecting the appropriate conditions for their automated peptide synthesizer.
Table 1: Comparison of Coupling Reagents for Fmoc-Glu(OtBu)-OH
| Coupling Reagent | Relative Efficiency | Recommended Use | Key Advantages | Potential Drawbacks |
| HATU | Very High | Difficult couplings, sterically hindered residues | High efficiency, fast reaction times.[3] | High cost, potential for side reactions if used in excess.[4] |
| HCTU | Very High | Standard and difficult couplings | Cost-effective alternative to HATU with similar efficiency.[5] | Potential for side reactions similar to other uronium salts. |
| DIC/Oxyma | Moderate | Standard couplings, minimization of racemization | Good for minimizing racemization.[4] | Lower reactivity may require longer coupling times or double coupling.[4] |
| PyBOP | Moderate to High | Standard couplings | Effective for most standard couplings. | Can be less effective for extremely hindered couplings compared to HATU.[6] |
Table 2: Fmoc-Deprotection Protocols
| Reagent | Concentration | Deprotection Time | Key Considerations |
| Piperidine in DMF | 20% (v/v) | 2 x 10 minutes | Standard and widely used method.[7] Ensure complete removal to prevent deletion sequences. |
| Piperazine/DBU in DMF | 10% Piperazine / 2% DBU (w/v) | 2 x 3 minutes | Faster deprotection, may reduce risk of aspartimide formation.[8] |
Table 3: Cleavage Cocktail Composition and Efficacy
| Cleavage Cocktail | Composition (v/v) | Cleavage Time | Recommended Use | Expected Purity |
| Reagent B (Odorless) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 1-2 hours | General purpose, especially for peptides with Trt-protected residues.[9] | Good to Excellent |
| Standard TFA/Scavengers | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours | For most standard peptides.[10] | High (typically 85-95% crude purity for linear peptides).[10] |
| TFA/Thioanisole/DMS | 70% TFA, 10% Thioanisole, 10% DMS, 5% H₂O, 5% TIS, 1% DTT | 30 min initial, then +TFA to 80% for 150 min | For peptides containing multiple tBu-protected residues to minimize side reactions.[11] | High |
Experimental Protocols
The following protocols are generalized for automated peptide synthesizers and may require optimization based on the specific peptide sequence and synthesizer model.
Automated SPPS Cycle for Fmoc-Glu(OtBu)-OH Incorporation
This protocol outlines a single cycle for the incorporation of Fmoc-Glu(OtBu)-OH.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.[7]
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-Glu(OtBu)-OH:
-
Prepare a solution of:
-
Fmoc-Glu(OtBu)-OH (4 equivalents relative to resin loading)
-
Coupling reagent (e.g., HCTU, 3.9 equivalents)[5]
-
Base (e.g., N,N-diisopropylethylamine (DIPEA), 8 equivalents) in DMF.
-
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel.
-
Couple for 30-60 minutes. For difficult couplings, a second coupling (double coupling) may be beneficial.[6]
4. Washing:
-
Wash the resin with DMF (5-7 times).
5. Monitoring Coupling Efficiency (Optional but Recommended):
-
Perform a qualitative Kaiser test or a quantitative UPLC/HPLC analysis of a small cleaved sample to ensure complete coupling. A blue color in the Kaiser test indicates incomplete coupling.[12]
Final Cleavage and Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups, including the OtBu group from glutamic acid.
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
2. Cleavage:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.[12]
3. Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
4. Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Automated Peptide Synthesis
Caption: Automated SPPS workflow for incorporating Fmoc-Glu(OtBu)-OH.
Logical Relationship of Orthogonal Protection
Caption: Orthogonal protection strategy in Fmoc-SPPS.
Signaling Pathway: GLP-1 Receptor Activation
Glucagon-like peptide-1 (GLP-1) is a peptide hormone crucial for glucose homeostasis. Many synthetic GLP-1 analogs, which are important therapeutics for type 2 diabetes and obesity, contain glutamic acid residues that are critical for their function.[13][14]
Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fmoc-Glu(OtBu)-OH in Peptide-Based Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-α-Fmoc-L-glutamic acid γ-tert-butyl ester, commonly known as Fmoc-Glu(OtBu)-OH, is a pivotal building block in modern solid-phase peptide synthesis (SPPS).[1][2] Its unique protecting group strategy allows for the precise incorporation of glutamic acid residues into peptide chains, which is essential for the synthesis of a wide array of therapeutic peptides.[1] The fluorenylmethoxycarbonyl (Fmoc) group on the α-amino terminus provides base-labile protection, while the tert-butyl (OtBu) ester safeguards the side-chain carboxyl group under these basic conditions, offering an orthogonal protection scheme.[3][4] This orthogonality is fundamental to the successful stepwise elongation of peptide chains in Fmoc-based SPPS.[3]
The incorporation of glutamic acid is critical for the biological activity of many peptide drugs, influencing properties such as solubility, receptor binding, and overall conformation. This document provides detailed application notes and protocols for the effective use of Fmoc-Glu(OtBu)-OH in the synthesis of peptide-based drugs, with a focus on the widely successful GLP-1 receptor agonists.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Glu(OtBu)-OH is presented in the table below.
| Property | Value | Reference |
| CAS Number | 71989-18-9 | [2] |
| Molecular Formula | C₂₄H₂₇NO₆ | |
| Molecular Weight | 425.47 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 80-95 °C | [5] |
| Purity (HPLC) | ≥98.0% | [5] |
| Storage | 2-8°C | [5] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Glu(OtBu)-OH is the standard derivative for incorporating glutamic acid residues during Fmoc-based SPPS.[3] The OtBu group is stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the N-terminal Fmoc group, preventing unwanted side reactions at the glutamic acid side chain.[4][6] This protecting group is then efficiently removed under strong acidic conditions during the final cleavage of the peptide from the solid support, typically with a cocktail containing trifluoroacetic acid (TFA).[3][6]
General Workflow for SPPS using Fmoc-Glu(OtBu)-OH
The following diagram illustrates the general workflow for incorporating an amino acid residue, such as Fmoc-Glu(OtBu)-OH, into a growing peptide chain on a solid support.
Experimental Protocols
The following are detailed protocols for the key steps in SPPS involving Fmoc-Glu(OtBu)-OH. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Swelling
Objective: To swell the resin in a suitable solvent to ensure optimal reaction kinetics.
| Step | Reagent/Solvent | Procedure | Duration |
| 1 | DMF or DCM | Add the resin to a reaction vessel and add the solvent. | |
| 2 | - | Gently agitate the resin slurry at room temperature. | 30-60 min |
| 3 | - | Drain the solvent. | - |
Fmoc Deprotection
Objective: To remove the N-terminal Fmoc protecting group from the growing peptide chain.
| Step | Reagent/Solvent | Procedure | Duration |
| 1 | 20% Piperidine in DMF | Add the deprotection solution to the resin. | |
| 2 | - | Agitate the mixture at room temperature. | 5-10 min |
| 3 | - | Drain the solution. | - |
| 4 | 20% Piperidine in DMF | Repeat the treatment with fresh deprotection solution. | 15-20 min |
| 5 | DMF, then DCM | Wash the resin thoroughly to remove piperidine. | 5 x 1 min |
Amino Acid Coupling of Fmoc-Glu(OtBu)-OH
Objective: To couple the Fmoc-Glu(OtBu)-OH to the deprotected N-terminus of the peptide chain.
| Step | Reagents | Equivalents (relative to resin loading) | Procedure | Duration |
| 1 | Fmoc-Glu(OtBu)-OH, Coupling Agent (e.g., HBTU/HATU), DMF | 3-5 | In a separate vessel, dissolve the amino acid and coupling agent in DMF. | |
| 2 | Base (e.g., DIPEA) | 6-10 | Add the base to the amino acid solution to activate it. Pre-activation for 1-2 minutes is common.[7] | 1-2 min |
| 3 | - | - | Add the activated amino acid solution to the resin. | |
| 4 | - | - | Agitate the reaction mixture at room temperature. | 1-2 hours |
| 5 | Kaiser Test or other monitoring method | - | Monitor the reaction for completion. If incomplete, the coupling step can be repeated. | As needed |
| 6 | DMF, then DCM | - | Once coupling is complete, thoroughly wash the resin to remove excess reagents and byproducts. | 5 x 1 min |
Cleavage and Global Deprotection
Objective: To cleave the synthesized peptide from the resin and remove all side-chain protecting groups, including the OtBu group from glutamic acid.
| Step | Reagents | Typical Composition | Procedure | Duration |
| 1 | Cleavage Cocktail (e.g., Reagent K) | TFA/TIS/H₂O/EDT | Prepare the cleavage cocktail. The composition can be adjusted based on the peptide sequence (e.g., presence of Trp, Met, Cys). | |
| 2 | - | 95:2.5:2.5:2.5 | Add the cleavage cocktail to the dried peptide-resin. | |
| 3 | - | - | Gently agitate the mixture at room temperature. | 2-4 hours |
| 4 | - | - | Filter the resin and collect the filtrate containing the cleaved peptide. | - |
| 5 | Cold diethyl ether | - | Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. | 30 min at -20°C |
| 6 | - | - | Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product. | - |
Application in the Synthesis of Peptide-Based Drugs: GLP-1 Receptor Agonists
Fmoc-Glu(OtBu)-OH is a crucial component in the synthesis of several blockbuster peptide drugs, most notably the glucagon-like peptide-1 (GLP-1) receptor agonists such as Liraglutide and Semaglutide, which are used in the treatment of type 2 diabetes and obesity. In these drugs, a glutamic acid residue serves as a linker to attach a fatty acid moiety to a lysine residue in the peptide backbone. This modification enhances the drug's half-life by promoting binding to serum albumin.
Synthesis of Liraglutide and Semaglutide
The synthesis of these complex peptides often involves the preparation of a key intermediate, a lipidated amino acid derivative, which is then incorporated into the peptide chain during SPPS. For instance, in the synthesis of Liraglutide, a palmitoylated glutamic acid derivative is attached to a lysine residue. Fmoc-Glu(OtBu)-OH is a precursor in the synthesis of this lipidated fragment. Similarly, for Semaglutide, a fatty diacid is attached via a linker that includes glutamic acid.
The general strategy involves:
-
Solution-phase synthesis of the lipidated glutamic acid side chain.
-
Coupling of this moiety to the side chain of a protected lysine residue.
-
Incorporation of this modified lysine building block during the solid-phase synthesis of the peptide.
Signaling Pathway of GLP-1 Receptor Agonists
Liraglutide and Semaglutide exert their therapeutic effects by mimicking the action of the endogenous incretin hormone GLP-1.[6] They bind to and activate the GLP-1 receptor, a G-protein coupled receptor, primarily in pancreatic β-cells, but also in other tissues like the brain.[3] This activation initiates a cascade of intracellular signaling events.
Activation of the GLP-1 receptor leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[3] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). These downstream effectors collectively promote the mobilization and exocytosis of insulin-containing vesicles, leading to glucose-dependent insulin secretion.[3] Furthermore, this pathway also enhances pro-insulin gene transcription, contributing to improved β-cell function and mass. In the brain, GLP-1 receptor activation contributes to a feeling of satiety, which aids in weight management.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ro.co [ro.co]
- 7. researchgate.net [researchgate.net]
Application of Fmoc-Glu(OtBu)-OH in the Development of Diagnostic Tools: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(OtBu)-OH (Fmoc-L-glutamic acid 5-tert-butyl ester) is a cornerstone reagent in solid-phase peptide synthesis (SPPS), a technique fundamental to the development of advanced diagnostic tools.[1][2][3][4] Its utility lies in the orthogonal protection strategy it offers: the fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group is base-labile, while the tert-butyl (OtBu) ester safeguarding the side-chain carboxyl group is acid-labile.[5] This dual-protection scheme allows for the precise and controlled incorporation of glutamic acid residues into a peptide sequence, which is critical for creating synthetic peptides that mimic epitopes of disease-related proteins.[1] These synthetic peptides are increasingly utilized as antigens in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), for the detection of antibodies, which serve as biomarkers for various diseases.[1][6]
This document provides detailed application notes and protocols for the use of Fmoc-Glu(OtBu)-OH in the synthesis of diagnostic peptides and their subsequent application in a peptide-based ELISA for disease diagnosis.
Application Notes
The Role of Fmoc-Glu(OtBu)-OH in Diagnostic Peptide Synthesis
The precise sequence and structure of a peptide are paramount for its function as a diagnostic antigen. Fmoc-Glu(OtBu)-OH plays a critical role in ensuring the fidelity of the synthesized peptide for the following reasons:
-
Prevention of Side Reactions: The OtBu protecting group on the glutamic acid side chain prevents unwanted branching of the peptide chain during synthesis.[1]
-
Controlled Deprotection: The orthogonal nature of the Fmoc and OtBu groups ensures that the α-amino group can be selectively deprotected for chain elongation without prematurely exposing the side-chain carboxyl group.[5]
-
Enhanced Solubility and Stability: The protected glutamic acid derivative can enhance the stability and solubility of the growing peptide chain, which is particularly beneficial for synthesizing longer or more complex peptides.[3]
Application in Peptide-Based ELISA for Serological Diagnosis
Peptide-based ELISAs are powerful tools for detecting disease-specific antibodies in patient sera. The workflow involves synthesizing a peptide that mimics a specific epitope of a pathogen or a disease-associated protein. This peptide is then used as a capture antigen in an ELISA to detect the presence of corresponding antibodies. The use of synthetic peptides offers several advantages over using whole proteins, including higher specificity, reduced lot-to-lot variability, and improved safety.
A notable example of this application is in the development of diagnostic assays for infectious diseases, such as Foot and Mouth Disease Virus (FMDV). Researchers have successfully synthesized peptides corresponding to nonstructural proteins (NSPs) of FMDV to develop ELISAs that can differentiate infected from vaccinated animals.[7]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Diagnostic Peptide using Fmoc-Glu(OtBu)-OH
This protocol describes the manual solid-phase synthesis of a hypothetical 20-amino acid peptide containing a glutamic acid residue, intended for use as an antigen in an ELISA.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Glu(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-Glu(OtBu)-OH at the appropriate position.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under a vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Peptide-Based ELISA for Antibody Detection
This protocol is adapted from the development of a diagnostic ELISA for Foot and Mouth Disease Virus (FMDV) using a synthesized peptide.[7]
Materials:
-
Synthesized peptide antigen (e.g., FMDV NSP 2C peptide)
-
96-well ELISA plates
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., Phosphate-buffered saline with 0.05% Tween 20, PBS-T)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Serum samples (test and control)
-
Enzyme-conjugated secondary antibody (e.g., Horseradish peroxidase (HRP)-conjugated anti-bovine IgG)
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 2 M H₂SO₄)
-
ELISA plate reader
Procedure:
-
Antigen Coating:
-
Dilute the synthesized peptide to a final concentration of 2 µg/mL in coating buffer.
-
Add 100 µL of the diluted peptide to each well of the 96-well ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
Serum Incubation:
-
Dilute the serum samples (e.g., 1:100) in blocking buffer.
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using an ELISA plate reader.
Data Presentation
The following table summarizes the performance of a synthetic peptide (2C3) derived from the FMDV nonstructural protein 2C in a peptide-based ELISA to differentiate FMDV-infected from vaccinated cattle.[7]
| Serum Category | Number of Samples | Number of Positive Results | Specificity/Sensitivity (%) |
| FMDV-infected | 120 | 114 | 95.0 |
| FMDV-vaccinated | 200 | 8 | 96.0 |
| Negative Controls | 100 | 2 | 98.0 |
Visualizations
Workflow for Developing a Peptide-Based Diagnostic ELISA
Caption: Workflow for developing a peptide-based diagnostic ELISA.
Orthogonal Protection Strategy in SPPS
Caption: Orthogonal protection strategy in solid-phase peptide synthesis.
References
- 1. Synthetic Peptide-Based ELISA and ELISpot Assay for Identifying Autoantibody Epitopes | Springer Nature Experiments [experiments.springernature.com]
- 2. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. peptide.com [peptide.com]
- 5. Synthetic peptides in the diagnosis of systemic autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Peptide-Based ELISA for Serological Diagnostics: A Retrospective Study of Human Monkeypox Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Synthesis of Cyclic Peptides Utilizing Fmoc-Glu(OtBu)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cyclic peptides using Fmoc-Glu(OtBu)-OH. It covers the strategic application of this building block in solid-phase peptide synthesis (SPPS) and subsequent cyclization strategies. Methodologies for both on-resin and solution-phase cyclization are discussed, with a focus on providing actionable protocols for laboratory implementation.
Introduction
Cyclic peptides are a significant class of molecules in drug discovery, offering advantages such as enhanced metabolic stability, improved receptor affinity, and increased conformational rigidity compared to their linear counterparts.[1][2] The synthesis of these complex structures often involves the formation of a lactam bridge. One common method for creating this bridge is through the side chains of glutamic acid and a basic amino acid like lysine.[1][3] The choice of protecting groups for the amino acid side chains is critical for a successful synthesis.
Fmoc-Glu(OtBu)-OH is a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain carboxyl group is protected by the acid-labile tert-butyl (OtBu) ester.[4][6] This orthogonal protection scheme allows for the selective deprotection of the Nα-amino group for peptide chain elongation, while the side-chain remains protected until the final cleavage step.[4]
While Fmoc-Glu(OtBu)-OH is widely used for linear peptide synthesis, its application in the synthesis of cyclic peptides, particularly through on-resin cyclization, presents challenges. The strong acidic conditions required to remove the OtBu protecting group often lead to the simultaneous cleavage of the peptide from the resin.[1] This necessitates a solution-phase cyclization approach. For on-resin cyclization strategies, alternative glutamic acid derivatives with more labile side-chain protecting groups, such as Fmoc-Glu(O-2-PhiPr)-OH, are often preferred as they allow for selective deprotection under milder acidic conditions.[1]
This guide will detail the protocols for synthesizing cyclic peptides using Fmoc-Glu(OtBu)-OH, focusing on the more traditional and widely applicable solution-phase cyclization method.
Data Presentation
Table 1: Comparative Performance of Cyclization Strategies
| Cyclization Strategy | Key Advantages | Key Disadvantages | Typical Crude Purity (%) | Reference |
| On-Resin Cyclization (using alternative Glu protecting groups) | More efficient workflow, avoids handling of linear precursor. | Requires specialized, often more expensive, amino acid derivatives. | 22-28% (for Glu-linked head-to-tail) | [7] |
| Solution-Phase Cyclization (using Fmoc-Glu(OtBu)-OH) | Utilizes standard, readily available building blocks. | More complex workflow involving cleavage, purification of linear peptide, and cyclization at high dilution. | Dependent on purification of linear precursor. | [1][8] |
Experimental Protocols
Protocol 1: Linear Peptide Synthesis using Fmoc-SPPS
This protocol outlines the synthesis of the linear peptide precursor on a solid support using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin or other suitable solid support
-
Fmoc-amino acids (including Fmoc-Glu(OtBu)-OH and a corresponding amino acid with an orthogonal side-chain protecting group, e.g., Fmoc-Lys(Boc)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test or bromophenol blue test).[8] If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-Glu(OtBu)-OH and Fmoc-Lys(Boc)-OH at the desired positions.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
Protocol 2: Cleavage of the Linear Peptide from the Resin
This protocol describes the cleavage of the fully protected linear peptide from the solid support.
Materials:
-
Peptidyl-resin from Protocol 1
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Wash the peptidyl-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude linear peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude linear peptide under vacuum.
-
Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Protocol 3: Solution-Phase Cyclization
This protocol describes the cyclization of the purified linear peptide in solution.[9]
Materials:
-
Purified, fully protected linear peptide
-
Cyclization reagent: e.g., PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU
-
Base: DIPEA
-
Solvent: DMF (high grade)
Procedure:
-
Dissolve the purified linear peptide in DMF at a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.[3]
-
Add the cyclization reagent (1.5-3 equivalents) and DIPEA (3-6 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, remove the solvent under vacuum.
-
Proceed to the final deprotection and purification steps.
Protocol 4: Final Deprotection and Purification of the Cyclic Peptide
Materials:
-
Crude cyclic peptide from Protocol 3
-
Cleavage cocktail (as in Protocol 2)
-
Cold diethyl ether
-
RP-HPLC system (analytical and preparative)
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Final Deprotection: Treat the crude cyclic peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to remove any remaining side-chain protecting groups.[8]
-
Precipitation: Precipitate the crude cyclic peptide with cold diethyl ether, centrifuge, and dry the pellet.[8]
-
Purification:
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the cyclic peptide using preparative RP-HPLC with a C18 column.[10][11][12]
-
Use a linear gradient of increasing concentration of mobile phase B (e.g., 5-95% B over 30-60 minutes) to elute the cyclic peptide.[13]
-
Monitor the elution profile at 214/220 nm and 280 nm.[13]
-
-
Fraction Collection and Lyophilization: Collect the fractions containing the pure cyclic peptide.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final cyclic peptide as a fluffy white powder.
Visualizations
Caption: Workflow for solution-phase synthesis of cyclic peptides.
Caption: Orthogonal protection strategy using Fmoc/tBu chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]
- 9. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-Glu(OtBu)-OH as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(OtBu)-OH is a pivotal building block in the construction of sophisticated linker systems for bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique properties allow for the creation of linkers with enhanced stability, hydrophilicity, and controlled drug release profiles. These application notes provide a comprehensive overview of the utility of Fmoc-Glu(OtBu)-OH in designing cleavable peptide linkers, complete with detailed protocols and quantitative data to guide researchers in this field.
The incorporation of glutamic acid into peptide linkers, often in sequences such as Glutamic acid-Valine-Citrulline (EVCit), has been shown to significantly improve the pharmacokinetic properties of ADCs.[1][2] The glutamic acid residue imparts increased plasma stability, reducing premature drug release and associated off-target toxicity.[1][2] Furthermore, the hydrophilic nature of the glutamic acid side chain can help to mitigate aggregation issues often encountered with hydrophobic drug payloads.[3]
This document will detail the synthesis of a glutamate-containing peptide linker, its conjugation to a monoclonal antibody, and the subsequent attachment of a cytotoxic payload. It will also explore the mechanism of action of these ADCs, from internalization to lysosomal cleavage and payload release.
Key Advantages of Glutamic Acid-Containing Linkers
-
Enhanced Plasma Stability: Linkers incorporating glutamic acid, such as the EVCit linker, exhibit significantly greater stability in plasma compared to traditional linkers like Val-Cit (VCit).[1][2] This increased stability minimizes the premature release of the cytotoxic payload in circulation, thereby reducing systemic toxicity and improving the therapeutic window.
-
Increased Hydrophilicity: The carboxylic acid side chain of glutamic acid increases the overall hydrophilicity of the linker-payload complex. This can be particularly advantageous when working with highly hydrophobic drugs, as it can reduce the propensity for aggregation, which is a common challenge in ADC manufacturing and formulation.[3]
-
Efficient Enzymatic Cleavage: Despite their enhanced plasma stability, glutamic acid-containing peptide linkers are efficiently cleaved by lysosomal proteases, such as Cathepsin B, within the target cancer cell.[1] This ensures the specific and controlled release of the cytotoxic payload at the site of action.
Data Presentation
Table 1: Comparative Plasma Stability of EVCit and VCit-based Antibody-Drug Conjugates (ADCs)
| Linker Type | ADC Construct | Plasma Source | Incubation Time | % Payload Remaining | Reference |
| EVCit | Anti-HER2 ADC | Mouse (BALB/c) | 14 days | ~100% | [1] |
| VCit | Anti-HER2 ADC | Mouse (BALB/c) | 14 days | < 5% | [1] |
| EVCit | Anti-HER2 ADC | Human | 28 days | ~100% | [1] |
| VCit | Anti-HER2 ADC | Human | 28 days | ~100% | [1] |
Table 2: Cathepsin B-Mediated Cleavage of Peptide Linkers
| Linker Sequence | Enzyme | Relative Cleavage Rate | Reference |
| Glu-Val-Cit | Cathepsin B | Faster than Val-Cit | [1] |
| Val-Cit | Cathepsin B | Standard | [1] |
| Phe-Lys | Cathepsin B | ~30-fold faster than Val-Cit | [4] |
| Val-Ala | Cathepsin B | ~half the rate of Val-Cit | [4] |
Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the synthesis of a maleimide-activated Glutamic acid-Valine-Citrulline (EVCit) peptide linker and its subsequent conjugation to a monoclonal antibody and payload.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Maleimide-Activated EVCit Linker
This protocol outlines the synthesis of a maleimide-functionalized EVCit-PABC linker. The p-aminobenzyloxycarbonyl (PABC) group serves as a self-immolative spacer, which upon cleavage of the peptide, spontaneously releases the payload.[5][6]
Materials:
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Val-OH
-
Fmoc-Cit-OH
-
Rink Amide resin
-
6-Maleimidohexanoic acid
-
p-Aminobenzyl alcohol (PABC-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF, Dichloromethane (DCM), Diethyl ether
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Synthesis of Fmoc-Val-Cit-PAB-OH:
-
Couple Fmoc-Val-OH to citrulline using a standard peptide coupling method.
-
Couple the resulting dipeptide to p-aminobenzyl alcohol.
-
-
Synthesis of Fmoc-Glu(OtBu)-Val-Cit-PAB-OH:
-
Remove the Fmoc protecting group from the Val-Cit-PAB-OH intermediate using 20% piperidine in DMF.
-
Couple Fmoc-Glu(OtBu)-OH to the deprotected dipeptide-spacer.
-
-
Introduction of the Maleimide Group:
-
Remove the N-terminal Fmoc group from the fully assembled peptide-resin with 20% piperidine in DMF.
-
Couple 6-maleimidohexanoic acid to the N-terminus of the peptide using a standard coupling reagent like DCC/NHS or HATU.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DCM.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the OtBu and other side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the maleimide-activated EVCit-PABC linker by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the maleimide-activated EVCit-PABC linker to a monoclonal antibody via reduction of interchain disulfide bonds, followed by conjugation of a thiol-containing payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated EVCit-PABC linker (from Protocol 1)
-
Thiol-containing cytotoxic payload
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) column for purification
-
Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) for characterization
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a calculated amount of TCEP to achieve the desired degree of disulfide bond reduction (typically targeting a drug-to-antibody ratio, DAR, of 4 or 8).
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
-
-
Linker Conjugation:
-
Immediately add the maleimide-activated EVCit-PABC linker (dissolved in a co-solvent like DMSO) to the reduced antibody solution in a slight molar excess.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Payload Conjugation:
-
Activate the other end of the linker (if necessary, for example, if it contains a carboxyl group that needs to be converted to an active ester).
-
Add the thiol-containing payload to the antibody-linker conjugate.
-
Incubate under conditions appropriate for the specific conjugation chemistry being used.
-
-
Quenching:
-
Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups on the linker.
-
Incubate for 30 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker, payload, and quenching reagent using SEC.
-
-
Characterization:
Visualizations
ADC Internalization and Payload Release Pathway
Caption: ADC internalization and intracellular drug release pathway.
Experimental Workflow for ADC Preparation and Characterization
Caption: General workflow for ADC synthesis and characterization.
Orthogonal Protection Strategy in Linker Synthesis
Caption: Orthogonal protection in Fmoc-SPPS of a Glu-containing peptide.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Fmoc-Glu(OtBu)-OH in Peptide Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of synthetic peptide vaccines represents a significant advancement in immunotherapy, offering enhanced specificity, safety, and manufacturing scalability compared to traditional vaccine modalities.[1][2] At the core of this technology is the precise chemical synthesis of antigenic peptides, a process heavily reliant on solid-phase peptide synthesis (SPPS). A critical building block in the synthesis of many immunogenic peptides is Fmoc-Glu(OtBu)-OH, a protected derivative of the amino acid glutamic acid.
Glutamic acid residues can be pivotal components of T-cell epitopes, influencing the peptide's binding affinity to Major Histocompatibility Complex (MHC) molecules and subsequent recognition by T-cell receptors (TCRs).[3] The use of Fmoc-Glu(OtBu)-OH in SPPS ensures the accurate incorporation of glutamic acid into the peptide sequence. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the tert-butyl (OtBu) group shields the side-chain carboxyl group, preventing unwanted side reactions during synthesis.[4][5] This dual-protection strategy allows for the controlled and sequential assembly of the peptide chain with high fidelity.
These application notes provide a comprehensive overview of the use of Fmoc-Glu(OtBu)-OH in the development of peptide vaccines, including detailed experimental protocols, quantitative data on synthesis and immunogenicity, and visualizations of key workflows and biological pathways.
Data Presentation
Table 1: Physicochemical Properties of Fmoc-Glu(OtBu)-OH
| Property | Value |
| Molecular Formula | C₂₄H₂₇NO₆ |
| Molecular Weight | 425.47 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM |
| Storage | 2-8°C |
Table 2: Representative Peptide Synthesis and Purity Data
The following table summarizes typical yield and purity data for a synthetic peptide containing a glutamic acid residue, synthesized using Fmoc-Glu(OtBu)-OH. Data is compiled from various studies to provide a representative overview.
| Parameter | Value | Method of Analysis |
| Crude Peptide Yield | 50-70% | Gravimetric |
| Purity after Cleavage | >70% | RP-HPLC |
| Final Purity after Purification | >95% | RP-HPLC |
| Identity Confirmation | Correct Mass | Mass Spectrometry (MALDI-TOF or ESI-MS) |
Note: Yields and purity can vary significantly depending on the peptide sequence, length, and synthesis conditions.[6][7]
Table 3: Representative Immunogenicity Data of a Glutamic Acid-Containing Peptide Vaccine
This table presents hypothetical yet representative immunogenicity data for a peptide vaccine containing a glutamic acid epitope, administered with an adjuvant.
| Assay | Readout | Result |
| ELISA | Anti-peptide IgG Titer | 1:50,000 |
| ELISpot (IFN-γ) | Spot Forming Units (SFU) per 10⁶ splenocytes | 500 SFU |
| In Vivo Challenge | % Survival | 80% |
Note: Immunogenicity is highly dependent on the peptide sequence, adjuvant used, and the animal model.[8][9][10]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Vaccine Candidate
This protocol describes the manual synthesis of a hypothetical 15-amino acid peptide containing a glutamic acid residue using Fmoc-Glu(OtBu)-OH.
Materials:
-
Fmoc-Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-amino acids (including Fmoc-Glu(OtBu)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell 200 mg of Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence):
-
In a separate vessel, dissolve 4 equivalents of the desired Fmoc-amino acid and 4 equivalents of Oxyma Pure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin test. If the test is positive (blue), repeat the coupling step.
-
After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-Glu(OtBu)-OH at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in Step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
Materials:
-
96-well ELISA plates
-
Synthetic peptide
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Serum samples from immunized animals
-
Secondary antibody conjugated to HRP (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the synthetic peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Primary Antibody Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with washing buffer.
-
Development: Add TMB substrate to the wells and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to the wells.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the highest dilution that gives a positive signal above the background.[8][10]
Visualizations
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: T-Cell activation by a peptide vaccine.
Conclusion
Fmoc-Glu(OtBu)-OH is an indispensable reagent for the synthesis of peptide-based vaccines. Its use in solid-phase peptide synthesis allows for the precise and controlled incorporation of glutamic acid, a key residue in many immunogenic epitopes. The protocols and data presented here provide a foundational guide for researchers and drug development professionals in the design, synthesis, and evaluation of novel peptide vaccines. The continued refinement of synthetic strategies and adjuvant formulations will further enhance the potential of this promising class of therapeutics.
References
- 1. What Synthetic peptide vaccine are being developed? [synapse.patsnap.com]
- 2. Synthetic Peptides: Revolutionizing Vaccine Development [numaferm.com]
- 3. Stability and CTL activity of N-terminal glutamic acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. Engineering Enhanced Immunogenicity of Surface-Displayed Immunogens in a Killed Whole-Cell Genome-Reduced Bacterial Vaccine Platform Using Class I Viral Fusion Peptides [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Prevention of Pyroglutamate Formation from N-Terminal Glutamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of pyroglutamate from N-terminal glutamic acid (Glu) residues in peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate (pGlu) and why is its formation from N-terminal glutamic acid a concern?
Pyroglutamate is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamic acid residue, which results in the loss of a water molecule.[1] This modification is a significant concern in research and biopharmaceutical development for several reasons:
-
Product Heterogeneity: The incomplete conversion of Glu to pGlu creates a heterogeneous mixture of the intended molecule and its modified form, which can complicate downstream analysis, characterization, and regulatory approval.[1]
-
Blocked N-terminus: The formation of the cyclic pGlu structure eliminates the primary amine at the N-terminus. This "blocked" N-terminus prevents analysis by traditional protein sequencing methods like Edman degradation.[1]
-
Potential Impact on Bioactivity: Modification at the N-terminus can, in some cases, alter the biological activity, binding affinity, or efficacy of a peptide or protein.[1][2]
-
Analytical Challenges: The change in mass (-18.01 Da) and the loss of a positive charge can complicate analytical techniques such as mass spectrometry and ion-exchange chromatography.[1][3]
Q2: What is the chemical mechanism of pyroglutamate formation from N-terminal glutamic acid?
The formation of pyroglutamate is an intramolecular cyclization reaction. The α-amino group of the N-terminal glutamic acid acts as a nucleophile, attacking the γ-carbonyl carbon of its own side chain. This attack forms a five-membered ring structure, leading to the elimination of a water molecule.[1] This reaction can occur spontaneously under certain conditions and can also be catalyzed by the enzyme glutaminyl cyclase (QC) in vivo.[1][4]
Q3: What factors influence the rate of pyroglutamate formation from N-terminal Glu?
Several factors significantly influence the rate of non-enzymatic pyroglutamate formation:
-
pH: The reaction is highly pH-dependent. For N-terminal Glu, the rate of pGlu formation is minimal around a neutral pH of 6.0-7.0 and increases in more acidic (e.g., pH 4) or alkaline (e.g., pH 8) conditions.[5][6][7]
-
Temperature: Higher temperatures accelerate the rate of cyclization.[5] Therefore, maintaining low temperatures during purification and storage is crucial.
-
Buffer Composition: Certain buffer species can catalyze the reaction. For instance, phosphate and ammonium carbonate buffers have been shown to increase the rate of pyroglutamate formation from the related N-terminal glutamine.[8]
-
Protein Structure: The local conformation of the N-terminus can affect the rate of pGlu formation. Denaturing the protein can sometimes increase the conversion rate by making the N-terminal Glu more flexible and accessible for cyclization.[4]
Q4: Can pyroglutamate be removed once it has formed?
Yes, pyroglutamate can be enzymatically removed using the enzyme Pyroglutamate Aminopeptidase (pGAP). This enzyme specifically cleaves the pGlu residue from the N-terminus, exposing the subsequent amino acid.[1] This is often used to de-block the N-terminus for sequencing or to characterize the extent of pGlu formation in a sample.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Unexpected heterogeneity in a purified peptide/protein sample. | Spontaneous formation of pyroglutamate during purification or storage. | - Maintain a pH between 6.0 and 7.0 during all purification and storage steps.- Perform purification at reduced temperatures (e.g., 4°C).- For long-term storage, consider lyophilization or flash-freezing in a pH 6.0-7.0 buffer and storing at -80°C.[1] |
| N-terminal sequencing (e.g., Edman degradation) fails, indicating a blocked N-terminus. | The N-terminal glutamic acid has cyclized to pyroglutamate. | - Treat a sample of the protein with Pyroglutamate Aminopeptidase (pGAP) to remove the pGlu residue before attempting sequencing again.[1]- Confirm the presence of pGlu using mass spectrometry (look for a mass loss of 18.01 Da). |
| Inconsistent results in biological assays between different batches of the same protein/peptide. | Variable amounts of pyroglutamate formation are occurring between batches. | - Implement strict control over pH, temperature, and buffer composition during production, purification, and storage.- Characterize each batch for the percentage of pGlu formation using analytical techniques like RP-HPLC or mass spectrometry to ensure consistency. |
| High levels of pGlu formation observed during solid-phase peptide synthesis (SPPS). | Prolonged exposure to basic or acidic conditions during coupling or deprotection steps, or elevated temperatures. | - Minimize the reaction time for the coupling of the N-terminal Glu residue.- Use a highly efficient coupling reagent like HATU to speed up the reaction.- Perform the coupling reaction at a lower temperature (e.g., 0°C).[9] |
Data Presentation: pH and Temperature Effects on Pyroglutamate Formation
The rate of pyroglutamate formation from N-terminal glutamic acid is highly dependent on pH and temperature. The following table summarizes the half-life of N-terminal glutamate cyclization under different conditions for a model monoclonal antibody.
| pH | Temperature (°C) | Half-life of N-terminal Glu (years) |
| 4.1 | 37 | 2.1 |
| 6.2 | 37 | 14.9 |
| 8.0 | 37 | 2.1 |
| 4.1 | 45 | 0.7 |
| 6.2 | 45 | 4.2 |
| 8.0 | 45 | 0.9 |
| Data adapted from Chelius et al., Analytical Chemistry, 2006.[5] |
Experimental Protocols
Protocol 1: General Guidelines for Minimizing Pyroglutamate Formation during Purification and Storage
-
Buffer Selection: Whenever possible, maintain the protein or peptide in a buffer with a pH between 6.0 and 7.0.
-
Temperature Control: Perform all purification steps, such as chromatography, at a reduced temperature (e.g., 4°C).
-
Short-term Storage: For storage of a few days to weeks, keep the liquid sample at 4°C in a pH 6.0-7.0 buffer.
-
Long-term Storage: For long-term storage, flash-freeze aliquots of the sample in a suitable buffer (pH 6.0-7.0) using liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Lyophilization: If the protein or peptide is stable to lyophilization, this is the preferred method for long-term storage as it significantly reduces the rate of cyclization in the solid state.[1]
Protocol 2: N-terminal Acetylation to Block Pyroglutamate Formation
This protocol provides a general method for acetylating the N-terminal amine of a purified peptide or protein, which will prevent cyclization.
-
Buffer Exchange: Ensure the purified protein is in a suitable buffer for labeling, such as a phosphate buffer at pH 7.5.
-
Reagent Preparation: Prepare a fresh stock solution of acetic anhydride in a compatible organic solvent (e.g., DMF).
-
Acetylation Reaction: Add a 10-fold molar excess of acetic anhydride to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0.
-
Purification: Remove the excess reagents and byproducts by dialysis or size-exclusion chromatography into the final storage buffer.
-
Analysis: Confirm the N-terminal acetylation and the absence of pGlu formation by mass spectrometry.
Note: This is a general protocol and may require optimization for your specific protein or peptide.
Protocol 3: Enzymatic Removal of Pyroglutamate using pGAP
This protocol is for removing an existing pGlu modification to enable N-terminal analysis.
-
Enzyme and Buffer: Obtain Pyroglutamate Aminopeptidase (pGAP) and its recommended reaction buffer from a commercial supplier.
-
Sample Preparation: Prepare the pGlu-containing protein or peptide in the pGAP reaction buffer at a concentration recommended by the manufacturer.
-
Enzymatic Digestion: Add pGAP to the sample at an appropriate enzyme-to-substrate ratio (e.g., 1:100 by weight).
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Reaction Termination: Stop the reaction by adding a denaturant or by heat inactivation as per the manufacturer's instructions.
-
Analysis: Analyze the sample by mass spectrometry to confirm the removal of the pGlu residue (mass increase of 18.01 Da) and proceed with N-terminal sequencing.
Visualizations
Caption: Chemical mechanism of pyroglutamate formation from N-terminal glutamic acid.
Caption: Workflow for preventing and addressing pyroglutamate formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability and CTL activity of N-terminal glutamic acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 4. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. benchchem.com [benchchem.com]
- 6. N-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylation - Wikipedia [en.wikipedia.org]
- 9. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aspartimide formation during Fmoc-Glu(OtBu)-OH coupling.
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals to address challenges encountered during the coupling of Fmoc-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS), with a particular focus on preventing glutarimide formation.
Frequently Asked Questions (FAQs)
Q1: What is glutarimide formation and why is it a concern during Fmoc-Glu(OtBu)-OH coupling?
A1: Glutarimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carbonyl of a glutamic acid residue, forming a six-membered glutarimide ring.[1] This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine treatment). The resulting glutarimide is a stable byproduct that can be difficult to separate from the target peptide, leading to reduced yield and purity.[2][3] Furthermore, the formation of this byproduct consumes the reactive site, preventing further elongation of the peptide chain.[2]
Q2: Which peptide sequences are most susceptible to glutarimide formation?
A2: The amino acid residue immediately C-terminal to the glutamic acid significantly influences the rate of glutarimide formation. Sequences where Glu is followed by a small, sterically unhindered amino acid are most prone to this side reaction.[2][3] The most problematic sequence is:
-
Glu-Gly
The lack of steric bulk on the side chain of glycine allows the peptide backbone the flexibility to adopt the conformation necessary for the nucleophilic attack on the Glu side chain.[2][3]
Q3: Is glutarimide formation the same as pyroglutamate formation?
A3: No, they are different side reactions. Glutarimide formation involves the side-chain γ-carboxyl group and the backbone amide nitrogen of the following amino acid. Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid residue to form a five-membered lactam ring.[4][5] Pyroglutamate formation is a more common side reaction for N-terminal Glu residues.[6]
Q4: What are the primary strategies to prevent glutarimide formation?
A4: The main strategies to minimize or prevent glutarimide formation include:
-
Introducing Steric Hindrance: Incorporating a sterically bulky amino acid immediately after the glutamic acid residue can effectively block the cyclization reaction.[2][3]
-
Using Pseudoproline Dipeptides: Employing pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH, can disrupt the secondary structure that facilitates the side reaction.[7]
Troubleshooting Guide
This guide addresses specific issues related to glutarimide formation and other side reactions during Fmoc-Glu(OtBu)-OH coupling.
| Issue | Potential Cause | Recommended Solution |
| Presence of a significant impurity with the expected mass of the glutarimide byproduct. | The peptide sequence is highly prone to glutarimide formation (e.g., Glu-Gly).[2][3] | If possible, modify the peptide sequence to replace the residue following Glu with a sterically hindered amino acid (e.g., Ser(tBu), Lys(Boc)).[2][3] |
| Prolonged exposure to basic conditions during Fmoc deprotection. | Reduce the total time of exposure to the deprotection solution. Consider using shorter, repeated deprotection steps instead of a single long one. | |
| Low coupling efficiency at the residue following a Glu-Gly sequence. | On-resin formation of glutarimide has terminated a portion of the peptide chains.[2] | Confirm glutarimide formation via mass spectrometry. If confirmed, re-synthesize the peptide using a preventative strategy outlined above. |
| Presence of an impurity with a mass of -18 Da from the target peptide. | The peptide has an N-terminal glutamic acid residue, which has cyclized to form pyroglutamate.[5] | Couple the subsequent amino acid immediately after Fmoc deprotection to minimize the exposure of the free N-terminal amine. Ensure the deprotection step is performed at room temperature.[5] |
Prevention Strategies for Glutarimide Formation
The most effective and direct method to prevent glutarimide formation is the strategic selection of the amino acid sequence.
| Strategy | Principle | Effectiveness | Reference |
| Incorporate a Sterically Hindered Residue | The bulky side chain of the amino acid following Glu physically blocks the backbone nitrogen from attacking the Glu side-chain carbonyl. | High. Replacing Gly with Ser(tBu) or Lys(Boc) has been shown to prevent glutarimide formation. | [2][3] |
| Utilize Pseudoproline Dipeptides | The rigid structure of the pseudoproline dipeptide disrupts the peptide backbone conformation required for cyclization. | High. These dipeptides are designed to prevent various side reactions, including those stemming from secondary structure formation. | [7] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Glu(OtBu)-OH using HATU
This protocol is for a standard coupling and does not include specific measures to prevent glutarimide formation. It is suitable for sequences not prone to this side reaction.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes, then drain the solvent.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: Prevention of Glutarimide Formation by Sequence Modification
This protocol describes the synthesis of a peptide where a sequence prone to glutarimide formation (e.g., -Glu-Gly-) is modified to prevent the side reaction.
-
Sequence Design: Modify the target peptide sequence to replace the glycine residue following glutamic acid with a sterically hindered amino acid. For example, change -Glu-Gly- to -Glu-Ser(tBu)-.
-
Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin using standard Fmoc-SPPS chemistry.
-
Incorporation of the Modified Dipeptide Sequence:
-
Couple the amino acid preceding the glutamic acid residue according to standard protocols.
-
Couple Fmoc-Glu(OtBu)-OH as described in Protocol 1 .
-
Following successful coupling of Fmoc-Glu(OtBu)-OH and subsequent Fmoc deprotection, couple the sterically hindered amino acid (e.g., Fmoc-Ser(tBu)-OH) using standard coupling conditions (e.g., HATU/DIPEA in DMF).
-
-
Completion of Synthesis: Continue with the synthesis of the remaining peptide sequence.
-
Cleavage and Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
Visual Guides
References
- 1. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
Side reactions of t-butyl cations during peptide cleavage and scavengers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to side reactions of t-butyl cations during the cleavage of peptides from solid-phase resins.
Frequently Asked Questions (FAQs)
Q1: What are t-butyl cations and how are they generated during peptide cleavage?
A1: During the final step of solid-phase peptide synthesis (SPPS) using a Boc or Fmoc/tBu strategy, the peptide is cleaved from the resin and side-chain protecting groups are removed.[1][2] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[3][4] Protecting groups such as tert-butoxycarbonyl (Boc) and tert-butyl (tBu) ethers or esters are acid-labile.[5] In the presence of TFA, these groups are cleaved, generating highly reactive electrophiles known as t-butyl cations (t-Bu+).[5][6]
Q2: Which amino acid residues are most susceptible to modification by t-butyl cations?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by t-butyl cations.[1][6] The most susceptible residues include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and can be readily alkylated.[6][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[8][9]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and can be S-alkylated.[10][11]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[1][6]
Q3: What are scavengers and what is their role in peptide cleavage?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive cationic species, such as t-butyl cations, that are generated during the deprotection step.[1][3] By reacting with these carbocations more rapidly than the sensitive amino acid residues, scavengers prevent unwanted side reactions and the formation of peptide impurities.[6]
Q4: What are some common scavengers and how do I choose the right one?
A4: The choice of scavenger or scavenger cocktail depends on the amino acid composition of the peptide.[1] Some common scavengers and their applications are:
-
Triisopropylsilane (TIS): A very effective scavenger that reduces t-butyl cations to isobutane.[5] It is a component of many standard cleavage cocktails.
-
Water: Reacts with t-butyl cations to form tert-butanol.[5] It is often used in combination with TIS.
-
1,2-Ethanedithiol (EDT): A potent scavenger for t-butyl cations that also helps prevent the oxidation of tryptophan.[1] However, it has a strong odor.
-
Thioanisole: Scavenges t-butyl cations and is particularly useful in preventing the transfer of sulfonyl protecting groups from arginine to tryptophan.[12]
-
Phenol: An effective scavenger for carbocations.[13]
For most sequences, a cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) is sufficient.[1] For peptides containing sensitive residues like Cys, Met, or Trp, more complex mixtures like Reagent K (TFA/phenol/water/thioanisole/EDT) are recommended.[3][14]
Troubleshooting Guide
Issue 1: Mass spectrometry (MS) analysis shows a mass increase of +56 Da (or multiples thereof) on my peptide.
-
Cause: This mass increase is characteristic of tert-butylation, where one or more t-butyl groups have been added to the peptide.[5] This is a common side reaction for peptides containing tryptophan, methionine, cysteine, or tyrosine when insufficient or inappropriate scavengers are used.[1][6]
-
Solution:
-
Optimize the scavenger cocktail: Increase the concentration of scavengers or use a more robust cocktail. For peptides containing Trp, Met, or Cys, consider adding EDT or thioanisole to the cleavage mixture.[1][3]
-
Protect susceptible residues: For tryptophan-containing peptides, using Fmoc-Trp(Boc)-OH during synthesis can suppress tert-butylation.[1]
-
Control cleavage conditions: Shorter cleavage times and lower temperatures can sometimes reduce the extent of side reactions.[8][10]
-
Issue 2: My peptide containing C-terminal tryptophan shows low cleavage yield and a modified peptide in the MS.
-
Cause: During cleavage, the benzyl cation generated from the resin linker can irreversibly alkylate the indole ring of a C-terminal tryptophan, leading to reattachment to the resin or a modified cleaved peptide.[7][12]
-
Solution: The same scavengers used to suppress t-butylation, such as TIS and EDT, can also minimize this alkylation.[12] Using Fmoc-Trp(Boc)-OH for the C-terminal residue also helps to prevent this side reaction.[1]
Issue 3: My methionine-containing peptide shows a mass increase of +16 Da.
-
Cause: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (Met(O)) during acidic cleavage.[9][15]
-
Solution:
-
Add reducing agents to the cleavage cocktail: Dithiothreitol (DTT) can be added to suppress oxidation.[15]
-
Use specialized cleavage cocktails: Reagent H is designed to minimize methionine oxidation.[9]
-
Cleave under an inert atmosphere: Performing the cleavage under nitrogen can help reduce oxidation.[16]
-
Issue 4: My arginine-containing peptide shows side products, especially if tryptophan is also present.
-
Cause: Sulfonyl-based protecting groups on arginine (like Pmc or Mtr) can be transferred to the indole ring of tryptophan during cleavage.[12][15]
-
Solution:
Quantitative Data on Scavenger Effectiveness
The following table summarizes the effectiveness of different scavenger cocktails in minimizing S-tert-butylation of a model cysteine-containing peptide.
| Cleavage Cocktail Composition (v/v/v) | Cleavage Time (min) | Temperature | % S-tBu Side Product | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | 60 | Room Temp. | 18.6 | [10] |
| TFA/TIS/H₂O (95:2.5:2.5) | 30 | Room Temp. | 11.1 | [10] |
| TFA/TIS/H₂O (95:2.5:2.5) | 120 | Room Temp. | 32.3 | [5] |
| TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) then add TFA to 80% | 30 then 150 | Room Temp. | Minimized | [5][10] |
Data adapted from studies on a model Cys-peptide.[5][10] TIS = Triisopropylsilane, DMS = Dimethyl sulfide, DTT = Dithiothreitol.
Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is suitable for peptides without highly sensitive residues.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 4 hours.[1]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.[3]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently at room temperature for 1-3 hours.[3]
-
Peptide Precipitation: Filter the TFA solution into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[3]
-
Peptide Isolation: Incubate the suspension at -20°C for at least 30 minutes. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[3]
-
Drying: Dry the peptide pellet under vacuum.
Protocol 2: Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing residues such as Cys, Met, or Trp.[3]
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.[3]
-
Cleavage Reaction: Add Reagent K to the resin and agitate at room temperature for 2-4 hours.[3]
-
Peptide Precipitation and Isolation: Follow steps 4-6 from Protocol 1.
Visualizations
Caption: Mechanism of t-butyl cation formation, side reactions, and scavenging during TFA cleavage.
Caption: General workflow for peptide cleavage and precipitation.
Caption: Decision guide for selecting a cleavage cocktail.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides Containing Fmoc-Glu(OtBu)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of hydrophobic peptides incorporating Fmoc-Glu(OtBu)-OH.
Troubleshooting Guides
Problem: My hydrophobic peptide containing Fmoc-Glu(OtBu)-OH is precipitating during solid-phase peptide synthesis (SPPS).
Answer:
On-resin peptide aggregation is a common issue with hydrophobic sequences, which can lead to incomplete coupling and difficult synthesis. Here are several strategies to address this:
-
Solvent Optimization: Consider switching from N,N-dimethylformamide (DMF) to a solvent with better solvating properties for aggregating sequences, such as N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.[1]
-
Chaotropic Salt Washes: Before a difficult coupling step, wash the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, to disrupt secondary structures. It is critical to thoroughly wash the resin with DMF after the salt wash to remove residual salt.
-
Elevated Temperature: Increasing the reaction temperature can disrupt hydrogen bonds and improve reaction kinetics. Microwave-assisted SPPS is particularly effective for synthesizing "difficult sequences".
-
Resin Selection: Use a low-loading resin (0.1-0.3 mmol/g) to increase the distance between peptide chains, which can reduce intermolecular aggregation. Resins with a polyethylene glycol (PEG) linker can also improve the solvation of the growing peptide chain.
-
Backbone Protection: Incorporating backbone-protecting groups, such as pseudoproline dipeptides, is a highly effective method to prevent aggregation by disrupting the hydrogen-bonding network required for secondary structure formation.[1]
Problem: The crude peptide is difficult to dissolve for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Answer:
Proper dissolution of the crude peptide is crucial for successful purification. For hydrophobic peptides, a systematic approach is necessary:
-
Initial Solvent Screening: Start with a small amount of the lyophilized peptide and test its solubility in various organic solvents.[2] Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), isopropanol, or methanol.[2][3]
-
Stepwise Dilution: Once a suitable organic solvent is found, dissolve the peptide in a minimal amount of this solvent.[3] Then, slowly add your aqueous mobile phase (e.g., water with 0.1% TFA) dropwise while vortexing to reach the desired concentration.[3] If the peptide precipitates, it may have reached its solubility limit in that solvent mixture.
-
Use of Stronger Solvents: For highly insoluble peptides, hexafluoroisopropanol (HFIP) can be a powerful solvent.[4] After dissolution in HFIP, the solution can be diluted for injection.
-
Temperature and Sonication: Gentle warming and sonication can aid in dissolving the peptide.[5] However, be cautious with temperature to avoid peptide degradation.[5]
Frequently Asked Questions (FAQs)
Q1: How do the Fmoc and OtBu protecting groups on glutamic acid affect peptide solubility?
A1: The Fmoc (Fluorenylmethyloxycarbonyl) group is large and hydrophobic, which can contribute to the overall hydrophobicity of the peptide, especially during synthesis. The OtBu (tert-butyl) protecting group on the glutamic acid side chain also adds to the hydrophobicity.[6] While the OtBu group enhances stability and prevents side reactions, both protecting groups can decrease the solubility of the growing peptide chain in the solvents used for SPPS.[6][7]
Q2: What are the best general-purpose solvents for dissolving hydrophobic peptides?
A2: For hydrophobic peptides, especially those with a high percentage of non-polar amino acids, organic solvents are often necessary.[8][9] DMSO is a preferred choice for biological applications due to its relatively low toxicity.[9] DMF and NMP are also effective solvents for dissolving hydrophobic peptides.[10] For peptides containing oxidation-sensitive residues like Cysteine (Cys) or Methionine (Met), it is advisable to avoid DMSO and use DMF instead.[11]
Q3: Can chaotropic agents damage my peptide?
A3: Strong chaotropic agents like 6 M Guanidine hydrochloride (GdnHCl) and 8 M urea are denaturants and can disrupt the secondary and tertiary structure of your peptide.[12] This may affect its biological activity.[12] Milder agents like arginine can be used to suppress aggregation without causing significant denaturation.[12] The choice of chaotropic agent and its concentration should be carefully considered based on the downstream application of the peptide.[12]
Q4: How can I predict if my peptide sequence will be prone to solubility issues?
A4: The amino acid composition is the primary determinant of a peptide's solubility.[2] Peptides with a high content of hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan) are likely to have poor solubility in aqueous solutions.[2] The overall charge of the peptide also plays a crucial role; peptides are generally more soluble at a pH away from their isoelectric point (pI).[13] Several online tools can predict the hydrophobicity and isoelectric point of a peptide sequence, which can help anticipate solubility challenges.
Data Presentation
Table 1: Comparison of Strategies to Improve Hydrophobic Peptide Solubility
| Strategy | Agent/Method | Recommended Concentration/Condition | Expected Outcome | Key Considerations |
| Solvent Modification | NMP or DMSO instead of DMF | N/A | Improved solvation of aggregating peptide chains during SPPS. | NMP is less polar than DMF and can be more effective for hydrophobic peptides.[9] |
| Chaotropic Agents | Guanidine Hydrochloride (GdnHCl) | 6 M for dissolving aggregates[12] | Disrupts hydrogen bonds and hydrophobic interactions, leading to peptide solubilization.[12] | Strong denaturant; may affect biological activity.[12] Not compatible with IEF.[14] |
| Urea | 8 M for dissolving aggregates[11] | Similar to GdnHCl, disrupts non-covalent interactions.[14] | Can cause carbamylation of proteins.[14] | |
| Arginine | 1-10 mM to 1 M[12] | Milder agent that suppresses aggregation without significant denaturation.[12] | Suitable for applications where structure and function must be preserved.[12] | |
| pH Adjustment | Acidic Buffer (e.g., 10% Acetic Acid) | Adjust to a pH below the peptide's pI. | For basic peptides, a lower pH increases the net positive charge, improving solubility in aqueous solutions.[2] | Ensure compatibility with downstream assays. |
| Basic Buffer (e.g., 10% Ammonium Bicarbonate) | Adjust to a pH above the peptide's pI. | For acidic peptides, a higher pH increases the net negative charge, enhancing solubility.[2] | Avoid basic conditions for peptides containing Cys.[11] | |
| Solubility-Enhancing Tags | N-methylation | N/A | Disrupts intermolecular hydrogen bonding, hindering β-sheet formation and aggregation. | Can introduce steric hindrance during coupling, requiring more potent coupling reagents. |
| Pseudoproline Dipeptides | Incorporate at regular intervals in the sequence. | Disrupts secondary structure formation during SPPS, preventing on-resin aggregation.[1] | The modification is reversible during the final cleavage step. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash during SPPS to Disrupt Peptide Aggregation
This protocol describes the use of a chaotropic salt wash to disrupt on-resin peptide aggregation before a difficult coupling step.
-
Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, prepare for the chaotropic wash.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF twice, for 1 minute each time.
-
DMF Wash: Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt before proceeding with the next coupling reaction. Residual salt can interfere with coupling reagents.
-
Coupling: Proceed with the amino acid coupling step as per your standard or optimized protocol.
Protocol 2: Dissolving a Hydrophobic Peptide for RP-HPLC Analysis
This protocol provides a general procedure for solubilizing a lyophilized hydrophobic peptide for analytical or preparative RP-HPLC.
-
Initial Solubility Test: Weigh a small amount (e.g., <1 mg) of the lyophilized peptide into a microcentrifuge tube.
-
Add Organic Solvent: Add a minimal volume (e.g., 20-50 µL) of an organic solvent such as DMSO or DMF.[11] Vortex or sonicate briefly to aid dissolution.[5]
-
Stepwise Dilution: Once the peptide is dissolved in the organic solvent, slowly add your initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) dropwise while continuously vortexing.
-
Observe for Precipitation: Continue adding the aqueous solution until you reach your desired final concentration (e.g., 1 mg/mL). If the solution becomes cloudy or a precipitate forms, the peptide has exceeded its solubility in that solvent mixture.
-
Centrifugation: Before injection into the HPLC, centrifuge the solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved material.[13]
-
Injection: Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol 3: Standard Coupling of Fmoc-Glu(OtBu)-OH in SPPS
This protocol outlines a standard manual coupling procedure for incorporating Fmoc-Glu(OtBu)-OH into a peptide sequence.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 minutes, then 1 x 15 minutes). Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).[7]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Mandatory Visualization
Caption: Troubleshooting flowchart for addressing peptide solubility issues.
Caption: Workflow for synthesis and purification of hydrophobic peptides.
Caption: Peptide aggregation and the action of solubilizing agents.
References
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. genscript.com [genscript.com]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting incomplete coupling of Fmoc-Glu(OtBu)-OH.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Incomplete Coupling of Fmoc-Glu(OtBu)-OH
Incomplete coupling of Fmoc-Glu(OtBu)-OH can lead to the formation of deletion sequences, resulting in a final peptide product that is missing the glutamic acid residue.[1] This guide addresses the common causes of incomplete coupling and provides systematic solutions to improve reaction efficiency.
Issue: Low coupling yield and presence of deletion sequences in the final peptide.
This is often indicated by a positive Kaiser test (blue beads) after the coupling step, which signals the presence of unreacted primary amines on the resin.[1] Mass spectrometry (MS) analysis of the crude peptide will also reveal peaks corresponding to the peptide sequence lacking the glutamic acid residue.
Potential Causes and Recommended Solutions
| Cause | Recommended Solutions | Rationale |
| Inadequate Activation of Fmoc-Glu(OtBu)-OH | Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP.[1] For carbodiimide-mediated couplings (e.g., DIC), the addition of an oxime-based additive like Oxyma is recommended over HOBt.[2] | Uronium/aminium reagents like HATU are generally more potent activators than carbodiimides alone. Additives such as Oxyma and HOBt react with the O-acylisourea intermediate to form more stable and reactive active esters, leading to higher coupling yields and reduced side reactions.[2] |
| Steric Hindrance | 1. Increase Coupling Time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight.[1][2] 2. Perform a "Double Coupling": After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Glu(OtBu)-OH.[1][2] 3. Increase Reaction Temperature: Carefully increase the reaction temperature. Microwave-assisted synthesis can also be beneficial, but temperature must be controlled to prevent racemization.[1] | Sterically hindered couplings may require longer reaction times to proceed to completion. A second coupling can drive the reaction forward and ensure all free amines are acylated.[1][2] Elevated temperatures can enhance coupling efficiency, but also increase the risk of racemization.[1] |
| Peptide Aggregation | 1. Change Solvent System: Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF with a small amount of DMSO.[2] 2. Incorporate Chaotropic Agents: Add a chaotropic salt like LiCl (0.5 M) to the coupling solution.[2] | Aggregation of the growing peptide chain on the resin can physically block the N-terminal amine, preventing efficient coupling. Polar solvents and chaotropic agents help to disrupt the secondary structures responsible for aggregation and improve solvation of the peptide chain.[2] |
| Poor Resin Swelling | Ensure adequate resin swelling before and during the synthesis. If the resin bed volume appears to decrease, consider switching to a resin with a higher swelling capacity. | Insufficient resin swelling can limit the diffusion of reagents to the reactive sites within the resin beads, leading to incomplete reactions. |
| Degraded Reagents | Use fresh, high-purity Fmoc-Glu(OtBu)-OH, coupling reagents, additives, and solvents. Ensure that all reagents are stored under the recommended conditions to prevent degradation.[2] | Degraded reagents will have reduced reactivity, leading to incomplete coupling. Moisture in solvents can deactivate the activated amino acid.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-Glu(OtBu)-OH sometimes difficult, even though it is a standard amino acid?
A1: While Fmoc-Glu(OtBu)-OH is a standard building block, its coupling can be challenging in the context of "difficult sequences".[3][4][5][6] The primary reasons for incomplete coupling are steric hindrance, which can be sequence-dependent, and aggregation of the growing peptide chain on the solid support, which can mask the reactive N-terminal amine.[2]
Q2: How can I monitor the completion of the Fmoc-Glu(OtBu)-OH coupling reaction?
A2: The Kaiser test is a reliable qualitative method for detecting the presence of free primary amines on the resin.[1] A negative result (yellow beads) indicates that the coupling reaction is complete, while a positive result (blue beads) signifies an incomplete reaction.[1]
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial coupling reaction.[2][7] This technique is particularly effective for sterically hindered residues or when a coupling reaction is known to be difficult, as it helps to drive the reaction to completion.[1]
Q4: Can I use microwave synthesis to improve the coupling of Fmoc-Glu(OtBu)-OH?
A4: Yes, microwave irradiation can significantly accelerate the coupling rate for sterically hindered amino acids.[1] However, it is crucial to carefully control the temperature, as elevated temperatures can increase the risk of side reactions, most notably racemization.[1]
Q5: Are there any potential side reactions associated with the coupling of Fmoc-Glu(OtBu)-OH?
A5: Besides incomplete coupling, a potential side reaction is racemization, especially under harsh coupling conditions (e.g., high temperatures or prolonged activation times).[8] While less common with standard coupling reagents, it's a factor to consider, particularly when using highly activating reagents.[9]
Experimental Protocols
High-Efficiency Coupling Protocol for Fmoc-Glu(OtBu)-OH using HATU
This protocol is recommended for difficult couplings of Fmoc-Glu(OtBu)-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Glu(OtBu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.[10]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.[11]
-
-
Monitoring the Reaction:
-
Take a small sample of resin beads and wash them thoroughly with DMF.
-
Perform a Kaiser test. If the test is negative (yellow beads), proceed to the washing step. If the test is positive (blue beads), consider performing a second coupling (see Troubleshooting section).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF (5-7 times) and then with DCM (3-5 times) to remove all excess reagents and byproducts.[10]
-
-
Chain Elongation: Proceed to the Fmoc deprotection of the newly coupled glutamic acid residue for the addition of the next amino acid in the sequence.
Visualizations
Troubleshooting Workflow for Incomplete Fmoc-Glu(OtBu)-OH Coupling
Caption: Troubleshooting workflow for incomplete Fmoc-Glu(OtBu)-OH coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Aggregation in Long Peptide Synthesis with Fmoc Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the solid-phase peptide synthesis (SPPS) of long peptide sequences using Fmoc chemistry.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of Fmoc SPPS?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the creation of stable secondary structures like β-sheets.[1][2] This aggregation can make the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps.[1][3]
Q2: Which types of peptide sequences are most susceptible to aggregation?
A2: Sequences that are rich in hydrophobic amino acids, such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala), are particularly prone to aggregation.[4] Additionally, sequences that contain amino acids capable of forming strong hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also be problematic. Aggregation is generally not a significant issue before the fifth or sixth amino acid residue has been coupled.[3][4]
Q3: What are the observable signs of on-resin peptide aggregation during synthesis?
A3: A primary indicator of aggregation is the failure of the peptide-resin to swell properly in the synthesis solvent.[3] In a batch reactor, the resin bed may appear to have shrunk. For continuous-flow synthesis, a flattened and broadened UV deprotection profile can signal aggregation.[4] It is important to note that in cases of severe aggregation, standard amine tests like the Kaiser or TNBS test may become unreliable and could produce false-negative results.[4]
Q4: Is it possible to predict if my peptide sequence is likely to aggregate?
A4: While it is difficult to predict aggregation with absolute certainty, there are online tools available that can help identify potentially "difficult" sequences. These tools analyze the amino acid composition and hydrophobicity of a sequence to flag regions that may be prone to aggregation. Using these predictive tools can help in proactively selecting a modified synthesis strategy to mitigate potential issues.
Troubleshooting Guide
Issue: Incomplete Coupling or Deprotection
Symptoms:
-
A positive Kaiser or TNBS test after the coupling step, indicating the presence of unreacted free amines.
-
Low yield of the target peptide after cleavage from the resin.
-
Presence of deletion sequences (n-1, n-2, etc.) in the final product, as identified by mass spectrometry.
Below is a workflow to troubleshoot incomplete coupling or deprotection events that may be caused by peptide aggregation.
Caption: Troubleshooting workflow for incomplete coupling.
Data Presentation: Comparison of Aggregation Mitigation Strategies
The effectiveness of various strategies to overcome aggregation can be highly sequence-dependent. Below are tables summarizing quantitative data from the synthesis of the well-known "difficult" sequence, Acyl Carrier Protein fragment (65-74) (ACP(65-74)), using different approaches.
Table 1: Comparison of Resins for the Synthesis of ACP(65-74)
| Resin Type | Loading (mmol/g) | Crude Purity (%) | Reference |
| Standard Polystyrene (AM PS) | 0.41 | 60.7 | [5] |
| SURE™ Resin | 0.42 | 90.5 | [5] |
Table 2: Comparison of Coupling Reagents for the Synthesis of ACP(65-74)
| Coupling Reagent | Crude Purity (%) | Reference |
| TCTU | 87 | [1] |
| HATU | ~83 | [6] |
| HCTU | ~83 | [6] |
Table 3: Qualitative Comparison of Backbone Protection Strategies
| Strategy | Observation | Reference |
| Hmb Backbone Protection | Allowed the final challenging valine coupling in ACP(65-74) to proceed to completion, whereas it was previously 10-15% incomplete. | [7] |
| Pseudoproline Dipeptides | Found to be superior to Hmb backbone protection in a comparative study due to more efficient coupling of the subsequent amino acid. | [3] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Activation: In a separate vial, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents) in a minimal volume of DMF or NMP.
-
Coupling: Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the activation mixture and immediately add the solution to the peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a TNBS test to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time.
-
Washing: Thoroughly wash the resin with DMF or NMP before proceeding to the next deprotection step.[4]
Protocol 2: Use of Chaotropic Salts
This protocol describes the use of chaotropic salts to disrupt peptide aggregation.
-
Reagent Preparation: Prepare a 0.8 M solution of Sodium Perchlorate (NaClO₄) or Lithium Chloride (LiCl) in DMF.[1]
-
Application (Pre-coupling Wash):
-
Perform the standard Fmoc deprotection and subsequent DMF washes.
-
Wash the peptide-resin with the chaotropic salt solution (2 x 1 minute). This helps to break up pre-existing secondary structures.
-
Proceed with the standard coupling protocol.
-
-
Application (In-coupling Additive):
-
Alternatively, the chaotropic salt solution can be used as the solvent for the coupling reaction itself.
-
Protocol 3: "Magic Mixture" for Difficult Couplings
The "Magic Mixture" is a specialized solvent system designed to improve the solvation of aggregating peptide chains.
-
Acylation Solvent: A mixture of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate. The acylation is performed at 55 °C.[8]
-
Fmoc-cleavage Solution: 20% piperidine in a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100.[8]
Protocol 4: Kaiser Test (for Primary Amines)
The Kaiser test is a sensitive colorimetric assay to detect free primary amines.
-
Reagent Preparation:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each reagent to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
-
Interpretation:
-
Positive (Free Amine Present): Intense blue color on the beads and in the solution.
-
Negative (No Free Amine): Colorless or yellow solution and beads.
-
Visualizing Aggregation and Mitigation
Mechanism of Peptide Aggregation
The diagram below illustrates the process of on-resin peptide aggregation, which hinders the accessibility of the N-terminus for subsequent chemical reactions.
Caption: Ideal vs. Aggregated states in SPPS.
Decision Tree for Selecting an Aggregation Mitigation Strategy
This diagram provides a logical guide for choosing an appropriate strategy when synthesizing a potentially difficult peptide sequence.
Caption: Decision guide for aggregation mitigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Glutamic Acid-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude synthetic peptides containing glutamic acid (Glu).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying peptides containing glutamic acid?
A1: Peptides containing glutamic acid present several purification challenges:
-
Increased Polarity: The carboxylic acid side chain of glutamic acid increases the peptide's overall polarity, which can lead to poor retention on reversed-phase HPLC columns.[1]
-
Charge Heterogeneity: The negative charge of the glutamic acid side chain is pH-dependent. Incomplete protonation or deprotonation can result in charge variants, leading to peak broadening or multiple peaks.[2]
-
Pyroglutamate Formation: Glutamic acid at the N-terminus can cyclize to form pyroglutamic acid, especially under acidic conditions or at elevated temperatures.[3][4][5] This modification introduces a mass change (-18 Da) and a change in charge, making separation from the target peptide difficult.[3][6]
-
Aggregation: The presence of charged residues like glutamic acid can sometimes contribute to peptide aggregation, especially near the isoelectric point (pI) of the peptide.[7][8] Aggregates can lead to column clogging, poor peak shape, and low recovery.[7]
-
Solubility Issues: While the glutamic acid residue itself often improves solubility, the overall solubility of a peptide is sequence-dependent. Poor solubility can be a major issue during sample preparation and purification.[9][10]
Q2: Which chromatography technique is best for purifying my glutamic acid-containing peptide?
A2: The optimal technique depends on the specific properties of your peptide and the impurities present. A multi-step approach is often most effective.[11][12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and powerful technique for peptide purification.[13][14] By manipulating the mobile phase pH, you can control the ionization state of the glutamic acid residue to optimize separation.[1]
-
Ion-Exchange Chromatography (IEX): IEX is highly effective for separating molecules based on charge.[15] Since glutamic acid carries a negative charge at neutral and basic pH, anion-exchange chromatography can be a valuable initial capture step to separate the target peptide from non-charged or positively charged impurities.[2][16]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and is primarily used to remove aggregates or for buffer exchange.[17][18][19] It is often used as a final polishing step.[17]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates based on hydrophobicity but uses a high salt concentration to promote binding and a decreasing salt gradient for elution.[20][21][22] It can be a useful orthogonal technique to RP-HPLC.
Q3: How can I prevent pyroglutamate formation during purification?
A3: To minimize the conversion of N-terminal glutamic acid to pyroglutamate:
-
Control pH: The rate of pyroglutamate formation from glutamic acid is minimized around pH 6.2.[4] Both acidic (pH 4) and basic (pH 8) conditions can increase the rate of formation.[4]
-
Maintain Low Temperatures: Process samples at reduced temperatures (e.g., 4 °C) whenever possible, as the cyclization reaction is temperature-dependent.[23]
-
Limit Exposure to Acidic Conditions: While RP-HPLC often uses acidic mobile phases (e.g., with TFA), minimize the time the peptide is exposed to these conditions, especially at elevated temperatures.
Q4: My peptide is aggregating. What can I do?
A4: To address peptide aggregation:
-
Adjust pH: Move the pH of your buffers away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion between peptide molecules.
-
Lower Peptide Concentration: Dilute the sample before injection to reduce intermolecular interactions.
-
Use Additives: In some cases, adding stabilizing agents like arginine or using low concentrations of non-denaturing detergents can help solubilize aggregates.
-
Increase Column Temperature: For RP-HPLC, increasing the column temperature (e.g., to 40-60 °C) can sometimes disrupt aggregates and improve peak shape.
-
Employ Size-Exclusion Chromatography (SEC): SEC is the most direct way to separate monomeric peptides from dimers and higher-order aggregates.[24]
Troubleshooting Guides
Issue 1: Poor peak shape (tailing or fronting) in RP-HPLC.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | The negatively charged glutamic acid may interact with residual silanols on the silica-based column. Ensure a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) in the mobile phase to mask these interactions.[1] |
| Inappropriate pH | The mobile phase pH may be close to the pKa of the glutamic acid side chain (~4.1), leading to mixed ionization states. Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa (e.g., pH 2-2.5 or pH > 6). At low pH, the carboxyl group is protonated and uncharged, which can improve peak shape.[1] |
| Column Overload | Injecting too much peptide can lead to peak distortion. Reduce the sample load. |
| Peptide Aggregation | Aggregates can cause peak tailing. Increase the column temperature or add organic modifiers to the sample solvent to disrupt aggregates. |
Issue 2: Co-elution of the target peptide with an impurity.
| Possible Cause | Troubleshooting Steps |
| Similar Hydrophobicity | The impurity (e.g., a deletion sequence missing a non-polar amino acid) has a similar hydrophobicity to the target peptide. |
| Optimize the Gradient: Use a shallower gradient to increase the separation between the peaks. | |
| Change the Mobile Phase pH: Altering the pH can change the ionization state of the glutamic acid and other residues, which can affect retention time and selectivity. For acidic peptides, switching to a high pH mobile phase (e.g., using ammonium bicarbonate) can significantly alter selectivity.[1] | |
| Use a Different Stationary Phase: Switch to a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different hydrophobic interactions. | |
| Pyroglutamate Formation | The impurity is the pyroglutamate form of your N-terminal glutamic acid peptide. |
| Optimize pH: As pyroglutamate formation is pH-dependent, adjusting the mobile phase pH might provide some separation. | |
| Orthogonal Chromatography: Use a different purification technique like ion-exchange chromatography, which separates based on charge. The loss of the N-terminal amine's positive charge upon cyclization makes this an effective separation method. |
Issue 3: Low recovery of the peptide from the column.
| Possible Cause | Troubleshooting Steps |
| Peptide Precipitation | The peptide may be precipitating on the column, especially if the sample is dissolved in a weak solvent and hits a high concentration of organic mobile phase at the head of the column. |
| Improve Sample Solubility: Dissolve the peptide in a solvent that contains a small amount of the strong mobile phase (e.g., acetonitrile) or an organic solvent like DMSO or DMF before diluting with the initial mobile phase. | |
| Irreversible Adsorption | The peptide may be irreversibly binding to the stationary phase due to strong hydrophobic or ionic interactions. |
| Modify Mobile Phase: Increase the strength of the organic solvent or the ion-pairing agent. For very hydrophobic peptides, consider using a less retentive column (e.g., C4). | |
| Aggregation | Aggregated peptides may precipitate or be too large to elute properly. Use SEC to remove aggregates before the final purification step.[17] |
Data Presentation
Table 1: Typical Loading Capacities for Reversed-Phase HPLC Columns. [1][25]
| Column ID (mm) | Particle Size (µm) | Typical Loading Range (mg) |
| 4.6 | 5 | 0.3 - 1.0 |
| 10 | 10 | 4.0 - 12.0 |
| 19 | 10 | 13 - 45 |
| 30 | 10 | 34 - 112 |
| 50 | 10 | 93 - 310 |
Note: Loading capacity is highly dependent on the peptide's solubility and the required resolution.
Table 2: Comparison of Common Purification Techniques for Glutamic Acid-Containing Peptides.
| Technique | Principle of Separation | Primary Use Case for Glu-Peptides | Typical Purity Achieved | Typical Yield |
| RP-HPLC | Hydrophobicity | High-resolution polishing step | >95-99% | 60-90% |
| IEX | Net Charge | Initial capture/enrichment, separation of charge variants (e.g., pyroglutamate form) | 80-95% (as an initial step) | >80% |
| SEC | Size (Hydrodynamic Radius) | Aggregate removal, buffer exchange | >99% (for monomer) | >95% |
| HIC | Hydrophobicity (high salt) | Orthogonal purification step to RP-HPLC | Variable, depends on peptide | Variable |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1-10 mg/mL. If solubility is an issue, add a minimal amount of acetonitrile or DMSO. Centrifuge the sample to remove any particulates.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.
-
Injection and Elution:
-
Inject the prepared sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes (this may need to be optimized based on the peptide's hydrophobicity).
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Pooling: Analyze the purity of each fraction using analytical RP-HPLC. Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.
Protocol 2: Two-Step Purification: IEX followed by RP-HPLC
Step 1: Anion-Exchange Chromatography (AEX)
-
Column: Strong anion-exchange (e.g., Q-sepharose) or weak anion-exchange (e.g., DEAE-sepharose) column.
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Sample Preparation: Dissolve the crude peptide in Binding Buffer. Ensure the pH is at least 1-1.5 units above the peptide's pI to ensure a net negative charge.
-
Equilibration: Equilibrate the column with Binding Buffer for 5-10 column volumes.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound peptide using a linear gradient from 0% to 100% Elution Buffer.
-
Fraction Collection & Pooling: Collect fractions and identify those containing the target peptide (e.g., by UV absorbance or dot blot). Pool the relevant fractions.
Step 2: RP-HPLC Polishing
-
Sample Preparation: The pooled fractions from AEX may have a high salt concentration. Desalt the sample using a C18 solid-phase extraction (SPE) cartridge or by buffer exchange.
-
Purification: Purify the desalted peptide using the RP-HPLC protocol described in Protocol 1.
Mandatory Visualization
Caption: Standard workflow for RP-HPLC purification of a crude synthetic peptide.
Caption: Decision-making workflow for troubleshooting common issues in glutamic acid peptide purification.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Kinetics of Aggregation of Poly-Glutamic Acid Based Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. polypeptide.com [polypeptide.com]
- 13. bachem.com [bachem.com]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. conductscience.com [conductscience.com]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 21. goldbio.com [goldbio.com]
- 22. bio-rad.com [bio-rad.com]
- 23. researchgate.net [researchgate.net]
- 24. biocompare.com [biocompare.com]
- 25. pharmtech.com [pharmtech.com]
Technical Support Center: HPLC Purification of Peptides Synthesized with Fmoc-Glu(OtBu)-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of synthetic peptides containing Fmoc-Glu(OtBu)-OH.
Frequently Asked Questions (FAQs)
Q1: Why can the purification of peptides containing Fmoc-Glu(OtBu)-OH be challenging?
A1: The purification of peptides containing Fmoc-Glu(OtBu)-OH can present several challenges. The presence of the bulky and hydrophobic Fmoc and OtBu protecting groups significantly increases the overall hydrophobicity of the peptide.[1] This can lead to strong interactions with the stationary phase of the HPLC column, potentially causing poor peak shape, broadening, and reduced resolution.[1] Additionally, these peptides may be prone to aggregation, which can result in low solubility, decreased recovery, and further chromatographic issues.[1][2]
Q2: Is the Fmoc-Glu(OtBu)-OH stable during standard reversed-phase HPLC conditions?
A2: Yes, the Fmoc group and the OtBu (tert-butyl) ester on the glutamic acid side chain are stable in the acidic mobile phases typically used for peptide purification, such as those containing 0.1% trifluoroacetic acid (TFA).[3][4] The Fmoc group is labile to basic conditions, which are not used in standard reversed-phase HPLC.[3] The OtBu group is acid-labile but requires strong acid conditions (like neat TFA used in cleavage from the resin) for removal, which are much harsher than the diluted acid in HPLC mobile phases.[4][5]
Q3: My HPLC chromatogram shows multiple peaks, but mass spectrometry suggests the product is pure. What could be the cause?
A3: For peptides, especially those with N-methylated residues, the presence of multiple peaks on an HPLC profile for a pure compound can occur.[1] This is often due to the existence of cis/trans isomers of amide bonds, leading to distinct conformations that can be separated by HPLC.[1] Increasing the column temperature, for example to 40-60°C, can often help to merge these conformational isomers into a single, sharper peak.[1]
Q4: What is the recommended primary purification method for these peptides?
A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most recommended method for purifying synthetic peptides, including those with Fmoc-Glu(OtBu)-OH.[1] This technique is highly effective at separating peptides from impurities based on differences in their hydrophobicity.[1][6]
Q5: How does the presence of the Fmoc group affect the HPLC method?
A5: The Fmoc group makes the peptide significantly more hydrophobic.[3] Consequently, a higher concentration of the organic solvent (typically acetonitrile) in the mobile phase is needed for elution compared to the same peptide without the Fmoc group. You may need to use a steeper gradient or a higher starting percentage of the organic phase.[3] The fluorenyl moiety of the Fmoc group is also a strong chromophore, allowing for sensitive UV detection at wavelengths around 254 nm and 301 nm, in addition to the standard peptide bond detection at 214-220 nm.[3]
Troubleshooting Guide
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Peptide Solubility in Initial Mobile Phase | The high hydrophobicity of the Fmoc- and OtBu-containing peptide can lead to poor solubility in highly aqueous mobile phases.[7] | 1. Modify Sample Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[3] 2. Adjust Initial Gradient Conditions: Start the HPLC gradient with a higher percentage of the organic mobile phase (e.g., 10-20% Acetonitrile). 3. Use a Guard Column: Employ a guard column or an in-line filter to protect the main column from any precipitated material.[7] |
| Broad or Tailing Peaks | 1. Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based column packing.[1][3] 2. Peptide Aggregation: Hydrophobic peptides, especially those with protecting groups, are prone to aggregation on the column.[1][3] 3. Column Overload: Injecting too much sample can saturate the column.[3] | 1. Optimize TFA Concentration: Ensure the mobile phase contains at least 0.1% TFA to effectively mask silanol interactions.[3] 2. Increase Column Temperature: Running the purification at an elevated temperature (e.g., 40-60°C) can disrupt aggregation and improve peak shape.[1][3] 3. Reduce Sample Load: Decrease the amount of peptide injected onto the column.[1] |
| Low Peptide Recovery from the Column | The hydrophobic peptide may be irreversibly adsorbed onto the stationary phase, particularly with highly hydrophobic C18 columns.[7] | 1. Use a Less Hydrophobic Column: Consider using a C8 or C4 column, which may provide better recovery for very hydrophobic peptides.[7] 2. Increase Final Organic Percentage: Ensure the gradient goes to a high enough percentage of organic solvent to elute the peptide completely.[7] 3. Column Flushing: After the run, flush the column with a strong organic solvent like 100% acetonitrile or isopropanol.[7] |
| Poor Resolution and Separation from Impurities | Co-elution of closely related impurities (e.g., deletion sequences) due to similar hydrophobicities.[7] | 1. Optimize Gradient Slope: A shallower gradient (a smaller change in %B per minute) will increase the separation time and can improve the resolution of closely related species.[3][7] 2. Try a Different Stationary Phase: A phenyl column can offer different selectivity compared to a C18 column and may resolve difficult impurities.[7] |
| High Backpressure | 1. Column Obstruction: Particulate matter from the sample or precipitated peptide may be clogging the column inlet frit.[8] 2. System Blockage: Obstructions in the tubing, injector, or in-line filter.[8] | 1. Filter Sample: Ensure the peptide sample is fully dissolved and filtered before injection. 2. Reverse Column Flush: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent.[7] 3. Systematic Check: Isolate components of the HPLC system to identify the source of the backpressure.[8] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method
This protocol provides a starting point for analyzing the purity of a crude peptide containing Fmoc-Glu(OtBu)-OH.
| Parameter | Specification |
| Column | C18, 3.5 µm particle size, 4.6 x 150 mm[1] |
| Mobile Phase A | 0.1% TFA in HPLC-grade water[1] |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm and 280 nm[1] |
| Column Temperature | 30-40°C |
| Gradient | 5-95% B over 20 minutes (this should be optimized for your specific peptide)[1] |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve crude peptide in a minimal amount of DMSO, then dilute with Mobile Phase A to the desired concentration. |
Protocol 2: Preparative RP-HPLC Purification
This protocol is for the purification of the target peptide. The gradient should be optimized based on the analytical run.
| Parameter | Specification |
| Column | C18, 5-10 µm particle size, e.g., 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile |
| Flow Rate | 15-20 mL/min (adjust based on column diameter) |
| Detection Wavelength | 214 nm and 280 nm |
| Column Temperature | 30-40°C |
| Gradient | A shallow gradient around the elution point of the target peptide, as determined by the analytical run. For example, if the peptide elutes at 50% B in the analytical run, a preparative gradient could be 40-60% B over 30-40 minutes. |
| Sample Loading | Dissolve the crude peptide in the strongest solvent in which it is soluble (e.g., DMSO, DMF) at a high concentration. Inject the solution onto the column equilibrated at the initial gradient conditions. |
| Fraction Collection | Collect fractions based on the UV chromatogram. |
| Post-Purification | Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.[1] Combine the pure fractions and lyophilize to obtain the final purified peptide.[1] |
Visualizations
Caption: A decision tree for troubleshooting common HPLC purification issues.
Caption: General workflow from synthesis to purified peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides with Fmoc-Glu(OtBu)-OH
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Fmoc-Glu(OtBu)-OH in peptide synthesis and require assistance with subsequent mass spectrometry analysis. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful characterization of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular ions for a peptide containing a single Fmoc-Glu(OtBu)-OH residue?
When analyzing a peptide still containing its protecting groups, you should look for the protonated molecular ion [M+H]⁺. The mass (M) will be the sum of the unprotected peptide sequence plus the masses of the Fmoc group (222.24 Da) and the OtBu group (56.11 Da), minus the mass of water (18.02 Da) for the ester formation. Other adducts such as [M+Na]⁺ or [M+K]⁺ may also be observed.
Q2: What are the most common fragment ions observed from the Fmoc-Glu(OtBu)-OH residue during MS/MS analysis?
During collision-induced dissociation (CID), the most common fragmentation events for a glutamic acid residue protected with Fmoc and OtBu are the neutral losses of the protecting groups. Key losses to monitor are:
-
Loss of the tert-butyl group (OtBu): A neutral loss of 56 Da (isobutylene).
-
Loss of the full tert-butoxycarbonyl group: A neutral loss of 100 Da.
-
Loss of the Fmoc group: A neutral loss of 222 Da.
The specific fragmentation pattern will depend on the ionization method and collision energy used.[1]
Q3: Is the OtBu protecting group stable during standard Fmoc deprotection steps?
Yes, the tert-butyl (OtBu) protecting group on the glutamic acid side chain is stable under the basic conditions used for Fmoc deprotection, such as treatment with piperidine.[2] The OtBu group is designed to be acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[2][3]
Q4: Can I see the Fmoc group in the mass spectrum after final peptide cleavage?
Typically, no. The N-terminal Fmoc group should be removed with a piperidine solution before the final acid cleavage step.[4] If you observe a mass corresponding to your peptide plus 222 Da, it indicates that the final Fmoc deprotection step was incomplete.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of peptides synthesized with Fmoc-Glu(OtBu)-OH.
Issue 1: An unexpected peak at [M-18]⁺ is observed in the crude peptide mass spectrum.
-
Symptom: A significant peak corresponding to the mass of the desired peptide minus 18 Da (loss of H₂O) is present.[2]
-
Root Cause: This is often due to the formation of pyroglutamate, a side reaction where the N-terminal glutamic acid cyclizes.[2][5] This is particularly common when glutamic acid is at the N-terminus of the peptide.[2]
-
Solutions:
-
Minimize Base Exposure: Reduce the time the peptide is exposed to basic conditions during the final Fmoc deprotection step.[2]
-
Optimize Deprotection Reagent: Consider using a milder base or a lower concentration of piperidine.[2]
-
Immediate Coupling: Couple the subsequent amino acid immediately after deprotection to minimize the exposure of the free N-terminal amine.[2]
-
Issue 2: The mass spectrum shows a peak corresponding to [M-56]⁺ or [M-100]⁺.
-
Symptom: A prominent ion is detected that corresponds to the loss of 56 Da (isobutylene) or 100 Da (the entire tert-butoxycarbonyl group) from the expected peptide mass.
-
Root Cause: This indicates in-source decay or fragmentation of the OtBu protecting group. While expected in MS/MS, its prominent appearance in a full MS scan suggests that the OtBu group is labile under the analysis conditions. This can happen with high source temperatures or energetic ionization methods.
-
Solutions:
-
Use a "Softer" Ionization Method: If using Electron Ionization (EI), which can cause extensive fragmentation, switch to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI).[1]
-
Optimize Source Conditions: Lower the source temperature and use the gentlest ionization conditions possible to minimize premature fragmentation.
-
Issue 3: The mass spectrum is overly complex, showing many unexpected peaks.
-
Symptom: The spectrum contains numerous peaks that do not correspond to the target peptide or common adducts/fragments.
-
Root Cause: This can be due to several factors:
-
Incomplete Coupling: Steric hindrance from the N-methyl group (if using Fmoc-N-Me-Glu(OtBu)-OH) or from the growing peptide chain can lead to incomplete coupling and deletion sequences.[6][7]
-
Side Reactions: Besides pyroglutamate formation, other side reactions like aspartimide formation (if Asp is present) can occur.[8][9]
-
Formation of t-butyl Cation Adducts: During final cleavage with TFA, the released t-butyl cation can reattach to nucleophilic residues like Tryptophan or Methionine.[10]
-
-
Solutions:
-
Optimize Coupling: For difficult couplings, increase reaction time, use a more potent coupling reagent like HATU, or slightly increase the temperature.[6]
-
Use Scavengers: During the final cleavage step, always include scavengers like triisopropylsilane (TIS) and water in the TFA cocktail to quench the reactive t-butyl cations.[8][10]
-
Purification: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to purify the crude peptide before MS analysis to isolate the target compound.[6][7]
-
Quantitative Data Summary
The following tables provide molecular weights and common m/z values to aid in spectral interpretation.
Table 1: Molecular Weights of Protecting Groups
| Group | Chemical Formula | Molecular Weight (Da) |
| Fmoc (Fluorenylmethyloxycarbonyl) | C₁₅H₁₁O₂ | 222.24 |
| OtBu (tert-Butyl ester) | C₄H₉O | 73.11 |
| tert-Butyl group | C₄H₉ | 57.12 |
| Isobutylene (Neutral Loss) | C₄H₈ | 56.11 |
Table 2: Common Adducts and Losses Observed in Mass Spectrometry
| Species | Description | Mass Shift (Da) |
| [M+H]⁺ | Protonated Molecular Ion | +1 |
| [M+Na]⁺ | Sodium Adduct | +23 |
| [M+K]⁺ | Potassium Adduct | +39 |
| [M-H₂O+H]⁺ | Pyroglutamate Formation | -17 |
| [M-C₄H₈+H]⁺ | Loss of Isobutylene from OtBu | -56 |
| [M-Fmoc+H]⁺ | Loss of Fmoc group | -222 |
Experimental Protocols
Protocol: Cleavage from Resin and Sample Preparation for Mass Spectrometry
This protocol outlines the standard procedure for cleaving a peptide synthesized on a solid support using Fmoc/tBu chemistry and preparing it for MS analysis.
-
Final Fmoc Deprotection: If not already done, treat the resin-bound peptide with a solution of 20% piperidine in DMF for 10-15 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times). Air-dry the resin.[4]
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[8] TIS acts as a scavenger for the t-butyl cations released from the OtBu and other protecting groups.[10]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate, which contains the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether 1-2 more times to remove residual scavengers and organic byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Sample Preparation for MS:
-
Dissolve a small amount of the dried crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid.
-
Vortex the sample to ensure it is fully dissolved.
-
Analyze the sample using ESI-MS to confirm the molecular weight of the synthesized peptide.[11]
-
Visualizations
Caption: A typical workflow from peptide synthesis to mass spectrometry analysis.
References
- 1. uni-saarland.de [uni-saarland.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fmoc-Glu(OtBu)-OH and Fmoc-Glu(O-2-PhiPr)-OH for Cyclic Peptide Synthesis
For researchers, scientists, and drug development professionals in the field of peptide therapeutics, the synthesis of cyclic peptides represents a critical strategy for enhancing metabolic stability, receptor affinity, and conformational rigidity. A common method for cyclization involves forming a lactam bridge between the side chains of glutamic acid and a basic amino acid like lysine. The choice of the protecting group for the glutamic acid side chain is a pivotal decision that dictates the entire synthetic workflow. This guide provides an in-depth, data-driven comparison of two prevalent glutamic acid derivatives, Fmoc-Glu(OtBu)-OH and Fmoc-Glu(O-2-PhiPr)-OH, to inform the selection of the optimal reagent for cyclic peptide synthesis.
Executive Summary
Fmoc-Glu(O-2-PhiPr)-OH is the superior and highly recommended reagent for the synthesis of side-chain to side-chain lactam-bridged cyclic peptides.[1][2] Its primary advantage is the 2-phenylisopropyl (O-2-PhiPr) protecting group, which is labile under exceptionally mild acidic conditions.[1][3] This "quasi-orthogonal" nature allows for the selective deprotection of the glutamic acid side chain while the peptide remains attached to the solid support, enabling a more efficient on-resin cyclization strategy.[1][3][4] In contrast, the tert-butyl (OtBu) protecting group on Fmoc-Glu(OtBu)-OH requires strong acid for removal, which simultaneously cleaves the peptide from the resin.[1] This necessitates a more cumbersome and often lower-yielding solution-phase cyclization.[1][2] Furthermore, the steric bulk of the O-2-PhiPr group offers the added benefit of minimizing glutarimide side reactions during synthesis.[2]
Core Properties and Applications
The fundamental differences in the chemical properties of the O-2-PhiPr and OtBu protecting groups lead to distinct synthetic strategies and outcomes.
| Feature | Fmoc-Glu(O-2-PhiPr)-OH | Fmoc-Glu(OtBu)-OH |
| Protecting Group | O-2-phenylisopropyl (O-2-PhiPr)[1] | tert-butyl (OtBu)[1] |
| Primary Application | On-resin synthesis of cyclic peptides.[1][4][5] | Synthesis of linear peptides.[1][4] |
| Cyclization Strategy | On-resin intramolecular cyclization.[1] | Solution-phase intramolecular cyclization after resin cleavage.[1] |
| Orthogonality | Quasi-orthogonal : Cleaved by very mild acid (e.g., 1-2% TFA in DCM), stable to piperidine and strong TFA.[1][3][5][6] | Orthogonal to Fmoc : Stable to piperidine, cleaved by strong acid (TFA).[1] |
| Glutarimide Formation | Significantly reduced due to steric hindrance from the bulky protecting group.[2] | Prone to glutarimide formation, particularly in susceptible sequences. |
Performance Comparison: A Data-Driven Overview
The choice of glutamic acid derivative directly impacts workflow efficiency, crude product purity, and the final yield of the desired cyclic peptide.
| Peptide Type & Strategy | Glutamic Acid Derivative | Typical Crude Purity | Purity After Purification | Key Remarks |
| Linear Heptapeptide | Fmoc-Glu(OtBu)-OH | 85-95%[4] | >98%[4] | Robust and economical choice for linear peptides due to the high stability of the OtBu group.[4] |
| Linear Heptapeptide | Fmoc-Glu(O-2-PhiPr)-OH | 80-90%[4] | >98%[4] | Slightly lower crude purity can occur due to the higher acid sensitivity of the 2-PhiPr group.[4] |
| Cyclic Heptapeptide (On-Resin Cyclization) | Fmoc-Glu(O-2-PhiPr)-OH with Fmoc-Lys(Mtt)-OH | 70-85% (after cyclization)[4] | >97%[4] | Essential for on-resin cyclization. The workflow is more efficient, leading to high-purity cyclic product.[1][4] |
| Cyclic Heptapeptide (Solution-Phase Cyclization) | Fmoc-Glu(OtBu)-OH with Fmoc-Lys(Boc)-OH | Not Applicable (Requires purification of linear precursor first) | Variable, often lower than on-resin method | The multi-step process involving cleavage, purification of the linear peptide, and solution-phase cyclization can lead to lower overall yields.[2] |
Mandatory Visualizations
To clarify the structural and procedural differences, the following diagrams illustrate the chemical structures of the reagents and the distinct synthetic workflows.
Experimental Protocols
Protocol 1: On-Resin Cyclization with Fmoc-Glu(O-2-PhiPr)-OH
This protocol outlines the superior on-resin method for synthesizing a side-chain to side-chain lactam-bridged peptide.
-
Linear Peptide Synthesis: The linear peptide is assembled on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS chemistry.[1] Fmoc-Glu(O-2-PhiPr)-OH and a complementary amino acid, such as Fmoc-Lys(Mtt)-OH, are incorporated at the desired positions.[1][3] The Mtt group is also labile to mild acid, allowing for simultaneous deprotection with O-2-PhiPr.[3]
-
Selective Side-Chain Deprotection: After completing the linear sequence, the resin-bound peptide is washed with DCM.[1] The O-2-PhiPr and Mtt groups are selectively removed by treating the resin with a solution of 1% TFA in DCM for approximately 10-20 cycles of 2 minutes each.[3][7] The resin is then washed with DCM and neutralized with 10% DIPEA in DMF.[1]
-
On-Resin Cyclization: The resin is suspended in DMF, and a coupling reagent (e.g., HATU, PyBOP) and a base (e.g., DIPEA) are added.[3][5] The reaction proceeds for several hours at room temperature, and its completion can be monitored by a Kaiser test.[1]
-
Final Deprotection and Cleavage: The N-terminal Fmoc group is removed with 20% piperidine in DMF. The peptide is then cleaved from the resin, and all remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[1] The crude cyclic peptide is precipitated, purified by RP-HPLC, and characterized.
Protocol 2: Solution-Phase Cyclization with Fmoc-Glu(OtBu)-OH
This protocol describes the traditional, multi-step method required when using the OtBu protecting group.
-
Linear Peptide Synthesis: The linear peptide is synthesized on a solid support using standard Fmoc-SPPS, incorporating Fmoc-Glu(OtBu)-OH and Fmoc-Lys(Boc)-OH.[1]
-
Cleavage from Resin: The fully protected linear peptide is cleaved from the resin using a strong acid cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[1] This step removes the OtBu and Boc protecting groups simultaneously. The crude linear peptide is then precipitated and purified by RP-HPLC.
-
Solution-Phase Cyclization: The purified linear peptide is dissolved in a large volume of a solvent like DMF to create pseudo-dilution conditions that favor intramolecular cyclization over intermolecular dimerization.[1] A coupling reagent (e.g., HATU) and a base (e.g., DIPEA) are added, and the reaction is stirred for several hours to overnight.[1]
-
Final Purification: The solvent is removed, and the crude cyclic peptide is purified again by RP-HPLC to remove unreacted linear peptide and other byproducts.[1]
Conclusion and Recommendations
For the synthesis of side-chain to side-chain lactam-bridged cyclic peptides, Fmoc-Glu(O-2-PhiPr)-OH is the highly recommended reagent .[2] Its quasi-orthogonal protecting group enables a more efficient, higher-yielding on-resin cyclization strategy.[1][2] This approach avoids the cumbersome steps of cleavage and purification of a linear precursor required when using Fmoc-Glu(OtBu)-OH.[2] Moreover, the steric bulk of the O-2-PhiPr group provides an additional layer of protection against the formation of undesirable side products, leading to a cleaner crude product and simplifying the final purification process.[2]
While Fmoc-Glu(OtBu)-OH remains a staple for the synthesis of linear peptides, its application for creating cyclic peptides is suboptimal and can lead to lower overall yields and purity.[2] Researchers and drug development professionals aiming for the efficient and reliable production of cyclic peptides will find Fmoc-Glu(O-2-PhiPr)-OH to be a superior and enabling tool in their synthetic arsenal.[2]
References
A Head-to-Head Comparison of Fmoc/tBu and Boc/Bzl Solid-Phase Peptide Synthesis Strategies
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the choice between the 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) and the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly impacts the efficiency, purity, and overall success of the endeavor. This guide provides an objective comparison of these two predominant methodologies, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate approach for a given synthetic challenge.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Fmoc/tBu and Boc/Bzl strategies lies in their orthogonal protection schemes, which dictate the chemical environments for the removal of the temporary α-amino protecting group and the more permanent side-chain protecting groups.
Fmoc/tBu Strategy: This modern approach is characterized by its orthogonality, employing a base-labile Fmoc group for Nα-protection and acid-labile tBu-based groups for side-chain protection.[1] The Fmoc group is typically removed using a secondary amine, such as piperidine, while the side-chain protecting groups are cleaved simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[] This allows for milder reaction conditions throughout the synthesis cycles.[3]
Boc/Bzl Strategy: As the classical method in SPPS, the Boc/Bzl strategy relies on graded acid lability.[4] The Nα-Boc group is removed with a moderate acid, typically TFA, while the benzyl-based side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1]
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from studies on challenging sequences.[5] The following tables summarize key performance indicators for each strategy, drawing from various experimental findings. It is important to note that yields and purities are highly sequence-dependent and can be influenced by the specific resin, coupling reagents, and reaction conditions used.
Table 1: General Performance Comparison of Fmoc/tBu and Boc/Bzl SPPS
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF) | Moderate acid (e.g., 25-50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (benzyl-based) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) |
| Orthogonality | Fully orthogonal[6] | Graded lability[4] |
| Automation | Highly amenable and widely used | Less common in modern automated synthesizers |
| Safety | Avoids the use of highly hazardous HF[7] | Requires specialized equipment for handling HF[8] |
| Compatibility | Suitable for a wide range of sensitive amino acids and modifications[] | Harsh final cleavage can limit compatibility[7] |
Table 2: Comparative Synthesis Data for "Difficult" Peptide Sequences
| Peptide Sequence | Strategy | Crude Purity (%) | Overall Yield (%) | Citation(s) |
| Acyl Carrier Protein (65-74) | Fmoc/tBu | 74 - 90 (resin dependent) | 43 - 57 (resin dependent) | [4] |
| Acyl Carrier Protein (65-74) | Boc/Bzl | ~61 (on standard resin) | Not Reported | [10] |
| Amyloid Beta (1-42) | Fmoc/tBu | 67 - 92 (modified methods) | 56 - 78 (modified methods) | [8][11][12] |
| Amyloid Beta (1-42) | Boc/Bzl | Generally higher for this hydrophobic peptide | Often more favorable | [5] |
Disclaimer: The data in Table 2 is compiled from different studies and does not represent a direct head-to-head comparison under identical conditions. Performance can vary significantly based on the specific protocols and reagents employed.
Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.
Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate Fmoc-compatible resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA; 6-10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test).
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
-
Boc/Bzl Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate Boc-compatible resin (e.g., Merrifield, PAM) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Drain the solution.
-
Treat the resin with 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., DCC, HBTU; 3 equivalents) in DMF or DCM.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction (e.g., Ninhydrin test).
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Carefully treat the resin with anhydrous hydrofluoric acid (HF) at 0°C for 1-2 hours in a specialized HF cleavage apparatus. Scavengers such as anisole are typically included.
-
Evaporate the HF.
-
Precipitate the crude peptide with cold diethyl ether, wash, and lyophilize.
-
Mandatory Visualizations
The following diagrams illustrate the chemical workflows of the Fmoc/tBu and Boc/Bzl SPPS strategies.
Caption: Workflow of the Fmoc/tBu Solid-Phase Peptide Synthesis strategy.
Caption: Workflow of the Boc/Bzl Solid-Phase Peptide Synthesis strategy.
Conclusion: Making an Informed Decision
The choice between Fmoc/tBu and Boc/Bzl SPPS is not a one-size-fits-all decision and should be guided by the specific requirements of the peptide to be synthesized. The Fmoc/tBu strategy has become the method of choice for routine peptide synthesis due to its milder conditions, amenability to automation, and broader compatibility with sensitive functionalities.[] However, the Boc/Bzl strategy remains a powerful tool, particularly for the synthesis of long and aggregation-prone hydrophobic peptides where the repetitive acidic deprotection steps can help to disrupt secondary structures.[5][] A thorough understanding of the chemical principles, potential side reactions, and the strengths and weaknesses of each strategy is paramount for the successful synthesis of high-quality peptides.
References
- 1. researchgate.net [researchgate.net]
- 3. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 12. Direct solid-phase synthesis of the beta-amyloid (1-42) peptide using controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Fmoc-Glu(OtBu)-OH via HPLC for Peptide Synthesis
For researchers, scientists, and professionals in drug development, the purity of amino acid building blocks is a cornerstone of successful solid-phase peptide synthesis (SPPS). The presence of even minor impurities in reagents like Fmoc-Glu(OtBu)-OH can lead to the formation of deletion sequences, truncated peptides, and other by-products, complicating purification and compromising the integrity of the final peptide. This guide provides a comparative analysis of the purity of Fmoc-Glu(OtBu)-OH, a critical reagent for the incorporation of glutamic acid residues, with a focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical method.
Performance Comparison of Commercially Available Fmoc-Glu(OtBu)-OH
Key quality attributes for Fmoc-Glu(OtBu)-OH include:
-
HPLC Purity: Typically expected to be ≥98%, with premium grades offering ≥99% purity.[1][2]
-
Enantiomeric Purity: The percentage of the desired L-enantiomer should be high, often ≥99.8%, to prevent the incorporation of the D-enantiomer into the peptide chain.[2]
-
Common Impurities: These can include free glutamic acid, the unprotected Fmoc-Glu-OH, and dipeptides such as Fmoc-Glu(OtBu)-Glu(OtBu)-OH.[3][4] Trace amounts of residual solvents and reagents from the synthesis process may also be present.
Below is a summary table of typical purity specifications for Fmoc-Glu(OtBu)-OH from representative high-quality suppliers.
| Supplier Category | HPLC Purity (%) | Enantiomeric Purity (%) | Dipeptide Impurity (%) | Free Amino Acid (%) | Notes |
| Premium Grade | ≥ 99.5 | ≥ 99.8 | ≤ 0.1 | ≤ 0.1 | Stringent quality control for critical applications like GMP peptide manufacturing. |
| Standard Grade | ≥ 98.0 | ≥ 99.5 | Not always specified | Not always specified | Suitable for general research and development purposes. |
Alternative Analytical Techniques
While Reverse-Phase HPLC (RP-HPLC) is the gold standard for purity analysis, other techniques can provide complementary information:
-
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC, allowing for better separation of minor impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for each separated peak, enabling the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the main component and to detect and quantify certain impurities.
Experimental Protocols
A robust HPLC method is crucial for the accurate assessment of Fmoc-Glu(OtBu)-OH purity. The following is a representative protocol for the reversed-phase HPLC analysis of this compound.
Sample Preparation:
-
Prepare a stock solution of Fmoc-Glu(OtBu)-OH in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC Method:
| Parameter | Specification |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 30% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Visualizing the Workflow and Logic
To better understand the process of purity analysis and its importance, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between reagent purity and peptide synthesis outcome.
Caption: Workflow for the HPLC purity analysis of Fmoc-Glu(OtBu)-OH.
Caption: Impact of Fmoc-Glu(OtBu)-OH purity on peptide synthesis outcome.
References
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-Glu(OtBu)-OH [cem.com]
- 3. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to the Enantiomeric Purity of Commercially Available Fmoc-Glu(OtBu)-OH
For researchers, scientists, and professionals in drug development, the enantiomeric purity of amino acid building blocks is a critical parameter that directly impacts the synthesis, efficacy, and safety of peptide-based therapeutics. Fmoc-L-Glu(OtBu)-OH is a widely used derivative in solid-phase peptide synthesis (SPPS), and ensuring its high enantiomeric purity is paramount to avoid the introduction of undesirable diastereomeric impurities in the final peptide product. This guide provides a comparative overview of the enantiomeric purity of Fmoc-L-Glu(OtBu)-OH from various commercial suppliers and details the experimental protocols for its determination.
Comparison of Supplier Specifications
The enantiomeric purity of Fmoc-L-Glu(OtBu)-OH can vary between suppliers. Below is a summary of the publicly available specifications from several leading vendors. It is important to note that for the most accurate and lot-specific information, users should always refer to the Certificate of Analysis (CoA) provided with the product.
| Supplier | Product Name | Stated Enantiomeric Purity (L-isomer) |
| CEM Corporation | Fmoc-Glu(OtBu)-OH | ≥ 99.8%[1] |
| Sigma-Aldrich (Novabiochem®) | Fmoc-Glu(OtBu)-OH | ≥ 99.8% |
| Chem-Impex International | Fmoc-L-Glu(OtBu)-OH hydrate | ≥ 99.7% (Chiral HPLC)[2] |
| Bachem | Fmoc-Glu(OtBu)-OH · H₂O | Not explicitly stated on the product page, CoA required.[3][4] |
| Iris Biotech | Fmoc-L-Glu-OtBu | Not explicitly stated on the product page, CoA required.[5] |
| APExBIO | Fmoc-Glu(OtBu)-OH | "High-purity" - specific value not listed.[6] |
| Aapptec | Fmoc-Glu(OtBu)-OH | >99% |
| Thistle Scientific | Fmoc-Glu (Otbu)-OH >99% | >99% (overall purity), HPLC Purity ≥ 98.5% |
Note: The enantiomeric purity of the D-isomer, Fmoc-D-Glu(OtBu)-OH, is also a critical parameter for the synthesis of peptides containing D-amino acids. For example, Sigma-Aldrich (Novabiochem®) specifies an enantiomeric purity of ≥ 99.5% for their Fmoc-D-Glu(OtBu)-OH product.
Experimental Protocols for Determining Enantiomeric Purity
The most common and reliable method for determining the enantiomeric purity of Fmoc-protected amino acids is Chiral High-Performance Liquid Chromatography (Chiral HPLC). This technique utilizes a chiral stationary phase (CSP) to separate the enantiomers, allowing for their individual quantification.
Detailed Protocol for Chiral HPLC Analysis
This protocol is a synthesized methodology based on established practices for the chiral separation of Fmoc-amino acids.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: A polysaccharide-based column, such as a Lux Cellulose-2 (250 x 4.6 mm, 5 µm), is often effective.
-
Mobile Phase: A common mobile phase for reversed-phase separation of Fmoc-amino acids is a mixture of Acetonitrile (ACN) and an aqueous solution of 0.1% Trifluoroacetic Acid (TFA). A typical starting gradient is 60:40 (ACN:0.1% TFA).
-
Sample Solvent: The mobile phase is the ideal solvent for the sample.
-
Fmoc-L-Glu(OtBu)-OH sample and a racemic standard of Fmoc-DL-Glu(OtBu)-OH.
2. Sample Preparation:
-
Prepare a stock solution of the Fmoc-L-Glu(OtBu)-OH sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a stock solution of the racemic Fmoc-DL-Glu(OtBu)-OH standard at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Chromatographic Conditions:
-
Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water with 0.1% TFA (e.g., 60:40 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (or controlled at 25 °C for better reproducibility).
-
Detection: UV at 265 nm (the absorbance maximum for the Fmoc group).
-
Injection Volume: 10 µL.
4. System Suitability:
Before analyzing the sample, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the racemic standard solution.
-
The system is deemed suitable if:
-
The resolution between the two enantiomer peaks is greater than 1.5.
-
The tailing factor for each peak is between 0.8 and 1.5.
-
The relative standard deviation (RSD) for the peak areas of replicate injections is less than 2%.
-
5. Analysis and Data Interpretation:
-
Inject the prepared sample solution of Fmoc-L-Glu(OtBu)-OH.
-
Identify the peaks corresponding to the L- and D-enantiomers based on the retention times obtained from the racemic standard. Typically, the major peak will be the L-enantiomer.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
% ee = [(Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak)] x 100
For example, if the area of the L-enantiomer peak is 99.9 and the area of the D-enantiomer peak is 0.1, the enantiomeric excess would be:
% ee = [(99.9 - 0.1) / (99.9 + 0.1)] x 100 = 99.8%
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for Fmoc-protected amino acids due to their low volatility, GC-MS can be used to determine enantiomeric purity after derivatization. This method involves converting the amino acid into a more volatile derivative, which can then be separated on a chiral GC column.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining the enantiomeric purity of Fmoc-Glu(OtBu)-OH and the logical relationship between key experimental parameters.
Experimental workflow for enantiomeric purity determination.
Key parameters influencing enantiomeric separation.
References
A Comparative Guide to Alternative Protecting Groups for the Glutamic Acid Side Chain in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for the side chain of glutamic acid is a critical determinant in the successful synthesis of peptides. This decision directly influences yield, purity, and the potential for side reactions, particularly in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of commonly employed and alternative protecting groups for the γ-carboxyl group of glutamic acid, with a focus on their performance within the widely used Fmoc-SPPS strategy.
Performance Comparison of Glutamic Acid Side-Chain Protecting Groups
The ideal protecting group for the glutamic acid side chain must be stable throughout the iterative cycles of peptide synthesis and selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups. The most prevalent choices in Fmoc-SPPS are the tert-butyl (OtBu), benzyl (Bzl), and allyl (OAll) esters.[1]
Quantitative Data Summary
| Parameter | tert-Butyl (OtBu) | Benzyl (OBzl) | Allyl (OAll) | 2-Phenylisopropyl (O-2-PhiPr) |
| Deprotection Conditions | Strong acid (e.g., high concentration of TFA)[2] | Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HF, TFMSA)[2] | Palladium(0)-catalyzed allyl transfer[2] | 1% TFA in DCM[3] |
| Orthogonality to Fmoc Group | Excellent[1] | Excellent[1] | Excellent[1] | Excellent[3] |
| Prevention of Pyroglutamate Formation | Excellent[1] | Moderate[1] | Good[1] | Not widely reported |
| Prevention of Glutarimide Formation | Excellent[1] | Moderate[1] | Good[1] | Not widely reported |
| Suitability for Protected Fragments | No[1] | Yes[1] | Yes[1] | Yes[3] |
| Typical Crude Peptide Purity | High[1] | Moderate to High[1] | Moderate to High[1] | High |
| Key Advantages | High stability to base-labile Fmoc deprotection; compatible with standard cleavage from many resins.[2] | Orthogonal to acid- and base-labile protecting groups; useful in fragment condensation strategies.[2] | Orthogonal to both acid- and base-labile protecting groups; allows for selective on-resin modification.[2] | Allows for selective deprotection in the presence of tBu-based groups.[3] |
| Potential Side Reactions | Formation of t-butyl cations that can lead to alkylation of sensitive residues (e.g., Trp, Met, Cys); potential for pyroglutamate formation.[2] | Requires an additional, orthogonal deprotection step; potential for incomplete removal.[2] | Requires a specific palladium catalyst and scavenger; potential for catalyst contamination.[2] | Limited commercial availability and data. |
Experimental Protocols
Detailed methodologies for the deprotection of the γ-carboxyl protecting groups of glutamic acid are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and solid support.
Deprotection of γ-tert-Butyl (OtBu) Ester
This procedure is typically performed concurrently with the final cleavage of the peptide from the resin.[2]
-
Reagents:
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Dichloromethane (DCM) for washing.
-
Cold diethyl ether for precipitation.
-
-
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Remove the DCM and add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Deprotection of γ-Benzyl (OBzl) Ester
This protocol describes the removal of the benzyl group via catalytic hydrogenation.[2]
-
Reagents:
-
Palladium on charcoal (Pd/C) catalyst (10%).
-
Methanol (MeOH) or a mixture of MeOH/H₂O/Acetic Acid.
-
Hydrogen gas (H₂).
-
-
Procedure:
-
Dissolve the protected peptide in a suitable solvent (e.g., MeOH).
-
Add the Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the deprotected peptide.
-
Deprotection of γ-Allyl (OAll) Ester
This protocol outlines the removal of the allyl group using a palladium catalyst.[2]
-
Reagents:
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄).
-
Scavenger (e.g., Phenylsilane (PhSiH₃)).
-
Dichloromethane (DCM).
-
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of the palladium catalyst and scavenger in DCM.
-
Add the catalyst solution to the resin.
-
Gently agitate the mixture at room temperature for 1-2 hours, protecting it from light.
-
Wash the resin thoroughly with DCM and a chelating agent solution (e.g., sodium N,N-diethyldithiocarbamate) to remove residual palladium.
-
Wash the resin with DCM and DMF.
-
Visualizing the Chemistry
The following diagrams illustrate the structures of the protected glutamic acid side chains, a general workflow for SPPS, and a decision-making guide for selecting an appropriate protecting group.
Caption: Structures of common protecting groups on the glutamic acid side chain.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting a glutamic acid side-chain protecting group.
Conclusion
The selection of a protecting group for the glutamic acid side chain is a critical decision in peptide synthesis that must be tailored to the specific requirements of the target peptide. The tert-butyl (OtBu) group remains the workhorse for standard Fmoc-SPPS due to its high stability and compatibility with final cleavage conditions.[2] For strategies involving the synthesis of protected peptide fragments or requiring orthogonal deprotection, benzyl (OBzl) and allyl (OAll) esters offer valuable alternatives.[1][2] Newer, more specialized protecting groups like 2-phenylisopropyl (O-2-PhiPr) provide even greater flexibility for complex synthetic schemes.[3] A thorough understanding of the advantages and limitations of each protecting group, as outlined in this guide, is essential for the successful synthesis of complex peptides in research and drug development.
References
A Comparative Guide to Coupling Reagents for Fmoc-Glu(OtBu)-OH in Peptide Synthesis
The selection of an appropriate coupling reagent is a critical determinant for the successful solid-phase peptide synthesis (SPPS) involving Fmoc-Glu(OtBu)-OH. The efficiency of peptide bond formation, prevention of side reactions such as racemization, and the overall purity of the final peptide are profoundly influenced by this choice. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data and protocols, to assist researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Common Coupling Reagents
The choice of coupling reagent directly impacts reaction kinetics and the potential for side reactions. Uronium/aminium and phosphonium salt-based reagents are generally favored for their high reactivity, especially in sterically hindered couplings. Carbodiimides, when used with additives, offer a cost-effective and low-racemization alternative. The following table summarizes the performance of several key coupling reagents.
| Coupling Reagent/System | Relative Reactivity | Key Advantages | Potential Drawbacks & Considerations |
| HATU / HCTU | Very High | High efficiency and fast reaction times, effective for sterically hindered residues.[1] HCTU is a more cost-effective alternative to HATU with similar performance.[1] | High cost (especially HATU).[1] Excess reagent can cause guanidinylation of the N-terminal amine.[2] Requires a base (e.g., DIPEA, Collidine).[3] |
| PyAOP | Very High | Excellent for sterically hindered couplings, including N-methylated amino acids.[1] | High cost. Generates pyrrolidine, a regulated substance, as a byproduct. |
| HBTU / TBTU | High | Efficient and widely used reagents with a long history of success.[4] Can reduce racemization to insignificant levels when used with HOBt.[4] | Less effective than HATU/HCTU for highly hindered couplings.[5] Can also cause guanidinylation if used in excess.[4] |
| DIC / Oxyma | Moderate | Cost-effective and provides low levels of racemization.[1] Oxyma is a safer and more effective additive than the potentially explosive HOBt. | Lower reactivity may necessitate longer coupling times or double coupling for difficult sequences.[1] The byproduct of DIC (diisopropylurea) is soluble in DMF, avoiding precipitation issues seen with DCC. |
| DIC / HOBt | Moderate | A classic, cost-effective combination that minimizes racemization.[4] The addition of HOBt is crucial to prevent side reactions and act as a catalyst. | HOBt has safety concerns (potentially explosive). Lower reactivity compared to uronium/phosphonium salts. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are generalized for manual solid-phase peptide synthesis and may require optimization based on the specific peptide sequence and resin.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The overall process of adding an amino acid during Fmoc-based SPPS follows a cyclical procedure.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol for Coupling with HATU
This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.[1]
-
Add N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution.[1][6]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[6]
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines or bromophenol blue test for secondary amines).
-
If the coupling is incomplete, the coupling step can be repeated (a "double coupling").[5]
-
After complete coupling, wash the resin extensively with DMF (5-7 times) and DCM (3-5 times).[1]
-
-
Chain Elongation: Repeat the deprotection and coupling cycles for subsequent amino acids.[1][6]
Protocol for Coupling with DIC/Oxyma
This protocol is a cost-effective alternative that minimizes racemization.
-
Resin Preparation and Fmoc Deprotection: Follow the same procedure as described in the HATU protocol.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents) and Oxyma (3-5 equivalents) in a minimal amount of DMF.[7]
-
Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.
-
Allow the mixture to activate for 5-10 minutes at room temperature.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. Longer coupling times may be necessary compared to HATU.
-
-
Monitoring and Washing: Follow the same procedure as described in the HATU protocol.
Mechanism of Peptide Coupling
The fundamental role of a coupling reagent is to activate the carboxylic acid of the incoming Fmoc-amino acid, making it susceptible to nucleophilic attack by the free amine on the resin-bound peptide chain.
Caption: The role of coupling reagents in activating the amino acid for peptide bond formation.
Conclusion
For routine synthesis of standard peptides containing Fmoc-Glu(OtBu)-OH, the combination of DIC/Oxyma offers a reliable and economical solution with a low risk of racemization.[1] For more challenging sequences, sterically hindered couplings, or when speed is a priority, high-reactivity uronium/aminium reagents like HATU and HCTU are the recommended choices.[1] HCTU, in particular, provides a balance of high performance and lower cost compared to HATU.[1] The selection should ultimately be guided by the specific requirements of the peptide sequence, budgetary constraints, and the desired purity of the final product.
References
The Influence of Glutamic Acid Derivatives on Peptide Structure and Function: A Comparative Guide
The modification of amino acid residues is a powerful strategy in peptide drug design and development, enabling the optimization of therapeutic properties such as stability, target affinity, and bioavailability. Glutamic acid, with its carboxylic acid side chain, presents a versatile scaffold for a variety of modifications. This guide provides a comparative analysis of three key glutamic acid derivatives—pyroglutamic acid (pGlu), gamma-carboxyglutamic acid (Gla), and N-methylated glutamic acid—and their impact on the structure and function of peptides. Experimental data is presented to offer a clear comparison for researchers, scientists, and drug development professionals.
Pyroglutamic Acid (pGlu): Enhancing Stability with a Cyclized N-Terminus
Pyroglutamic acid is a derivative of glutamic acid formed through the intramolecular cyclization of an N-terminal glutamic acid or glutamine residue. This modification is frequently observed in naturally occurring peptides and proteins, such as thyrotropin-releasing hormone (TRH), and is a common strategy to enhance peptide stability.[1]
Impact on Peptide Stability
The primary advantage of an N-terminal pGlu residue is the protection it affords against degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus of a peptide.[2] This cyclization effectively blocks the free amino group required for aminopeptidase recognition, thereby extending the peptide's half-life.
The rate of pGlu formation from N-terminal glutamic acid is dependent on pH and temperature. Studies on immunoglobulin gamma antibodies have shown that the half-life of the N-terminal glutamic acid was approximately 9 months in a pH 4.1 buffer at 45 °C, with minimal formation at pH 6.2 and increased formation at pH 4 and pH 8.[3] Interestingly, for some peptides, the rate of pGlu formation can be greater in a lyophilized (solid) state than in solution, particularly in the pH range of 5.5-6.[4][5]
| Peptide/Protein | Modification | Experimental Conditions | Effect on Stability | Reference |
| Immunoglobulin Gamma | N-terminal Glu to pGlu | pH 4.1, 45°C | Half-life of N-terminal Glu ~9 months | [3] |
| Model Peptide (EVQLVESGGGLVQPGGSLR) | N-terminal Glu to pGlu | pH 5.5-6, 50°C | Rate of formation greater in solid state than in solution | [4][5] |
| Thyrotropin-Releasing Hormone (TRH) | N-terminal pGlu | In vivo | Longer half-life compared to peptides of similar size | [1] |
Impact on Peptide Function
The effect of pGlu formation on peptide function is context-dependent. For many bioactive peptides, the presence of an N-terminal pGlu is crucial for their biological activity. However, in other cases, this modification can be detrimental. For instance, a melanoma vaccine candidate, the ELA peptide, lost its ability to elicit a cytotoxic T lymphocyte (CTL) response after its N-terminal glutamic acid was converted to pyroglutamic acid.[6] This highlights the importance of evaluating the functional consequences of this modification for each specific peptide.
| Peptide | Modification | Functional Assay | Impact on Function | Reference |
| Thyrotropin-Releasing Hormone (TRH) | N-terminal pGlu | Receptor binding and signaling | Essential for activity | [7] |
| ELA (Melan-A/MART-1 analog) | N-terminal Glu to pGlu | Cytotoxic T Lymphocyte (CTL) activity | Loss of activity | [6] |
Gamma-Carboxyglutamic Acid (Gla): A Key to Calcium-Dependent Function
Gamma-carboxyglutamic acid is a post-translationally modified amino acid where an additional carboxyl group is added to the gamma-carbon of a glutamic acid residue. This modification is catalyzed by a vitamin K-dependent carboxylase and is a hallmark of proteins involved in blood coagulation and bone metabolism.[8][9]
Impact on Peptide Structure and Function
The defining feature of Gla residues is their ability to bind divalent cations, most notably calcium ions (Ca²⁺), with high affinity.[9] This calcium-binding property is essential for the proper folding and function of Gla-containing proteins. The two carboxyl groups on the Gla side chain chelate calcium ions, inducing conformational changes that are often necessary for protein-protein or protein-membrane interactions.[10][11]
The affinity for calcium can be influenced by the number and arrangement of Gla residues. A single Gla residue exhibits moderate affinity for calcium, while the presence of two or more Gla residues can lead to cooperative binding and a significant increase in affinity.[12]
| Peptide/Protein | Number of Gla Residues | Calcium Binding Affinity (Kd) | Effect of Ca²⁺ Binding | Reference |
| Model Peptide | 1 | ~14-18 mM | Moderate binding | [12] |
| Model Peptide | 2 | ~0.6 mM | Cooperative binding, 25-fold increased affinity | [12] |
| Conantokin-T | 4 | High affinity | Induces conformational change, essential for NMDA receptor antagonist activity | [13][14] |
| Prothrombin Fragment 1 | 10 | High affinity | Mediates binding to phospholipid membranes | [15] |
A prominent example of the functional importance of Gla is found in the conantokin family of peptides from cone snail venom. These peptides are potent antagonists of the N-methyl-D-aspartate (NMDA) receptor.[16][17] Conantokin-T, which contains four Gla residues, adopts a stable alpha-helical structure that is crucial for its biological activity.[18][19] The Gla residues are directly involved in coordinating calcium ions, which in turn stabilizes the peptide's conformation.[13]
N-Methylated Glutamic Acid: Enhancing Permeability and Stability
N-methylation involves the addition of a methyl group to the amide nitrogen of the peptide backbone. While this modification can be applied to any amino acid, its application to glutamic acid can influence its properties. O-methylation of the glutamic acid side chain can also occur, though it is often considered an artifact of sample preparation in acidic methanol.[20][21]
Impact on Peptide Properties
Backbone N-methylation is a widely used strategy to improve the pharmacokinetic properties of peptide therapeutics.[22] The addition of a methyl group can:
-
Increase Metabolic Stability: The steric hindrance provided by the methyl group can protect the adjacent peptide bond from proteolytic cleavage.[23]
-
Enhance Membrane Permeability: By replacing the amide proton, N-methylation reduces the hydrogen bonding capacity of the peptide backbone, making it more lipophilic and better able to cross cell membranes.[24][25]
A study on a library of cyclic hexapeptides demonstrated that multiple N-methylations could significantly improve intestinal permeability in a Caco-2 cell model. While a direct correlation with the number of N-methyl groups was not observed, specific positions of methylation were found to be critical for enhanced permeability.[26]
| Peptide Class | Modification | Permeability Assay | Effect on Permeability | Reference |
| Cyclic Hexapeptides | Multiple N-methylations | Caco-2 model | Significant increase in permeability for some analogs | [26] |
| Somatostatin Analogs | Triple N-methylation | Caco-2 model | 4-fold increase in permeability | [24] |
It is important to note that N-methylation can also impact peptide conformation and receptor binding affinity, and therefore must be carefully evaluated for each position in the peptide sequence.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.
Methodology:
-
Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be free of components that absorb in the far-UV region.
-
Instrumentation: Use a CD spectropolarimeter equipped with a temperature-controlled cell holder.
-
Data Acquisition: Record CD spectra from 190 to 260 nm in a quartz cuvette with a path length of 1 mm. Data is typically collected at a constant temperature (e.g., 25°C).
-
Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements. An α-helix is characterized by negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. A β-sheet shows a negative band around 218 nm and a positive band around 195 nm. A random coil displays a strong negative band near 198 nm.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a peptide-ligand interaction (e.g., Gla-peptide binding to Ca²⁺).
Methodology:
-
Sample Preparation: Prepare the peptide and the ligand (e.g., CaCl₂) in the same buffer to minimize heat of dilution effects. The peptide is placed in the sample cell, and the ligand in the injection syringe.
-
Instrumentation: Use an isothermal titration calorimeter.
-
Titration: A series of small injections of the ligand into the sample cell is performed. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to peptide. The resulting isotherm is fitted to a binding model to determine the Kd, n, ΔH, and ΔS.
Mass Spectrometry (MS) for Modification Analysis
Objective: To confirm the presence and location of glutamic acid derivatives in a peptide.
Methodology:
-
Sample Preparation: The peptide sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
MS Analysis: In the first stage (MS1), the mass-to-charge ratio (m/z) of the intact peptide is measured to determine its molecular weight. A mass shift will indicate the presence of a modification (e.g., +44 Da for carboxylation, -18 Da for pyroglutamic acid formation from glutamic acid, +14 Da for methylation).
-
Tandem MS (MS/MS) Analysis: The peptide ion of interest is isolated and fragmented. The resulting fragment ions provide sequence information and allow for the precise localization of the modification.
Visualizations
Caption: Impact of Glutamic Acid Derivatives on Peptide Properties.
Caption: Workflow for Characterizing Modified Peptides.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability and CTL activity of N-terminal glutamic acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of a synaptosomal thyrotropin releasing hormone-inactivating pyroglutamate aminopeptidase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 10. Gla domain - Wikipedia [en.wikipedia.org]
- 11. The Ca2+ ion and membrane binding structure of the Gla domain of Ca-prothrombin fragment 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium binding properties of synthetic gamma-carboxyglutamic acid-containing marine cone snail "sleeper" peptides, conantokin-G and conantokin-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of cations to individual gamma-carboxyglutamate residues of conantokin-G and conantokin-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein structural requirements and properties of membrane binding by gamma-carboxyglutamic acid-containing plasma proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conantokin - Wikipedia [en.wikipedia.org]
- 17. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conantokin-T. A gamma-carboxyglutamate containing peptide with N-methyl-d-aspartate antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of the solution structures of conantokin-G and conantokin-T by CD and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Observation of the side chain O-methylation of glutamic acid or aspartic acid containing model peptides by electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Review of Fmoc-Glu(OtBu)-OH in recent drug discovery literature.
In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, the strategic selection of building blocks is paramount to ensure synthetic efficiency and the desired pharmacological profile of the final molecule. Fmoc-Glu(OtBu)-OH has long been a cornerstone in solid-phase peptide synthesis (SPPS) for the incorporation of glutamic acid residues. Its widespread use is attributed to the orthogonal protection strategy it employs: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and the acid-labile tert-butyl (OtBu) group for the side-chain carboxyl group. This allows for the sequential and controlled assembly of peptide chains.[1][2]
This guide provides an objective comparison of Fmoc-Glu(OtBu)-OH with key alternatives encountered in recent drug discovery literature, supported by available performance data and detailed experimental protocols.
Performance Comparison of Glutamic Acid Derivatives
The choice of a protected glutamic acid derivative significantly influences coupling efficiency, the propensity for side reactions, and the overall synthetic strategy, especially for complex peptides. While direct, head-to-head quantitative comparisons under identical conditions are limited in publicly available literature, a summary of expected outcomes based on the known properties of the protecting groups can be compiled.[3]
Table 1: Comparison of Side-Chain Protecting Groups for Fmoc-Glu-OH Derivatives
| Parameter | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OAll)-OH | Fmoc-Glu(O-2-PhiPr)-OH | Z-Glu(OBzl)-OH |
| Primary Application | Standard linear and simple cyclic peptides | On-resin side-chain modification/cyclization | On-resin side-chain cyclization | Boc/Bzl strategy, orthogonal synthesis |
| Deprotection Condition | Strong Acid (e.g., TFA)[1] | Pd(0) catalyst[4] | Mild Acid (e.g., 1% TFA)[4][5] | Strong Acid (HF) or Hydrogenolysis[1] |
| Orthogonality | Orthogonal to Fmoc deprotection | Orthogonal to both Fmoc and tBu deprotection[4] | "Quasi-orthogonal" to tBu group[5] | Orthogonal to Fmoc and tBu groups |
| Expected Crude Purity (Model Linear Peptide) | ~85-95%[6] | Sequence-dependent | ~80-90%[6] | ~75-85%[7] |
| Expected Overall Yield (Model Peptide) | ~45-55%[7] | Generally lower due to additional steps | Dependent on cyclization efficiency | ~50-60%[7] |
| Key Advantages | Robust, cost-effective, well-established[6] | Full orthogonality for complex modifications | Enables efficient on-resin cyclization[2] | Established chemistry, alternative orthogonality[1] |
| Potential Drawbacks | Not suitable for on-resin side-chain modification | Requires specialized reagents and conditions | Higher cost, slightly lower purity in linear synthesis[6] | Harsh deprotection conditions (HF)[1] |
Table 2: Performance Comparison with N-Methylated Analogue
| Parameter | Fmoc-Glu(OtBu)-OH | Fmoc-N-Me-Glu(OtBu)-OH |
| Coupling Efficiency | High with standard reagents[8] | Lower due to steric hindrance; requires potent reagents (e.g., HATU, HCTU)[8][9] |
| Risk of Racemization | Low under optimized conditions[9] | Higher propensity for racemization[9] |
| Key Application | Standard peptide synthesis | Introduction of N-methylation to improve proteolytic stability and membrane permeability[9][10] |
| Synthetic Challenge | Low | High; requires optimized protocols and longer coupling times[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of these building blocks into a peptide sequence. The following are generalized protocols for manual solid-phase peptide synthesis.
Protocol 1: Standard Coupling of Fmoc-Glu(OtBu)-OH
This protocol is for the incorporation of Fmoc-Glu(OtBu)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).
1. Resin Swelling and Fmoc Deprotection:
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group from the resin-bound peptide.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents), a coupling reagent such as HCTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test or bromophenol blue test).
3. Washing:
-
After complete coupling, wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
4. Chain Elongation:
-
Repeat the deprotection, coupling, and washing steps for the subsequent amino acids in the sequence.
5. Final Cleavage and Deprotection:
-
Once the peptide sequence is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours to cleave the peptide from the resin and remove the OtBu side-chain protecting group.[1]
-
Precipitate the peptide in cold diethyl ether.
Protocol 2: Optimized Coupling for Fmoc-N-Me-Glu(OtBu)-OH
Due to steric hindrance, the coupling of N-methylated amino acids requires more potent reagents and potentially longer reaction times.[9][10]
1. Resin Swelling and Fmoc Deprotection:
-
Follow the same procedure as in Protocol 1.
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-N-Me-Glu(OtBu)-OH (3-4 equivalents) and a more potent coupling reagent such as HATU (2.9-3.9 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature. Coupling times may need to be extended to 2-4 hours or even overnight.[3]
-
Monitor the reaction for completion. A double coupling (repeating the coupling step with fresh reagents) may be necessary to achieve a high yield.
3. Subsequent Steps:
-
Follow the washing, chain elongation, and final cleavage steps as outlined in Protocol 1.
Visualizing Synthetic Workflows and Pathways
Diagrams illustrating the key processes in peptide synthesis can aid in understanding the logical flow and chemical transformations.
Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified mechanisms for Fmoc and OtBu protecting group removal.
Conclusion
Fmoc-Glu(OtBu)-OH remains the workhorse for the incorporation of glutamic acid in routine solid-phase peptide synthesis due to its robustness, cost-effectiveness, and the extensive body of knowledge surrounding its use. However, for more complex drug discovery applications, such as the synthesis of cyclic peptides or peptides with enhanced stability, alternatives like Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-N-Me-Glu(OtBu)-OH offer distinct advantages. The selection of the appropriate glutamic acid derivative is a critical decision that must be guided by the desired properties of the final peptide and the overall synthetic strategy. While the incorporation of modified building blocks may present synthetic challenges, the potential improvements in the pharmacological properties of the resulting peptide therapeutics often justify the additional optimization required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Fmoc-Glu(OtBu)-OH in Peptide Synthesis: Performance, Alternatives, and Experimental Insights
For researchers, scientists, and professionals in drug development, the strategic incorporation of glutamic acid into peptide sequences is crucial for modulating the charge, solubility, and biological activity of novel therapeutics. The choice of the protected amino acid derivative is a critical decision that dictates the success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Fmoc-Glu(OtBu)-OH, the industry standard, with its key alternatives, supported by experimental data and detailed protocols.
Fmoc-Glu(OtBu)-OH: The Gold Standard
Fmoc-L-Glu(OtBu)-OH is the most widely used derivative for introducing glutamic acid residues in SPPS utilizing the popular Fmoc/tBu chemistry.[1] Its prevalence is due to a robust and orthogonal protection strategy. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino terminus is labile to mild basic conditions (typically 20% piperidine in DMF), enabling sequential peptide chain elongation.[1][2] Concurrently, the tert-butyl (OtBu) ester protecting the side-chain carboxyl group is stable to these basic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step from the resin.[1][3] This orthogonality is the cornerstone of modern SPPS, ensuring controlled and specific peptide bond formation.[4]
Comparison with Key Alternatives
While Fmoc-Glu(OtBu)-OH is a reliable choice for linear peptides, specific applications may necessitate alternative derivatives with different functionalities and deprotection schemes. The following sections compare its performance against other commercially available options.
For Cyclic Peptides: Fmoc-Glu(O-2-PhiPr)-OH
For the synthesis of side-chain to side-chain lactam-bridged cyclic peptides, Fmoc-Glu(O-2-PhiPr)-OH emerges as a superior alternative.[5] The key advantage lies in the lability of the 2-phenylisopropyl (O-2-PhiPr) protecting group under very mild acidic conditions (e.g., 1% TFA in DCM), which allows for selective deprotection while the peptide is still attached to the resin.[5] This "quasi-orthogonal" strategy enables a more efficient on-resin cyclization workflow, avoiding the more complex solution-phase cyclization required when using Fmoc-Glu(OtBu)-OH.[5]
For Peptides with Enhanced Therapeutic Properties: Fmoc-N-Me-Glu(OtBu)-OH
N-methylation of the peptide backbone is a powerful strategy to enhance metabolic stability, cell permeability, and oral bioavailability.[6][7] Fmoc-N-Me-Glu(OtBu)-OH allows for the introduction of these beneficial properties. However, this modification introduces a significant challenge: steric hindrance. The methyl group on the α-nitrogen obstructs the coupling reaction, often leading to lower yields and requiring more potent coupling reagents and optimized protocols to achieve satisfactory results.[8][9]
Alternative Protecting Group Strategies: Z-Glu-OBzl
Belonging to the traditional Boc/Bzl protection scheme, Z-Glu-OBzl offers a different orthogonal approach.[10] The benzyloxycarbonyl (Z) group (for α-amino protection) and the benzyl (Bzl) ester (for side-chain protection) are typically removed by strong acids like hydrogen fluoride (HF) or catalytic hydrogenation.[10] While effective, this strategy is now less common than the Fmoc/tBu approach, which employs milder deprotection conditions for the growing peptide chain.
Performance Comparison
The following tables summarize the qualitative and expected quantitative outcomes when using Fmoc-Glu(OtBu)-OH and its alternatives. Direct head-to-head quantitative data is often limited in publicly available literature, so this data is based on the known chemical properties of the protecting groups and general observations in SPPS.[11]
Table 1: General Performance and Applications
| Derivative | Primary Application | Key Advantage | Major Drawback |
| Fmoc-Glu(OtBu)-OH | Standard linear peptide synthesis | Robust, well-established, orthogonal to Fmoc | Requires strong acid for final cleavage; not ideal for on-resin cyclization |
| Fmoc-Glu(O-2-PhiPr)-OH | On-resin side-chain cyclization | Side-chain deprotection under very mild acid, enabling efficient on-resin workflow | More specialized and potentially higher cost |
| Fmoc-N-Me-Glu(OtBu)-OH | Peptides requiring enhanced stability/permeability | Improves pharmacokinetic properties of the peptide[6] | Significant steric hindrance leads to difficult couplings[8] |
| Z-Glu-OBzl | Peptides synthesized via Boc/Bzl strategy | Different orthogonality; stable protecting groups | Requires harsh cleavage conditions (e.g., HF)[10] |
Table 2: Expected Synthesis Outcomes and Side Reactions
| Derivative | Expected Crude Purity | Coupling Efficiency | Common Side Reactions |
| Fmoc-Glu(OtBu)-OH | ~75-85%[10] | >99% with standard reagents | Pyroglutamate formation, Piperidinyl adducts[10] |
| Fmoc-Glu(O-2-PhiPr)-OH | Higher for cyclic peptides due to efficient on-resin cyclization[5] | >99% | Minimized side products due to steric bulk of the protecting group[5] |
| Fmoc-N-Me-Glu(OtBu)-OH | Variable; highly dependent on protocol optimization | Lower; requires potent coupling reagents and longer reaction times[7][9] | Deletion sequences (due to incomplete coupling), Racemization[8][11] |
| Z-Glu-OBzl | ~70-80%[10] | >99% | Pyroglutamate formation, Alkylated products from cleavage[10] |
Experimental Protocols
Detailed methodologies are essential for the successful incorporation of these amino acid derivatives.
Standard Protocol for Fmoc-Glu(OtBu)-OH in SPPS
-
Resin Swelling: Swell the synthesis resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once) to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[1]
-
Coupling:
-
Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test.[1]
-
Wash: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling cycles for subsequent amino acids.
-
Final Cleavage: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the OtBu side-chain protecting group.[5]
Optimized Protocol for Coupling Fmoc-N-Me-Glu(OtBu)-OH
Due to steric hindrance, the protocol for N-methylated derivatives requires modification.
-
Resin Swelling & Deprotection: Follow steps 1 and 2 of the standard protocol.
-
Coupling:
-
Use a more potent coupling reagent like HATU or PyAOP (3-5 equivalents).[9][12]
-
Dissolve Fmoc-N-Me-Glu(OtBu)-OH, HATU, and an additive like HOAt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.[7][11]
-
Add the activated solution to the resin and extend the coupling time to 2-4 hours.[7][11]
-
Consider performing a "double coupling" where the reaction is repeated with a fresh batch of activated amino acid to ensure completion.[8]
-
-
Monitoring: Use the bromophenol blue test, as the standard ninhydrin test is not effective for secondary amines.[8]
-
Wash, Repeat, and Cleavage: Follow steps 5-7 of the standard protocol.
Visualizing the Workflow
Diagrams help clarify the complex processes and relationships in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Benchmarking Fmoc-Glu(OtBu)-OH from Various Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of reagents are paramount to achieving reliable and reproducible results in solid-phase peptide synthesis (SPPS). Fmoc-Glu(OtBu)-OH is a critical building block for the incorporation of glutamic acid residues into synthetic peptides. Variations in purity, enantiomeric integrity, and the presence of subtle impurities among different suppliers can significantly impact coupling efficiency, yield, and the purity of the final peptide. This guide provides an objective framework for benchmarking Fmoc-Glu(OtBu)-OH from different suppliers, complete with supporting experimental protocols and data presentation.
The selection of a suitable supplier for Fmoc-protected amino acids should be based on rigorous analytical evaluation. Key quality attributes to consider include chemical purity, enantiomeric purity, and the presence of process-related impurities such as dipeptides, free amino acids, and residual solvents or reagents like acetic acid.[1][2]
Comparative Analysis of Key Quality Attributes
To effectively compare Fmoc-Glu(OtBu)-OH from different suppliers, a systematic analytical approach is required. The following table summarizes the critical parameters and presents a hypothetical comparison based on typical specifications offered by major suppliers.
Table 1: Comparative Data for Fmoc-Glu(OtBu)-OH from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria | Analytical Method |
| Appearance | White to off-white powder | White powder | White to off-white powder | White to off-white powder | Visual Inspection |
| Identity (IR) | Conforms to reference | Conforms to reference | Conforms to reference | Conforms to reference | Infrared Spectroscopy |
| HPLC Purity | 99.5% | 99.8% | 99.2% | ≥ 99.0%[1][3] | Reversed-Phase HPLC |
| Enantiomeric Purity (D-Isomer) | 0.05% | < 0.02% | 0.10% | ≤ 0.2% | Chiral HPLC[4] |
| Mass Spectrum | Conforms | Conforms | Conforms | Conforms to structure | Mass Spectrometry (MS) |
| ¹H NMR | Conforms | Conforms | Conforms | Conforms to structure | ¹H NMR Spectroscopy |
| Melting Point | 88-92 °C | 90-95 °C | 86-91 °C | 80-95 °C[1] | Capillary Melting Point |
| Specific Optical Rotation | -17.5° (c=1 in DMF) | -18.2° (c=1 in DMF) | -17.0° (c=1 in DMF) | -16.5 ± 2° (c=1 in DMF)[5][6] | Polarimetry |
| Water Content (Karl Fischer) | 0.2% | 0.1% | 0.5% | ≤ 0.5% | Karl Fischer Titration |
| Residual Acetic Acid | < 0.02% | < 0.01% | 0.05% | ≤ 0.02%[2] | Ion Chromatography or GC-MS |
Experimental Protocols
Detailed and consistent methodologies are crucial for an accurate comparison. Below are the protocols for the key analytical techniques cited in the comparison.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method determines the chemical purity of the Fmoc-Glu(OtBu)-OH by separating it from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve 1 mg of Fmoc-Glu(OtBu)-OH in 1 mL of 50:50 Acetonitrile/Water.
-
Procedure: Equilibrate the column with the initial gradient conditions. Inject 10 µL of the sample and run the gradient program. Purity is calculated based on the area percentage of the main peak.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is essential for quantifying the presence of the unwanted D-enantiomer, which can lead to diastereomeric impurities in the final peptide.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (e.g., CHIRALPAK® IA).[4]
-
Mobile Phase: A mixture of hexane, ethanol, and a small amount of an acidic modifier (e.g., TFA), optimized for enantiomeric separation. A typical starting point is 85:15 (Hexane:Ethanol) + 0.1% TFA.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve 1 mg of Fmoc-Glu(OtBu)-OH in 1 mL of the mobile phase.
-
Procedure: Inject 10 µL of the sample and run the isocratic mobile phase. The percentage of the D-isomer is determined by the peak area relative to the total area of both enantiomer peaks.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Integrity
¹H NMR is used to confirm the chemical structure of the molecule and to detect any structural impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Procedure: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integrations of the protons should be consistent with the known structure of Fmoc-Glu(OtBu)-OH. Pay close attention to the regions corresponding to the Fmoc, tert-butyl, and amino acid backbone protons.
Mass Spectrometry (MS) for Molecular Weight Confirmation
MS is used to confirm the molecular weight of the compound.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
Procedure: Infuse the sample into the mass spectrometer. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of Fmoc-Glu(OtBu)-OH (425.47 g/mol ).
Visualizing the Benchmarking Process
A clear workflow ensures that the comparison is systematic and logical. The following diagrams illustrate the experimental workflow and the logical relationship between quality control tests and the final application.
Caption: Experimental workflow for benchmarking Fmoc-Glu(OtBu)-OH from different suppliers.
Caption: Logical relationship between quality control parameters and successful peptide synthesis.
By implementing this structured benchmarking approach, researchers can make informed decisions when selecting a supplier for Fmoc-Glu(OtBu)-OH, ultimately enhancing the quality and reliability of their peptide synthesis endeavors.
References
- 1. Fmoc-Glu(OtBu)-OH Novabiochem 71989-18-9 [sigmaaldrich.com]
- 2. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 3. Fmoc-Glu(OtBu)-OH [cem.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 [sigmaaldrich.com]
Safety Operating Guide
Personal protective equipment for handling Fmoc-Glutamol(OtBu)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Fmoc-Glu(OtBu)-OH. Adherence to proper personal protective equipment (PPE) guidelines, operational protocols, and disposal plans is critical to minimize exposure and mitigate potential hazards. While the toxicological properties of Fmoc-Glu(OtBu)-OH have not been fully investigated, it may be harmful if inhaled or swallowed and may cause respiratory tract irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is essential for all personnel involved in the handling, transfer, or disposal of Fmoc-Glu(OtBu)-OH.[2] The specific type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.[3]
| Body Part | Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles or Glasses | Must conform to appropriate government standards such as EN166 (EU) or NIOSH (US) to protect against potential splashes and airborne particles.[1][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or latex gloves are recommended.[4] Gloves must be inspected for integrity before each use and disposed of after handling.[1][3] Proper glove removal technique should be used to avoid skin contact.[3] |
| Body | Laboratory Coat | A fully buttoned, chemical-resistant lab coat is required to protect skin.[2] Impervious clothing should be worn.[3] |
| Respiratory | Dust Mask (as needed) | If there is a risk of generating dust, a dust respirator or a mask such as a type N95 (US) or type P1 (EN 143) is recommended.[1][5] In case of insufficient ventilation, a self-contained breathing apparatus may be necessary.[6][7] |
Operational Protocol: Step-by-Step Handling
Strict adherence to the following workflow is required to minimize exposure and ensure a safe laboratory environment.
-
Preparation :
-
Consult Safety Data Sheet (SDS) : Before beginning work, all personnel must review the most current SDS for the compound.[2]
-
Designate Handling Area : All handling of Fmoc-Glu(OtBu)-OH should occur in a well-ventilated area, preferably a certified chemical fume hood.[2][3]
-
Gather PPE : Collect all necessary PPE as outlined in the table above.[2]
-
-
Handling :
-
Wear Appropriate PPE : Don all required personal protective equipment before handling the compound.[2]
-
Avoid Dust Formation : Handle the compound carefully to avoid the formation of dust and aerosols.[3]
-
Portioning and Weighing : Conduct any weighing or transfer of the solid compound within the designated fume hood.[2] Use appropriate tools to minimize dust creation.[2]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[1][3]
-
-
Cleanup :
Caption: Workflow for the safe handling of Fmoc-Glu(OtBu)-OH.
Disposal Plan
A comprehensive disposal plan is critical to mitigate environmental impact and ensure regulatory compliance.
-
Waste Segregation : All solid waste contaminated with Fmoc-Glu(OtBu)-OH, including used gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2] Unused or expired products should also be treated as hazardous waste.[2]
-
Container Management : Waste containers must be kept closed except when adding waste and stored in a designated secondary containment area away from incompatible materials.[2]
-
Regulatory Compliance : All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][5] Do not allow the product to enter drains or the sewage system.[7] Arrange for pickup and disposal by a licensed hazardous waste management company.[2] Contaminated packaging should also be disposed of according to official regulations.[7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
